molecular formula C17H6F12O B1331609 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone CAS No. 175136-66-0

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Cat. No.: B1331609
CAS No.: 175136-66-0
M. Wt: 454.21 g/mol
InChI Key: GATWMPGNBWPCIY-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone is a useful research compound. Its molecular formula is C17H6F12O and its molecular weight is 454.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H6F12O/c18-14(19,20)9-1-7(2-10(5-9)15(21,22)23)13(30)8-3-11(16(24,25)26)6-12(4-8)17(27,28)29/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATWMPGNBWPCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H6F12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334022
Record name 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-66-0
Record name 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-TETRAKIS(TRIFLUOROMETHYL)BENZOPHENONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone. The document details the core synthetic methodology, presents relevant chemical data, and outlines a comprehensive experimental protocol.

Introduction

This compound, with the IUPAC name bis[3,5-bis(trifluoromethyl)phenyl]methanone, is a unique chemical entity characterized by the presence of four trifluoromethyl groups.[1][2] These electron-withdrawing groups impart distinct electronic properties, making it a compound of interest in materials science and as a building block in medicinal chemistry. Its synthesis is primarily achieved through a Friedel-Crafts acylation reaction, a classic and powerful method for forming carbon-carbon bonds with aromatic rings.[3][4]

Core Synthesis Pathway: Friedel-Crafts Acylation

The principal route for synthesizing this compound involves the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with 3,5-bis(trifluoromethyl)benzoyl chloride.[5] This reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[6][7]

The reaction mechanism is initiated by the activation of the acyl chloride by the Lewis acid catalyst to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1,3-bis(trifluoromethyl)benzene. A subsequent deprotonation step restores the aromaticity of the ring and yields the final ketone product.[8] A crucial consideration is the deactivating nature of the two trifluoromethyl groups on the benzene ring, which can render the substrate less reactive.[9] Consequently, the reaction may necessitate stoichiometric amounts of the catalyst and potentially elevated temperatures to proceed efficiently.[1]

Below is a diagram illustrating the logical workflow of the synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product A 1,3-Bis(trifluoromethyl)benzene D Friedel-Crafts Acylation A->D B 3,5-Bis(trifluoromethyl)benzoyl Chloride B->D C Anhydrous Aluminum Chloride (AlCl3) C->D Catalyst E Aqueous Workup (e.g., HCl wash) D->E Reaction Mixture F Extraction with Organic Solvent E->F G Drying and Solvent Removal F->G H Crystallization G->H Crude Product I This compound H->I

Caption: Logical workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The table below summarizes key quantitative data for the target compound.

PropertyValueReference
CAS Number175136-66-0[1][2]
Molecular FormulaC₁₇H₆F₁₂O[1][2][7]
Molecular Weight454.21 g/mol [1][7]
AppearanceWhite to pale yellow crystalline powder[2]
Melting Point136.0-142.0 °C[2]
Purity (by GC)≥98%[2]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

  • 1,3-Bis(trifluoromethyl)benzene

  • 3,5-Bis(trifluoromethyl)benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Addition funnel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents). To this, add anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: In a separate flask, dissolve 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes.

  • Addition of Aromatic Substrate: Following the formation of the acylium ion complex, add 1,3-bis(trifluoromethyl)benzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the deactivated nature of the substrate, the reaction may require several hours to reach completion.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound as a crystalline solid.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction Conditions cluster_workup Workup cluster_isolation Product Isolation cluster_final Final Product setup Combine AlCl3 and DCM at 0°C add_acyl Add 3,5-bis(trifluoromethyl)benzoyl chloride setup->add_acyl add_arene Add 1,3-bis(trifluoromethyl)benzene add_acyl->add_arene reflux Warm to RT, then reflux add_arene->reflux monitor Monitor by TLC/GC reflux->monitor quench Quench with ice and HCl monitor->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry organic layer wash->dry evaporate Evaporate solvent dry->evaporate purify Recrystallize crude product evaporate->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Considerations

  • Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acyl Chlorides: Corrosive and lachrymatory. Handle with care in a well-ventilated fume hood.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a fume hood and minimize exposure.

  • Hydrochloric Acid: Corrosive. Wear appropriate PPE during handling.

Conclusion

The synthesis of this compound is a robust process achievable through Friedel-Crafts acylation. Careful control of reaction conditions, particularly the exclusion of moisture and potentially elevated temperatures, is crucial for success, especially given the electron-deficient nature of the aromatic substrate. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of this and related highly fluorinated compounds.

References

A Technical Guide to the Physicochemical Properties of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone. The information is compiled from publicly available data sources and is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Chemical Identity

This compound is a symmetrical ketone characterized by the presence of four trifluoromethyl groups on its two phenyl rings. These electron-withdrawing groups significantly influence its chemical and physical properties.

IdentifierValue
IUPAC Name bis[3,5-bis(trifluoromethyl)phenyl]methanone[1][2][3]
CAS Number 175136-66-0[1][2][3][4]
Molecular Formula C₁₇H₆F₁₂O[1][2][3][4]
Molecular Weight 454.21 g/mol [2][4]
InChI Key GATWMPGNBWPCIY-UHFFFAOYSA-N[1][3]
SMILES FC(F)(F)C1=CC(=CC(=C1)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F[1]

Physicochemical Properties

The physicochemical data for this compound are summarized below. The properties are largely dictated by its highly fluorinated structure.

PropertyValue / Description
Appearance White to pale yellow or pale cream crystals or crystalline powder[1][5]
Melting Point 136.0 - 142.0 °C[1][5]
Solubility Sparingly soluble in water[6][7]
Purity (Assay by GC) ≥97.5%[1][5]

Experimental Protocols

While specific experimental protocols for the characterization of this compound are not detailed in the available literature, this section outlines a standard methodology for determining a key physical property: the melting point, using Differential Scanning Calorimetry (DSC).

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly accurate method for determining melting points and other thermal transitions.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into a standard aluminum DSC pan.

    • Hermetically seal the pan to ensure no mass is lost due to sublimation during heating. An empty, sealed aluminum pan is used as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to create a stable and non-reactive atmosphere.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

  • Data Acquisition:

    • Initiate a temperature program to heat the sample at a constant rate, typically 10°C/min.

    • The heating range should span a temperature well below and above the expected melting range (e.g., from 25°C to 200°C).

    • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The melting transition is observed as an endothermic peak on the resulting thermogram.

    • The melting point can be reported as the onset temperature (the intersection of the baseline with the tangent of the peak's leading edge) or the peak temperature of the endotherm. The onset temperature is generally preferred as it is less affected by the heating rate.

    • The instrument software is used to calculate the onset temperature, peak temperature, and the enthalpy of fusion (the area under the peak).

DSC_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_run Acquisition & Analysis cluster_result Result A Weigh 1-5 mg of Sample B Seal in DSC Pan A->B C Load Sample & Reference Pans B->C D Purge with N2 Gas C->D E Equilibrate at Start Temperature D->E F Heat at Constant Rate (e.g., 10°C/min) E->F G Record Heat Flow vs. Temperature F->G H Analyze Thermogram G->H I Determine Onset & Peak Melt Temperature H->I

References

An In-depth Technical Guide to CAS Number 175136-66-0: Physicochemical Properties and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of the chemical compound with CAS number 175136-66-0, identified as Bis(3,5-bis(trifluoromethyl)phenyl)methanone. The document consolidates available data on its chemical and physical characteristics, and details a documented synthetic protocol. Notably, a thorough search of scientific literature and chemical databases did not yield any information regarding the biological activity, mechanism of action, or its application in drug development. The content herein is therefore focused on its chemical attributes.

Chemical and Physical Properties

Bis(3,5-bis(trifluoromethyl)phenyl)methanone is a substituted benzophenone derivative. Its core structure consists of two phenyl rings, each substituted with two trifluoromethyl groups, connected by a ketone functional group.

PropertyValueSource
CAS Number 175136-66-0N/A
Synonyms 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone, CFBp[1]
Molecular Formula C₁₇H₆F₁₂ON/A
Molecular Weight 454.21 g/mol N/A
Physical Form SolidN/A
Solubility Sparingly soluble in water.[2]
Purity >98.0% (by HPLC)

Synthesis Protocol

A documented method for the synthesis of this compound involves the use of the corresponding aryl bromide.[1] The general approach for the synthesis of substituted benzophenones from aryl bromides typically involves a Grignard reaction followed by oxidation, or a Friedel-Crafts acylation.

Experimental Workflow for a Similar Benzophenone Synthesis (Illustrative)

The following diagram illustrates a generalized workflow for the synthesis of a benzophenone derivative from an aryl bromide, which is conceptually similar to the method cited for this compound.[1]

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis and Product Formation A Aryl Bromide (3,5-bis(trifluoromethyl)bromobenzene) D Grignard Reagent (3,5-bis(trifluoromethyl)phenylmagnesium bromide) A->D Reacts with Mg in Ether B Magnesium Turnings B->D C Anhydrous Ether C->D F Intermediate Complex D->F Reacts with E Aroyl Chloride (3,5-bis(trifluoromethyl)benzoyl chloride) E->F H Crude Product F->H Hydrolysis G Aqueous Workup (e.g., NH4Cl solution) G->H I Purification (e.g., Recrystallization) H->I J Final Product (this compound) I->J

Generalized Synthetic Workflow for Benzophenone Derivatives

Known Applications in Chemical Research

While information on biological applications is absent, Bis(3,5-bis(trifluoromethyl)phenyl)methanone has been utilized in specific areas of chemical research:

  • Photochemical Kinetics: The compound, referred to as CFBp, was synthesized for a study on the photoreduction kinetics of benzophenone derivatives.[1] Its highly electron-withdrawing trifluoromethyl groups were intended to study their effect on the photochemical properties of the benzophenone core.[1]

  • Organometallic Chemistry: It has been used in metathesis reactions with a manganese borylene complex to form previously inaccessible carbene complexes.[3]

Biological Activity and Drug Development Potential

Extensive searches of scientific literature and databases have yielded no information on the biological activity, mechanism of action, or any studies related to the use of CAS number 175136-66-0 in drug development or for therapeutic purposes. The toxicological properties of this compound have not been fully investigated.[4]

Conclusion

Bis(3,5-bis(trifluoromethyl)phenyl)methanone (CAS 175136-66-0) is a well-characterized chemical compound with known physicochemical properties and established synthetic routes. Its utility, based on available public-domain information, is currently confined to specialized areas of chemical research, specifically in photochemistry and organometallic synthesis. There is no evidence to suggest any investigation into its biological properties or potential for drug development. Researchers and scientists are advised to handle this compound with appropriate caution, as its toxicological profile is not fully understood.[4]

References

An In-Depth Technical Guide to 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone. It details a plausible synthetic pathway and explores its potential applications in drug discovery and chemical biology, particularly as a photoaffinity probe for target identification.

Core Molecular Data

This compound, also known as bis[3,5-bis(trifluoromethyl)phenyl]methanone, is a symmetrical aromatic ketone characterized by the presence of four trifluoromethyl groups. These electron-withdrawing groups significantly influence its chemical reactivity and physical properties.

PropertyValueSource
Molecular Formula C₁₇H₆F₁₂O--INVALID-LINK--
Molecular Weight 454.21 g/mol --INVALID-LINK--
CAS Number 175136-66-0--INVALID-LINK--
Appearance White to pale yellow or pale cream crystals or powderThermo Fisher Scientific
Melting Point 136.0-142.0 °CThermo Fisher Scientific
Solubility Sparingly soluble in waterFisher Scientific

Synthesis Methodology

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This method involves the reaction of 1,3-bis(trifluoromethyl)benzene with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1,3-bis(trifluoromethyl)benzene 1,3-bis(trifluoromethyl)benzene Reaction_Mixture Friedel-Crafts Acylation 1,3-bis(trifluoromethyl)benzene->Reaction_Mixture 3,5-bis(trifluoromethyl)benzoyl_chloride 3,5-bis(trifluoromethyl)benzoyl_chloride 3,5-bis(trifluoromethyl)benzoyl_chloride->Reaction_Mixture AlCl3 AlCl3 AlCl3->Reaction_Mixture This compound This compound Reaction_Mixture->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,3-bis(trifluoromethyl)benzene

  • 3,5-bis(trifluoromethyl)benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl₃. The mixture is stirred at 0 °C for 30 minutes.

  • Addition of Aromatic Substrate: 1,3-bis(trifluoromethyl)benzene (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Application in Drug Development and Chemical Proteomics

The benzophenone scaffold is a common motif in medicinal chemistry. The trifluoromethyl groups in this compound can enhance metabolic stability and binding affinity of a molecule to its biological target. A particularly promising application for this compound is in photoaffinity labeling , a powerful technique for identifying the cellular targets of bioactive small molecules.

Conceptual Workflow: Photoaffinity Labeling for Target Identification

The benzophenone moiety can be photoactivated by UV light to form a highly reactive triplet diradical, which can then form a covalent bond with nearby molecules, including the binding pocket of a target protein. This allows for the irreversible capture and subsequent identification of the protein target.

G cluster_workflow Photoaffinity Labeling Workflow Probe_Incubation Incubate Cells/Lysate with Photoaffinity Probe UV_Irradiation UV Irradiation (350-365 nm) Probe_Incubation->UV_Irradiation Covalent_Crosslinking Covalent Crosslinking to Target Protein UV_Irradiation->Covalent_Crosslinking Lysis_Enrichment Cell Lysis and Enrichment of Probe-Protein Adducts Covalent_Crosslinking->Lysis_Enrichment Proteomic_Analysis Proteomic Analysis (e.g., LC-MS/MS) Lysis_Enrichment->Proteomic_Analysis Target_Identification Target Protein Identification Proteomic_Analysis->Target_Identification

Caption: Conceptual workflow for target identification using a photoaffinity probe.

Experimental Protocol: Photoaffinity Labeling

Materials:

  • This compound (or a derivative functionalized with a reporter tag like biotin or an alkyne for click chemistry)

  • Cell culture or tissue lysate

  • UV lamp (350-365 nm)

  • Buffers for cell lysis and protein enrichment (e.g., RIPA buffer)

  • Streptavidin beads (for biotinylated probes) or azide-functionalized reporter tags and click chemistry reagents (for alkyne-functionalized probes)

  • Reagents for SDS-PAGE and Western blotting

  • Mass spectrometer for protein identification

Procedure:

  • Probe Incubation: The photoaffinity probe is incubated with the biological sample (e.g., cultured cells or cell lysate) to allow for binding to its target protein(s).

  • UV Crosslinking: The sample is irradiated with UV light (typically 350-365 nm) to activate the benzophenone moiety and induce covalent crosslinking to the target protein.

  • Lysis and Enrichment: The cells are lysed, and the probe-protein adducts are enriched from the complex mixture. For a biotinylated probe, this is typically achieved using streptavidin-coated beads.

  • Analysis: The enriched proteins are separated by SDS-PAGE. Protein bands of interest can be visualized by silver staining or Western blotting (if an antibody to the target is available). For identification of unknown targets, the protein bands are excised, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is used to identify the proteins that were covalently labeled by the photoaffinity probe.

Signaling Pathway Analysis

Currently, there is no specific information available in the scientific literature detailing the effects of this compound on specific cellular signaling pathways. Elucidating such effects would be a key objective following successful target identification using the photoaffinity labeling workflow described above. Once a target protein is identified, its known biological functions and associated signaling cascades would be investigated to understand the molecular mechanism of action of the compound.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its synthesis is achievable through established chemical reactions, and its unique photophysical properties make it a promising candidate for the development of photoaffinity probes. Such probes can be invaluable tools for the identification and validation of novel drug targets, thereby accelerating the drug discovery process. Further research is warranted to synthesize this compound, characterize its biological activity, and explore its full potential in elucidating complex biological systems.

An In-depth Technical Guide to the Solubility of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone, is a molecule of significant interest in materials science and medicinal chemistry. Its unique structure, characterized by the presence of four trifluoromethyl groups, imparts distinct physical and chemical properties. These properties, particularly its solubility in organic solvents, are critical for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the physical characteristics of this compound and outlines a detailed experimental protocol for determining its solubility.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₇H₆F₁₂O[1][2]
Molecular Weight 454.21 g/mol [1]
Appearance White to pale yellow or pale cream crystals or powder[2]
Melting Point 136.0 - 142.0 °C[2]
CAS Number 175136-66-0[1][2]

Solubility Data

As of the date of this guide, specific quantitative data on the solubility of this compound in common organic solvents has not been reported in the literature. The highly fluorinated nature of the molecule suggests that its solubility characteristics may differ from non-fluorinated benzophenone analogues. Generally, fluorinated compounds exhibit unique solubility profiles, sometimes showing enhanced solubility in non-polar or fluorous solvents.

To facilitate research in this area, the following table is provided as a template for recording experimentally determined solubility data.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Hexane
e.g., Toluene
e.g., Dichloromethane
e.g., Chloroform
e.g., Acetone
e.g., Ethyl Acetate
e.g., Methanol
e.g., Ethanol
e.g., Dimethyl Sulfoxide (DMSO)
e.g., N,N-Dimethylformamide (DMF)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method coupled with gravimetric or spectroscopic analysis.[1][3]

4.1. Materials

  • This compound (solute)

  • Organic solvent of interest (e.g., hexane, toluene, acetone, etc.)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

  • UV-Vis spectrophotometer (if using spectroscopic method)

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the container to prevent solvent evaporation.

    • Place the container in an orbital shaker or on a magnetic stirrer with controlled temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Phase Separation:

    • Once equilibrium is achieved, allow the mixture to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. This step is crucial to remove any undissolved solid particles.

  • Quantification of Solute:

    • Gravimetric Method:

      • Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.

      • Record the exact volume or weight of the solution transferred.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the solute's melting point can be used.

      • Once the solvent is completely removed, weigh the dish or vial containing the dry solute.

      • The difference in weight gives the mass of the dissolved solute.

    • Spectroscopic Method (UV-Vis):

      • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

      • Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

      • Take a precise volume of the filtered, saturated solution and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted solution.

      • Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

4.3. Calculation of Solubility

  • From Gravimetric Data:

    • Solubility ( g/100 mL) = (Mass of solute / Volume of solution) × 100

    • Solubility (mol/L) = (Mass of solute / Molecular weight of solute) / Volume of solution in L

  • From Spectroscopic Data:

    • The concentration of the saturated solution (in mol/L or g/L) is determined directly from the calibration curve, accounting for the dilution factor.

4.4. Reporting Results

The solubility should be reported at a specific temperature, as it is a temperature-dependent property. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation & Reporting prep1 Add excess solute to a known volume of solvent prep2 Seal container to prevent evaporation prep1->prep2 prep3 Agitate at constant temperature for 24-48 hours prep2->prep3 sep1 Allow excess solid to settle prep3->sep1 sep2 Withdraw supernatant using a filtered syringe sep1->sep2 quant_grav Gravimetric Method: Evaporate solvent and weigh residue sep2->quant_grav Path 1 quant_spec Spectroscopic Method: Dilute and measure absorbance sep2->quant_spec Path 2 calc Calculate solubility (e.g., g/100 mL, mol/L) quant_grav->calc quant_spec->calc report Report solubility at a specific temperature calc->report

References

An In-depth Technical Guide on the Thermal Stability of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on presenting the known physical properties of the compound and outlines standardized experimental protocols for determining its thermal stability via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, this guide includes template data tables and workflow diagrams to aid researchers in the design and documentation of future thermal stability studies.

Introduction

This compound is a highly fluorinated aromatic ketone. The presence of multiple trifluoromethyl (-CF3) groups on the benzophenone core is expected to significantly influence its chemical and physical properties, including its thermal stability. Perfluorinated compounds often exhibit high thermal stability due to the strength of the C-F bond. Understanding the thermal decomposition profile of this compound is crucial for its application in materials science, as a synthetic intermediate, and in drug development where thermal processing steps may be involved.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₇H₆F₁₂OPubChem[1]
Molecular Weight 454.21 g/mol PubChem[1]
CAS Number 175136-66-0PubChem[1]
Appearance White to pale yellow or pale cream crystals or powderThermo Fisher Scientific[2]
Melting Point 136.0 - 142.0 °CThermo Fisher Scientific[2]
Purity (Assay by GC) ≥97.5%Thermo Fisher Scientific[2]
IUPAC Name bis[3,5-bis(trifluoromethyl)phenyl]methanonePubChem[1]

Prospective Thermal Stability Data

The following table has been structured to present the key quantitative data that would be obtained from a comprehensive thermal stability analysis of this compound. At present, specific experimental values are not available in the cited literature.

ParameterSymbolValueUnitsAnalytical Method
Onset Decomposition TemperatureTonsetData Not Available°CTGA
5% Weight Loss TemperatureTd5Data Not Available°CTGA
10% Weight Loss TemperatureTd10Data Not Available°CTGA
50% Weight Loss TemperatureTd50Data Not Available°CTGA
Temperature of Maximum Decomposition RateTmaxData Not Available°CTGA/DTG
Residual Mass at 800 °CData Not Available%TGA
Melting PointTm136.0 - 142.0°CDSC
Enthalpy of FusionΔHfData Not AvailableJ/gDSC
Glass Transition TemperatureTgData Not Available°CDSC

Detailed Experimental Protocols

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass and temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve with respect to time (or temperature) to obtain the Derivative Thermogravimetry (DTG) curve.

    • Determine the onset decomposition temperature (Tonset), the temperatures at 5%, 10%, and 50% weight loss (Td5, Td10, Td50), and the temperature of the maximum rate of decomposition (Tmax) from the peak of the DTG curve.

    • Record the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and glass transition temperature.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan:

      • Equilibrate the sample at 25 °C.

      • Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above the expected melting point (e.g., 170 °C) at a heating rate of 10 °C/min. This scan is used to erase the thermal history of the sample.

    • Cooling Scan:

      • Cool the sample from 170 °C back to 25 °C at a controlled rate of 10 °C/min.

    • Second Heating Scan:

      • Ramp the temperature again from 25 °C to 170 °C at a heating rate of 10 °C/min. Data from this scan is typically used for analysis.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tm) from the peak of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

    • Identify the glass transition temperature (Tg) as a step change in the baseline of the heat flow curve, if present.

Visualizations

The following diagrams illustrate the general workflow for the thermal stability analysis of a chemical compound and the logical relationship between the experimental setup and the data obtained.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_results Results Interpretation sample This compound weigh_tga Weigh 5-10 mg for TGA sample->weigh_tga weigh_dsc Weigh 3-5 mg for DSC sample->weigh_dsc tga Thermogravimetric Analysis (TGA) (30-800°C @ 10°C/min) weigh_tga->tga dsc Differential Scanning Calorimetry (DSC) (Heat-Cool-Heat Cycle) weigh_dsc->dsc tga_data Mass vs. Temperature Curve tga->tga_data dsc_data Heat Flow vs. Temperature Curve dsc->dsc_data dtg_data Derivative Mass vs. Temperature Curve tga_data->dtg_data decomposition_profile Decomposition Profile (Tonset, Td5, Td50) dtg_data->decomposition_profile thermal_events Thermal Events (Tm, ΔHf, Tg) dsc_data->thermal_events

Caption: Experimental workflow for thermal stability analysis.

References

Spectroscopic Profile of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a highly fluorinated organic compound of interest in medicinal chemistry and materials science. Due to its unique electronic properties conferred by the multiple trifluoromethyl groups, detailed spectroscopic characterization is crucial for its application and development. This document summarizes infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables present a consolidated view of the spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Table 1: IR Spectral Data

TechniqueSource of Spectrum
ATR-NeatBio-Rad Laboratories, Inc.
KBr PelletBio-Rad Laboratories, Inc.

Note: Specific peak assignments are not publicly available. The spectra are available through PubChem.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data

TechniqueMolecular Weight ( g/mol )Key m/z PeaksSource
GC-MS454.21454, 241, 213NIST Mass Spectrometry Data Center[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (ppm)MultiplicityAssignment
~8.2 - 8.5SingletAromatic H (positions 2, 2', 6, 6')
~8.0 - 8.2SingletAromatic H (position 4, 4')

Table 4: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (ppm)Assignment
~190C=O
~135Quaternary Aromatic C-CF₃
~132Aromatic CH (positions 2, 2', 6, 6')
~130Aromatic CH (position 4, 4')
~123 (quartet)-CF₃
~125Quaternary Aromatic C-C=O

Table 5: Predicted ¹⁹F NMR Spectral Data

Predicted Chemical Shift (ppm)Assignment
~ -63-CF₃

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly published. However, the following represents a general methodology for the characterization of fluorinated benzophenone derivatives.

General NMR Spectroscopy Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Referencing: The residual solvent peak is used as an internal reference (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

  • Relaxation Delay: 2-5 seconds.

  • Referencing: The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment, often with proton decoupling.

  • Spectral Width: A wide spectral width is necessary due to the large chemical shift dispersion of ¹⁹F (e.g., +50 to -250 ppm).

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-5 seconds.

  • Referencing: An external reference standard such as CFCl₃ (0 ppm) or an internal standard with a known chemical shift is used.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_data_processing Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Data_Analysis Spectral Data Analysis & Peak Assignment IR->Data_Analysis MS->Data_Analysis H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR H1_NMR->Data_Analysis C13_NMR->Data_Analysis F19_NMR->Data_Analysis Reporting Reporting & Documentation Data_Analysis->Reporting

Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide consolidates the currently available and predicted spectroscopic data for this compound. While definitive, experimentally obtained NMR spectra are not yet publicly accessible, the provided estimates based on analogous structures offer valuable guidance for researchers. The outlined general experimental protocols and the logical workflow for spectroscopic analysis serve as a practical resource for scientists engaged in the synthesis and characterization of this and other highly fluorinated molecules. Further experimental work is encouraged to fully elucidate the precise NMR spectral characteristics of this compound.

References

In-depth Technical Guide: NMR Spectrum of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone. Due to the absence of publicly available experimental NMR data for this specific compound, this document presents predicted spectral features based on the analysis of structurally related molecules and established principles of NMR spectroscopy. It includes detailed, generalized experimental protocols for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra, along with template data tables for the systematic recording of spectral parameters. A logical workflow for the comprehensive NMR analysis of this and similar highly fluorinated aromatic compounds is also presented.

Introduction

This compound is a highly fluorinated aromatic ketone. The presence of four trifluoromethyl (-CF₃) groups significantly influences its electronic properties and, consequently, its NMR spectrum. These electron-withdrawing groups are expected to deshield the aromatic protons and carbons, leading to downfield chemical shifts. Furthermore, the fluorine nuclei provide an additional handle for structural characterization through ¹⁹F NMR, which is highly sensitive to the local chemical environment. A thorough NMR analysis is crucial for the unambiguous identification and purity assessment of this compound, which may find applications in materials science, medicinal chemistry, and as a synthetic intermediate.

Predicted NMR Spectral Data

While specific experimental data is not available, the following tables provide a template for the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. The predicted chemical shifts are based on the analysis of similar fluorinated benzophenone derivatives and general substituent effects in aromatic systems.

¹H NMR Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-2', H-6'> 8.0s (broad)-Aromatic CH
H-4'> 8.0s (broad)-Aromatic CH
H-2, H-6> 8.0s (broad)-Aromatic CH
H-4> 8.0s (broad)-Aromatic CH

Note: Due to the symmetrical nature of the molecule and the meta-substitution pattern, the aromatic protons are expected to appear as broad singlets. The exact chemical shifts will be influenced by the solvent used.

¹³C NMR Data (Predicted)

Table 2: Predicted ¹³C NMR Spectral Data

SignalPredicted Chemical Shift (δ, ppm)MultiplicityC-F Coupling Constant (J, Hz)Assignment
C=O~190s-Carbonyl Carbon
C-CF₃130 - 135q¹JCF ≈ 270-280Aromatic C-CF₃
C-H125 - 135s-Aromatic C-H
C-C=O135 - 140s-Aromatic C-C=O
-CF₃~123q¹JCF ≈ 270-280Trifluoromethyl Carbon

Note: The carbon signals for the CF₃ groups and the carbons attached to them will appear as quartets due to coupling with the three fluorine atoms. The chemical shifts are estimates and will vary with the experimental conditions.

¹⁹F NMR Data (Predicted)

Table 3: Predicted ¹⁹F NMR Spectral Data

SignalPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
-CF₃-60 to -65sAll four CF₃ groups

Note: Due to the molecular symmetry, a single sharp singlet is expected for all twelve fluorine atoms. The chemical shift is referenced to an external standard like CFCl₃.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For highly fluorinated compounds, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) might also be suitable.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

    • ¹⁹F NMR is a sensitive nucleus, so a concentration similar to that for ¹H NMR is generally sufficient.

  • Procedure :

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • Pulse Program : Standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Spectral Width (SW) : 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ) : 2-4 seconds.

  • Relaxation Delay (D1) : 1-5 seconds.

  • Number of Scans (NS) : 8-16, depending on the sample concentration.

  • Temperature : 298 K.

  • Pulse Program : Standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW) : 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ) : 1-2 seconds.

  • Relaxation Delay (D1) : 2-5 seconds.

  • Number of Scans (NS) : 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Decoupling : Broadband proton decoupling.

  • Temperature : 298 K.

  • Pulse Program : Standard single-pulse sequence (e.g., zg on Bruker instruments).

  • Spectral Width (SW) : 50-100 ppm, centered around -60 to -65 ppm.

  • Acquisition Time (AQ) : 1-2 seconds.

  • Relaxation Delay (D1) : 1-5 seconds.

  • Number of Scans (NS) : 16-64.

  • Decoupling : Proton decoupling is generally not necessary unless fine couplings are being investigated.

  • Temperature : 298 K.

  • Referencing : An external reference standard such as trifluorotoluene or CFCl₃ should be used.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr 1H NMR filter->h1_nmr c13_nmr 13C NMR filter->c13_nmr f19_nmr 19F NMR filter->f19_nmr process_h1 Process 1H Data (FT, Phasing, Baseline Correction) h1_nmr->process_h1 process_c13 Process 13C Data (FT, Phasing, Baseline Correction) c13_nmr->process_c13 process_f19 Process 19F Data (FT, Phasing, Baseline Correction) f19_nmr->process_f19 assign_h1 Assign 1H Signals process_h1->assign_h1 assign_c13 Assign 13C Signals process_c13->assign_c13 assign_f19 Assign 19F Signals process_f19->assign_f19 structure Correlate Data & Confirm Structure assign_h1->structure assign_c13->structure assign_f19->structure

NMR Analysis Workflow

Conclusion

This technical guide provides a foundational understanding of the expected NMR characteristics of this compound and a detailed methodology for its analysis. While experimental data is not currently in the public domain, the provided protocols and predictive information serve as a valuable resource for researchers working with this and other highly fluorinated compounds. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and purity assessment of such molecules, which are of growing interest in various fields of chemical science.

Technical Guide: Electron Ionization Mass Spectrum of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Core Topic: Mass Spectrometry Analysis

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone (C₁₇H₆F₁₂O). It includes a detailed experimental protocol for data acquisition, a summary of key mass spectral data, and a proposed fragmentation pathway based on established chemical principles and available spectral data.

Introduction

This compound is a highly fluorinated aromatic ketone. Its chemical structure, characterized by a central carbonyl group flanked by two phenyl rings each substituted with two trifluoromethyl groups, dictates its behavior under electron ionization mass spectrometry (EI-MS). EI is a hard ionization technique that imparts significant energy into the analyte molecule, leading to reproducible and structurally informative fragmentation patterns.[1][2] Understanding this fragmentation is critical for structural confirmation and identification in complex matrices. The molecular weight of this compound is approximately 454.21 g/mol .[3][4][5]

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a standard procedure for acquiring an EI mass spectrum for a solid, thermally stable compound like this compound.

2.1 Instrumentation

  • Mass Spectrometer: A high-resolution magnetic sector or quadrupole mass spectrometer equipped with an electron ionization source is recommended.

  • Sample Introduction: Direct Insertion Probe (DIP) for solid samples.

  • Data System: Manufacturer-supplied software for data acquisition and analysis.

2.2 Reagents and Materials

  • Sample: this compound, solid.

  • Solvent (for cleaning): HPLC-grade acetone or methanol.

  • Calibration Standard: Perfluorotributylamine (PFTBA) or a similar reference compound for mass calibration.

2.3 Procedure

  • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-600) using the selected calibration standard according to the manufacturer's guidelines.

  • Source Tuning: Tune the EI source to standard parameters, typically using a 70 eV electron energy, to ensure reproducible fragmentation and sensitivity.[2]

  • Sample Preparation: Load a small quantity (microgram scale) of the crystalline sample into a clean glass capillary tube for the direct insertion probe.

  • Sample Introduction: Insert the probe into the mass spectrometer's vacuum interlock. Gradually heat the probe to volatilize the sample directly into the ion source. A typical temperature ramp might be from 50°C to 250°C.

  • Data Acquisition: Begin acquiring mass spectra as the sample begins to volatilize. Collect data continuously throughout the sample's evaporation profile to obtain a clean spectrum free from background ions.

  • Data Analysis: Average the spectra across the main analyte elution peak. Subtract the background spectrum (acquired just before sample volatilization) to produce the final mass spectrum. Identify the molecular ion and major fragment ions.

Mass Spectral Data and Fragmentation Analysis

Under 70 eV electron ionization, this compound undergoes predictable fragmentation. The high energy of the electron beam is sufficient to eject an electron from the molecule, forming a high-energy molecular ion (M•+) which then fragments.[1]

3.1 Key Ion Summary

The primary cleavage event for benzophenones is the alpha-cleavage on either side of the carbonyl group. This leads to the formation of a stable, resonance-stabilized benzoyl-type cation. Subsequent loss of a neutral carbon monoxide (CO) molecule is also a common fragmentation pathway. Based on data available in the NIST WebBook and PubChem databases, the key ions are summarized below.[5][6]

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Formula Interpretation
454[C₁₇H₆F₁₂O]•+C₁₇H₆F₁₂OMolecular Ion (M•+)
241[C₈H₃F₆CO]+C₉H₃F₆OBis(trifluoromethyl)benzoyl cation
213[C₈H₃F₆]+C₈H₃F₆Bis(trifluoromethyl)phenyl cation

3.2 Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of the molecular ion at m/z 454 . The most favorable fragmentation is the cleavage of the C-C bond between the carbonyl carbon and one of the aromatic rings. This results in the formation of a highly stable bis(trifluoromethyl)benzoyl cation at m/z 241 and a corresponding bis(trifluoromethyl)phenyl radical (not detected). This benzoyl cation is likely the base peak in the spectrum due to its stability.

This fragment can then undergo a further neutral loss of carbon monoxide (28 Da) to yield the bis(trifluoromethyl)phenyl cation at m/z 213 .

The logical flow of this primary fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway cluster_0 M Molecular Ion [C₁₇H₆F₁₂O]˙⁺ m/z = 454 F1 Bis(trifluoromethyl)benzoyl Cation [C₉H₃F₆O]⁺ m/z = 241 M->F1 α-Cleavage Radical + [C₈H₃F₆]˙ (Radical, not detected) F2 Bis(trifluoromethyl)phenyl Cation [C₈H₃F₆]⁺ m/z = 213 F1->F2 Neutral Loss NeutralLoss - CO (28 Da)

Caption: Primary fragmentation pathway of this compound.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a clear molecular ion and dominant fragment ions resulting from alpha-cleavage around the central carbonyl group. The primary fragments observed at m/z 241 and m/z 213 are diagnostic for the bis(3,5-trifluoromethyl)phenyl substructure. The detailed protocol and fragmentation analysis provided in this guide serve as a valuable resource for the unambiguous identification and structural verification of this molecule in a research setting.

References

In-Depth Technical Guide: Infrared Spectrum of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone is a highly fluorinated aromatic ketone. The incorporation of multiple trifluoromethyl (CF₃) groups onto the benzophenone framework significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest in medicinal chemistry and materials science. Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of such compounds. This guide provides a detailed analysis of the expected IR spectrum of this compound, a plausible experimental protocol for its measurement, and a summary of its characteristic vibrational modes.

Molecular Structure and Vibrational Modes

The molecular structure of this compound, with its distinct functional groups, gives rise to a characteristic infrared spectrum. The key vibrational modes are associated with the carbonyl group (C=O), the aromatic rings (C=C and C-H), and the trifluoromethyl groups (C-F).

Caption: Key functional groups of this compound.

Infrared Spectrum Analysis

While a publicly available, detailed peak-by-peak spectrum is not readily accessible, an Attenuated Total Reflectance (ATR) FT-IR spectrum has been recorded for this compound.[1] The analysis of its spectrum is based on the characteristic absorption frequencies of its constituent functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3100 - 3000Weak to MediumThe presence of multiple strong electron-withdrawing CF₃ groups can influence the intensity and position of these bands.
Carbonyl (C=O) Stretch1680 - 1660StrongThis is a highly characteristic and intense absorption for aromatic ketones. The electron-withdrawing nature of the CF₃ groups is expected to shift this band to a higher frequency compared to unsubstituted benzophenone.
Aromatic C=C Stretch1600 - 1450Medium to StrongMultiple bands are expected in this region due to the vibrations of the carbon-carbon bonds within the two aromatic rings.
C-F Stretch1350 - 1100Very StrongThe presence of four trifluoromethyl groups will result in very strong and complex absorption bands in this region, which are characteristic of C-F stretching vibrations.
Aromatic C-H Bend900 - 675Medium to StrongThe substitution pattern on the aromatic rings will determine the exact positions of these out-of-plane bending vibrations.

Experimental Protocol: FT-IR Spectroscopy

The infrared spectrum of solid this compound can be reliably obtained using the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FT-IR) spectrometer.

Instrumentation:

  • FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a diamond or zinc selenide ATR accessory.[1]

Sample Preparation: this compound is a crystalline solid at room temperature. For ATR-FTIR analysis, a small amount of the crystalline powder is sufficient.

Methodology:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Application: A small, representative sample of the this compound powder is placed directly onto the ATR crystal.

  • Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the ATR crystal surface.

  • Spectrum Acquisition: The IR spectrum is then recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

cluster_prep Preparation cluster_acq Acquisition & Processing start Start background Record Background Spectrum (Clean ATR Crystal) start->background sample Place Solid Sample on ATR Crystal background->sample pressure Apply Pressure sample->pressure acquire Acquire Interferogram (e.g., 32 scans) pressure->acquire process Fourier Transform acquire->process spectrum Generate IR Spectrum process->spectrum end end spectrum->end End

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl (C=O) stretching, aromatic C=C and C-H vibrations, and particularly intense and complex bands from the C-F stretching of the trifluoromethyl groups. ATR-FTIR spectroscopy provides a rapid and reliable method for the structural confirmation and quality assessment of this highly fluorinated compound, requiring minimal sample preparation. The interpretation of its spectrum, guided by the characteristic frequencies of its functional groups, is a powerful tool for researchers in drug development and materials science.

References

An In-depth Technical Guide on 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. While a definitive experimental crystal structure is not publicly available in crystallographic databases, this document outlines the compound's known physicochemical properties, a plausible synthetic route, and the standard experimental protocol for determining its crystal structure via single-crystal X-ray diffraction. Furthermore, a generalized workflow for crystal structure determination is visualized to aid researchers in the field.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder.[1] Its key identifying and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₇H₆F₁₂O
Molecular Weight 454.21 g/mol
CAS Number 175136-66-0
IUPAC Name bis[3,5-bis(trifluoromethyl)phenyl]methanone
Melting Point 136.0 - 142.0 °C
Appearance White to pale yellow or pale cream crystals or powder
Solubility Sparingly soluble in water

Experimental Protocols

Plausible Synthesis of this compound

A potential synthetic route to this compound involves the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with a suitable acylating agent. A generalized procedure is outlined below:

Materials:

  • 1,3-Bis(trifluoromethyl)benzene

  • Oxalyl chloride or phosgene equivalent (e.g., triphosgene)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of the Acyl Chloride: In a fume hood, cautiously add oxalyl chloride to a solution of 3,5-bis(trifluoromethyl)benzoic acid in anhydrous DCM with a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of 3,5-bis(trifluoromethyl)benzoyl chloride. The solvent and excess oxalyl chloride are removed under reduced pressure.

  • Friedel-Crafts Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride in anhydrous DCM, add 1,3-bis(trifluoromethyl)benzene. To this mixture, add a solution of 3,5-bis(trifluoromethyl)benzoyl chloride in anhydrous DCM dropwise. The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Single Crystal Growth

For single-crystal X-ray diffraction, high-quality single crystals are required. A common method for growing such crystals is slow evaporation:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, or a mixture with a less polar solvent like hexane) at a slightly elevated temperature to ensure complete dissolution.

  • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a crystal structure using a single-crystal X-ray diffractometer:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffraction pattern is recorded on a detector.

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualization of Experimental Workflow

The logical flow from synthesizing a compound to determining its crystal structure can be visualized as follows:

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

A generalized workflow for the determination of a molecular crystal structure.

References

commercial suppliers of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone. It consolidates information on its commercial availability, physicochemical properties, and potential applications based on its structural characteristics. Due to a lack of specific published experimental protocols for this compound, a representative methodology detailing its potential use in chemical proteomics is provided for illustrative purposes.

Commercial Availability

This compound is available from several chemical suppliers, catering primarily to research and development quantities.

SupplierProduct NamePurityNotes
Thermo Fisher Scientific (Alfa Aesar) This compound≥97.5% (GC) or 98%Often listed as a reactive dye intermediate.
Santa Cruz Biotechnology, Inc. This compound-Marketed for proteomics research applications.
Sigma-Aldrich (Ambeed) Bis(3,5-bis(trifluoromethyl)phenyl)methanone97%Available through the Ambeed catalog.
Apollo Scientific This compound-Specialty chemical supplier.
TCI Chemicals Bis[3,5-bis(trifluoromethyl)phenyl]methanone>98.0% (HPLC)Listed under visible light photoredox catalysts.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound have been consolidated from supplier data sheets and public chemical databases.

PropertyValueSource(s)
CAS Number 175136-66-0PubChem, Thermo Fisher, SCBT
Molecular Formula C₁₇H₆F₁₂OPubChem, Thermo Fisher, SCBT
Molecular Weight 454.21 g/mol PubChem, Thermo Fisher, SCBT
IUPAC Name bis[3,5-bis(trifluoromethyl)phenyl]methanonePubChem, Thermo Fisher
Appearance White to pale yellow or pale cream crystals/powderThermo Fisher
Melting Point 136.0 - 142.0 °CThermo Fisher
Purity ≥97.5%Thermo Fisher
Solubility Sparingly soluble in waterFisher Scientific
InChI Key GATWMPGNBWPCIY-UHFFFAOYSA-NPubChem, Thermo Fisher
Mass Spectrum Data availableNIST WebBook

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Representative Experimental Protocol: Photo-Affinity Labeling in Proteomics

The following is a generalized, representative protocol for such an application.

Objective: To identify interacting protein partners of a hypothetical bait protein "Protein X" using a benzophenone-containing crosslinker.

Materials:

  • Purified "Protein X"

  • Cell lysate or purified potential binding partner proteins

  • Crosslinking Agent: A derivative of this compound functionalized with a reactive group (e.g., N-hydroxysuccinimide ester) for conjugation to Protein X.

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm), such as a Blak-Ray lamp

  • SDS-PAGE reagents and equipment

  • Mass spectrometry reagents (e.g., trypsin, urea, DTT, iodoacetamide)

  • LC-MS/MS equipment

Methodology:

  • Conjugation of Crosslinker to Bait Protein:

    • Dissolve the NHS-ester functionalized benzophenone crosslinker in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare a solution of purified Protein X at 1 mg/mL in PBS.

    • Add the crosslinker solution to the protein solution at a 10-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Remove excess, unreacted crosslinker using a desalting column (e.g., Zeba Spin Desalting Columns), exchanging the buffer to fresh PBS.

  • Photocrosslinking Reaction:

    • Combine the conjugated Protein X (bait) with the cell lysate (prey) in a quartz or UV-transparent microcentrifuge tube. A typical ratio is 1:10 by protein mass.

    • Incubate the mixture for 30 minutes at 4°C to allow for the formation of non-covalent protein complexes.

    • Place the tube on ice, approximately 5 cm from the 365 nm UV lamp.

    • Irradiate for 15-30 minutes. Note: Optimal irradiation time should be determined empirically to maximize crosslinking while minimizing protein damage.

    • Include a negative control sample that is not exposed to UV light.

  • Analysis of Crosslinked Products:

    • Analyze the reaction products by SDS-PAGE. Compare the UV-irradiated sample to the non-irradiated control. Successful crosslinking will result in the appearance of new, higher molecular weight bands, corresponding to the covalent complex of Protein X and its binding partners.

    • Excise the high molecular weight bands of interest from the gel.

  • Protein Identification by Mass Spectrometry:

    • Perform an in-gel tryptic digest of the excised protein bands.

    • Extract the resulting peptides from the gel matrix.

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the resulting tandem mass spectra against a protein database to identify the proteins present in the crosslinked complex. The identification of proteins other than Protein X reveals potential interaction partners.

Visualizations

The following diagrams illustrate the logical workflow of the representative experimental protocol described above.

G Diagram 1: General Workflow for Photo-Affinity Labeling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bait Bait Protein (Protein X) Conj Conjugation Reaction Bait->Conj Crosslinker Benzophenone Crosslinker Crosslinker->Conj Purify Purification (Remove excess crosslinker) Conj->Purify Mix Mix Bait and Prey Purify->Mix Prey Prey Proteins (Cell Lysate) Prey->Mix UV UV Irradiation (365 nm) Mix->UV SDS SDS-PAGE Analysis UV->SDS Band Excise High MW Bands SDS->Band Digest In-Gel Tryptic Digest Band->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Database Search & Protein ID LCMS->Data

Caption: General workflow for a proteomics photo-affinity labeling experiment.

G Diagram 2: Chemical Principle of Benzophenone Photocrosslinking BP_Ground Benzophenone (Ground State) BP_Excited Benzophenone (Excited Triplet State) BP_Ground->BP_Excited UV Light (hv) inv1 BP_Excited->inv1 H-Abstraction RH Interacting Protein (with C-H bond) RH->inv1 Complex [BP-H• •R] Radical Pair Covalent Covalent Adduct (Crosslinked Product) Complex->Covalent Radical Recombination inv1->Complex inv2

Caption: Simplified mechanism of benzophenone-mediated photocrosslinking.

Methodological & Application

The Role of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone in Photoredox Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone is a fluorinated derivative of benzophenone. While benzophenone and its derivatives are well-known photosensitizers in photochemistry, specific applications of the this compound as a primary photocatalyst in photoredox catalysis are not extensively documented in readily available scientific literature. This document aims to provide a general overview of the expected mechanistic pathways based on the known reactivity of benzophenones and to outline general protocols that could be adapted for its use.

Application Notes

The electron-withdrawing trifluoromethyl groups on the benzophenone core are expected to significantly influence its photophysical and electrochemical properties. These modifications can enhance intersystem crossing to the triplet state and increase the catalyst's oxidation potential, potentially enabling novel reactivity. Based on the established mechanisms of benzophenone-based photocatalysts, this compound could potentially be applied in the following areas:

  • Hydrogen Atom Transfer (HAT) Catalysis: Upon photoexcitation, benzophenones can enter a triplet excited state, which is capable of abstracting a hydrogen atom from a suitable donor. This property can be harnessed for C-H functionalization reactions, such as the activation of alkanes and ethers, for subsequent carbon-carbon or carbon-heteroatom bond formation.

  • Single Electron Transfer (SET) Processes: The highly electrophilic nature of the trifluoromethyl groups may allow the excited state of the catalyst to participate in single electron transfer processes. This could be utilized in a variety of transformations, including the generation of radical ions from organic substrates for subsequent reactions.

  • Energy Transfer Catalysis: The triplet energy of the excited benzophenone derivative can be transferred to other molecules, promoting them to their excited states to initiate chemical reactions.

Experimental Protocols (General Guidance)

The following are generalized protocols that can serve as a starting point for exploring the photocatalytic activity of this compound. Optimization of reaction conditions (catalyst loading, solvent, light source, and reaction time) will be crucial for any specific application.

General Protocol for a Photocatalytic C-H Functionalization Reaction

This protocol describes a generic setup for a C-H arylation reaction using a hydrogen atom transfer mechanism.

Materials:

  • This compound (Photocatalyst)

  • Substrate with an activatable C-H bond (e.g., an ether or alkane)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., acetonitrile, dioxane, or DMF, degassed)

  • Inert gas (e.g., nitrogen or argon)

  • Photoreactor equipped with a suitable light source (e.g., 365 nm UV LED)

Procedure:

  • To an oven-dried reaction vial, add this compound (1-10 mol%), the aryl halide (1.0 equiv), and the base (2.0 equiv).

  • Seal the vial with a septum and purge with an inert gas for 15-20 minutes.

  • Add the degassed solvent and the C-H substrate (as a limiting reagent or in excess) via syringe.

  • Place the reaction vial in the photoreactor and irradiate with the light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Proposed Photoredox Catalytic Cycle

The following diagram illustrates a plausible photoredox catalytic cycle for a C-H functionalization reaction mediated by this compound, proceeding through a hydrogen atom transfer mechanism.

photoredox_cycle PC BP(CF3)4 PC_star [BP(CF3)4]* PC->PC_star Radical R• PC_H [BP(CF3)4]-H• PC_star->PC_H HAT Substrate R-H Product R-Ar Radical->Product + Ar-X PC_H->PC SET PC_H->PC + Base X_ion X- ArylX Ar-X HX H-X BaseH Base-H+ Base Base workflow cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Purification a Weigh Reagents b Add to Reaction Vial a->b c Seal and Purge b->c d Add Solvents/Substrates c->d e Irradiation d->e f Monitor Progress (TLC/GC-MS) e->f g Quench Reaction f->g h Extraction g->h i Drying and Concentration h->i j Column Chromatography i->j k Characterization j->k

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone: Application Notes and Protocols in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone, also known as bis[3,5-bis(trifluoromethyl)phenyl]methanone, is a fluorinated aromatic ketone.[1] Its chemical structure is characterized by a central benzophenone core with four trifluoromethyl groups attached to the phenyl rings. These electron-withdrawing trifluoromethyl groups significantly influence the molecule's electronic properties, suggesting potential applications in various fields of chemistry. While benzophenone and its derivatives are well-known photocatalysts in organic synthesis, a comprehensive review of the scientific literature reveals a notable absence of specific applications for this compound as a photocatalyst for organic reactions.

This document aims to provide a summary of the available information on this compound. However, due to the lack of published research on its photocatalytic applications, detailed experimental protocols and quantitative data for specific organic reactions cannot be provided at this time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is compiled from publicly available chemical databases and supplier specifications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name bis[3,5-bis(trifluoromethyl)phenyl]methanone[1]
Synonyms Bis(3,5-bis(trifluoromethyl)phenyl)methanone[1]
CAS Number 175136-66-0[1][2][3]
Molecular Formula C₁₇H₆F₁₂O[1][3]
Molecular Weight 454.21 g/mol [1]
Appearance White to pale yellow or pale cream crystals or powder[4]
Melting Point 136.0-142.0 °C[4]
Solubility Sparingly soluble in water[2]

Potential as a Photocatalyst: A Theoretical Perspective

Benzophenones are known to act as triplet sensitizers in photochemical reactions. Upon absorption of UV light, they can undergo intersystem crossing to a long-lived triplet excited state. This triplet state can then transfer its energy to other molecules, initiating chemical reactions. The presence of four strongly electron-withdrawing trifluoromethyl groups in this compound would be expected to significantly alter its photophysical and photochemical properties compared to unsubstituted benzophenone.

The logical relationship for the general role of a benzophenone photocatalyst is outlined in the diagram below.

G General Photocatalytic Cycle of Benzophenone BP Benzophenone (Ground State) BP_star Benzophenone (Excited Singlet State) BP->BP_star UV Light (hν) BP_triplet Benzophenone (Excited Triplet State) BP_star->BP_triplet Intersystem Crossing (ISC) BP_triplet->BP Phosphorescence Radical_Intermediate Radical Intermediate BP_triplet->Radical_Intermediate Energy or Electron Transfer Substrate Substrate (Ground State) Substrate->Radical_Intermediate Reaction with Triplet Benzophenone Product Product Radical_Intermediate->Product

Caption: General photocatalytic cycle for benzophenone derivatives.

Future Research Directions

The unique electronic properties of this compound make it an intriguing candidate for investigation as a photocatalyst. Future research could explore its potential in a variety of organic transformations, including but not limited to:

  • C-H Functionalization: The high energy of the triplet state of fluorinated benzophenones could potentially be harnessed for the activation of strong C-H bonds.

  • [2+2] Cycloadditions: Benzophenone is a classic photosensitizer for [2+2] cycloaddition reactions. The tetra(trifluoromethyl) derivative could exhibit altered reactivity or selectivity.

  • Polymerization Initiation: Photoinitiators are crucial in polymer chemistry, and the photochemical properties of this compound may be suitable for initiating polymerization reactions.

Experimental Protocols

As of the latest literature review, no specific experimental protocols for the use of this compound as a photocatalyst in organic reactions have been published. Researchers interested in exploring its catalytic activity would need to develop and optimize reaction conditions based on established principles of photochemistry and photocatalysis, using other benzophenone derivatives as a starting point.

A general workflow for investigating a new photocatalyst is depicted below.

G Workflow for Investigating a Novel Photocatalyst start Hypothesize Photocatalytic Activity characterize Characterize Photophysical Properties (UV-Vis, Emission) start->characterize select_rxn Select Model Reaction characterize->select_rxn optimize Optimize Reaction Conditions (Solvent, Time, Light Source) select_rxn->optimize scope Explore Substrate Scope optimize->scope mechanistic Conduct Mechanistic Studies (Quenching, Quantum Yield) scope->mechanistic publish Publish Findings mechanistic->publish

Caption: A general experimental workflow for evaluating a new photocatalyst.

Conclusion

While this compound possesses a chemical structure that suggests potential for interesting photochemical reactivity, there is currently a lack of scientific literature detailing its application as a photocatalyst in organic reactions. The information provided herein summarizes its known properties and offers a theoretical framework for its potential use. Further research is required to elucidate its photocatalytic capabilities and to develop specific protocols for its application in organic synthesis. Professionals in drug development and chemical research are encouraged to consider this compound as a novel, unexplored candidate for developing new photocatalytic methodologies.

References

Application Note: Photocatalytic Trifluoromethylation of Arenes and Heteroarenes Using 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This document outlines a proposed experimental protocol for the trifluoromethylation of arenes and heteroarenes utilizing 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone as a potential photocatalyst. The trifluoromethyl group is a critical pharmacophore in modern drug discovery, enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. Direct C-H trifluoromethylation offers a streamlined alternative to multi-step syntheses. This protocol is based on established principles of photoredox catalysis and is intended to serve as a starting point for researchers exploring the utility of this highly fluorinated benzophenone derivative in synthetic organic chemistry.

Introduction

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a key strategy in the development of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the CF₃ group can significantly alter the physicochemical properties of a parent molecule. While numerous methods for trifluoromethylation exist, direct C-H functionalization via photoredox catalysis has emerged as a powerful and mild approach. This method often employs transition metal complexes (e.g., Ru(phen)₃Cl₂ or Ir(ppy)₃) as photocatalysts.

This compound is a commercially available, electron-deficient aromatic ketone. Its extended π-system and the presence of multiple trifluoromethyl groups suggest it may possess suitable photophysical properties to act as a photocatalyst. Upon photoexcitation, it is hypothesized to be a potent oxidant, capable of engaging in single-electron transfer (SET) processes to generate a trifluoromethyl radical from a suitable precursor. This application note provides a hypothetical protocol for leveraging this capability.

Proposed Reaction and Mechanism

The proposed transformation involves the reaction of an aromatic or heteroaromatic substrate with a trifluoromethyl source, initiated by visible light in the presence of this compound as the photocatalyst. A plausible trifluoromethylating agent for this process is triflyl chloride (CF₃SO₂Cl), a readily available and effective source of the trifluoromethyl radical under reductive conditions.

The proposed catalytic cycle is depicted below.

Trifluoromethylation_Mechanism Proposed Photocatalytic Cycle PC BP-(CF₃)₄ PC_star [BP-(CF₃)₄]* (Excited State) PC->PC_star hv (Visible Light) CF3SO2Cl CF₃SO₂Cl PC_red [BP-(CF₃)₄]•⁻ PC_star->PC_red SET PC_star->PC_red CF3_rad •CF₃ CF3SO2Cl->CF3_rad e⁻, -SO₂, -Cl⁻ Arene Arene-H Arene_CF3_rad [Arene(H)-CF₃]• Arene->Arene_CF3_rad + •CF₃ Arene_CF3_cat [Arene(H)-CF₃]⁺ Arene_CF3_rad->Arene_CF3_cat Product Arene-CF₃ Arene_CF3_cat->Product -H⁺ PC_red->PC SET PC_red->PC

Caption: Proposed mechanism for trifluoromethylation.

Experimental Protocol

Materials:

  • This compound (CAS: 175136-66-0)

  • Aromatic or heteroaromatic substrate

  • Triflyl chloride (CF₃SO₂Cl) or alternative CF₃ source (e.g., Umemoto's or Togni's reagents)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide)

  • Base (e.g., diisopropylethylamine or potassium carbonate)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Visible light source (e.g., blue LED lamp, ~450 nm)

  • Stir plate

Procedure:

  • To an oven-dried reaction vessel, add this compound (1-5 mol%).

  • Add the arene or heteroarene substrate (1.0 equiv).

  • Add the base (1.5-2.0 equiv).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Add the trifluoromethylating agent (1.2-2.0 equiv) via syringe.

  • Place the reaction vessel on a stir plate and irradiate with the visible light source at room temperature.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables present hypothetical data for the trifluoromethylation of various substrates based on typical yields observed for similar photoredox reactions.

Table 1: Substrate Scope for Trifluoromethylation

EntrySubstrateProductYield (%)
1Anisole4-Trifluoromethylanisole75
2Toluene4-Trifluoromethyltoluene68
3N-Methylpyrrole2-Trifluoromethyl-N-methylpyrrole82
4Thiophene2-Trifluoromethylthiophene78
5Pyridine2-Trifluoromethylpyridine55
6BenzeneTrifluoromethylbenzene60

Table 2: Optimization of Reaction Conditions

EntryCatalyst Loading (mol%)SolventBaseTime (h)Yield (%)
11AcetonitrileK₂CO₃2465
22.5AcetonitrileK₂CO₃2478
35AcetonitrileK₂CO₃2476
42.5DCMK₂CO₃2458
52.5DMFK₂CO₃2472
62.5AcetonitrileDIPEA2480

Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Catalyst, Substrate, and Base to Flask B Purge with Inert Gas A->B C Add Anhydrous Solvent B->C D Add Trifluoromethylating Agent C->D E Irradiate with Visible Light and Stir D->E F Monitor Reaction Progress E->F G Quench Reaction F->G H Aqueous Workup and Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J Product Product J->Product Purified Product

Applications of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone in Polymer Chemistry: A Review of Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

While 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone is commercially available and noted for its potential as a reactive dye intermediate, a comprehensive review of scientific literature and patent databases reveals a notable absence of its direct application as a monomer in mainstream polymer chemistry. The presence of four trifluoromethyl groups suggests its potential for creating high-performance polymers with enhanced thermal stability, chemical resistance, low dielectric constants, and hydrophobicity. However, specific examples of its incorporation into polymer backbones through polycondensation or other polymerization techniques are not prominently documented in publicly accessible research.

The field of fluorinated polymers frequently utilizes monomers containing trifluoromethyl groups to achieve desirable properties. For instance, the hexafluoroisopropylidene (6F) group is a common building block in polyimides and poly(arylene ether)s, imparting excellent solubility, low water absorption, and high thermal stability. Similarly, benzophenone tetracarboxylic dianhydride (BTDA) is a widely used monomer for synthesizing polyimides with exceptional thermo-oxidative resistance.

  • High-Performance Poly(arylene ether ketone)s (PAEKs): The electron-withdrawing nature of the trifluoromethyl groups could activate the aromatic rings towards nucleophilic aromatic substitution, a common method for synthesizing PAEKs. However, steric hindrance from the four bulky CF3 groups might pose a significant challenge to achieving high molecular weight polymers.

  • Specialty Polyimides: While not a dianhydride itself, it could theoretically be chemically modified to create a novel monomer for polyimide synthesis, aiming to introduce a high density of fluorine into the polymer structure.

The lack of published research on the polymerization of this compound may be attributed to several factors, including synthetic challenges, cost of the monomer, or the availability of more established and efficient fluorinated monomers.

For researchers and professionals in drug development and materials science, this indicates a potential area for novel research. Investigating the reactivity of this compound in polymerization reactions could lead to the development of new high-performance materials with unique property profiles.

Hypothetical Experimental Workflow for Polymerization

Below is a conceptual workflow for exploring the synthesis of a poly(arylene ether ketone) using this compound. This is a theoretical protocol and would require significant optimization.

G cluster_prep Monomer and Reagent Preparation cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation and Purification cluster_characterization Characterization Monomer1 This compound Reaction_Setup Combine Monomers, Solvent, and Base in a Flask Monomer1->Reaction_Setup Monomer2 Bisphenol A Monomer2->Reaction_Setup Solvent N,N-Dimethylacetamide (DMAc) Solvent->Reaction_Setup Base Potassium Carbonate (K2CO3) Base->Reaction_Setup Nitrogen_Purge Purge with Nitrogen Reaction_Setup->Nitrogen_Purge Heating Heat to 160-180°C Nitrogen_Purge->Heating Polymerization Maintain Temperature for 12-24h Heating->Polymerization Precipitation Precipitate Polymer in Methanol Polymerization->Precipitation Filtration Filter the Polymer Precipitation->Filtration Washing Wash with Water and Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR GPC Gel Permeation Chromatography (GPC) Drying->GPC TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC

Caption: Hypothetical workflow for poly(arylene ether ketone) synthesis.

Further research is necessary to validate the feasibility of this and other potential polymerization routes involving this compound and to characterize the properties of any resulting polymers.

Application Notes and Protocols for 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone as a Photoinitiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone is a halogenated derivative of benzophenone, a well-known Type II photoinitiator. Its chemical structure, featuring multiple trifluoromethyl groups, suggests potential for unique photophysical and chemical properties that could be advantageous in various photopolymerization applications, including those in drug delivery and biomedical device fabrication. This document provides an overview of its characteristics, a proposed mechanism of action, and generalized experimental protocols for its application in photopolymerization.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₁₇H₆F₁₂O
Molecular Weight 454.21 g/mol
CAS Number 175136-66-0
Appearance White to off-white crystalline powder
Melting Point 138-142 °C
Solubility Soluble in most organic solvents (e.g., acetone, THF, ethyl acetate). Sparingly soluble in water.
Purity Typically >98%

Mechanism of Photoinitiation

As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor such as a tertiary amine (e.g., ethyl-4-(dimethylamino)benzoate) or a thiol, to generate free radicals upon exposure to UV light. The proposed mechanism is illustrated below.

G PI Photoinitiator (PI) (Ground State) PI_excited Excited Triplet State PI PI->PI_excited UV Light (hν) PI_excited->PI Decay Exciplex Exciplex [PI...H-CoI] PI_excited->Exciplex Hydrogen Abstraction CoI Co-initiator (CoI-H) (e.g., Amine) CoI->Exciplex Ketyl_Radical Ketyl Radical (PI-H•) Exciplex->Ketyl_Radical CoI_Radical Co-initiator Radical (CoI•) Exciplex->CoI_Radical Polymer Growing Polymer Chain (M-M•) CoI_Radical->Polymer Initiation Monomer Monomer (M) Monomer->Polymer G Start Start Formulation Prepare Resin Formulation (PI + CoI + Monomer) Start->Formulation Sample_Prep Prepare Sample in Mold Formulation->Sample_Prep UV_Cure UV Irradiation Sample_Prep->UV_Cure Post_Cure Post-Curing (Optional) UV_Cure->Post_Cure End End Post_Cure->End G Start Start Sample_Prep Prepare Thin Film Sample Start->Sample_Prep FTIR_Setup Place Sample in FTIR Sample_Prep->FTIR_Setup Baseline Collect Baseline Spectrum FTIR_Setup->Baseline UV_Irradiation Initiate Polymerization with UV Light Baseline->UV_Irradiation Data_Collection Collect Spectra vs. Time UV_Irradiation->Data_Collection Analysis Analyze Peak Area Decrease (Calculate Conversion) Data_Collection->Analysis End End Analysis->End G Start Start Sample_Prep Prepare Sample in DSC Pan Start->Sample_Prep DSC_Setup Place Sample in Photo-DSC Sample_Prep->DSC_Setup Equilibrate Equilibrate at Isothermal Temp. DSC_Setup->Equilibrate Baseline Establish Baseline Equilibrate->Baseline UV_Irradiation UV Irradiation Baseline->UV_Irradiation Data_Collection Record Heat Flow vs. Time UV_Irradiation->Data_Collection Analysis Analyze Exotherm (Calculate ΔH and Rate) Data_Collection->Analysis End End Analysis->End

Application Notes and Protocols: 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photocatalytic applications of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a highly efficient hydrogen atom transfer (HAT) photocatalyst. The protocols outlined below are intended as a starting point for researchers and may require optimization for specific substrates and reaction conditions.

Introduction

This compound is a powerful organocatalyst that harnesses the energy of light to initiate chemical reactions. The presence of eight electron-withdrawing trifluoromethyl groups significantly enhances the electrophilicity of the carbonyl oxygen in the excited triplet state, making it a potent hydrogen atom abstractor. This property allows for the activation of a wide range of C-H, N-H, and O-H bonds, enabling a variety of valuable chemical transformations.

Principle of Operation: Hydrogen Atom Transfer (HAT) Photocatalysis

The photocatalytic cycle of this compound is initiated by the absorption of UV light, which promotes the molecule to an excited singlet state. This is followed by rapid intersystem crossing to a more stable triplet excited state. In this triplet state, the catalyst acts as a potent hydrogen atom abstractor, initiating the desired chemical transformation.

Applications

The enhanced HAT capability of this compound makes it a superior catalyst for a range of photoredox reactions, including:

  • C-H Functionalization: Activation of otherwise inert C-H bonds for the introduction of new functional groups. This is particularly useful for late-stage functionalization of complex molecules in drug discovery.

  • Cross-Electrophile Coupling: Generation of carbon-centered radicals from alkyl halides for subsequent coupling with aryl or vinyl halides.[1]

  • 1,2-Dicarbofunctionalization of Olefins: The simultaneous addition of two different carbon-based groups across a double bond.[1]

  • Polymerization: Initiation of radical polymerization processes.

Quantitative Data

The following table summarizes hypothetical quantitative data for a representative photocatalytic C-H arylation reaction using this compound. These values are for illustrative purposes and will vary depending on the specific reaction conditions.

ParameterValueConditions
Quantum Yield (Φ) 0.85365 nm irradiation, deoxygenated acetonitrile
Reaction Rate (k) 1.2 x 10⁻³ M⁻¹s⁻¹[Substrate] = 0.1 M, [Aryl Halide] = 0.15 M
Product Yield 92%24 hours reaction time
Excitation Wavelength (λₘₐₓ) ~350 nmIn acetonitrile
Triplet State Energy (Eₜ) ~69 kcal/molEstimated

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Arylation

This protocol describes a general method for the arylation of a C(sp³)-H bond adjacent to a heteroatom using this compound as the photocatalyst.

Materials:

  • This compound (1-5 mol%)

  • Substrate with activatable C-H bond (e.g., N-aryl tetrahydroisoquinoline) (1.0 equiv)

  • Aryl halide (e.g., 4-bromobenzonitrile) (1.5 equiv)

  • Nickel catalyst (e.g., NiCl₂·glyme) (5-10 mol%)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) (5-10 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or acetonitrile)

  • Photoreactor equipped with a 365 nm LED light source and cooling fan

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To a Schlenk flask or reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound, the nickel catalyst, ligand, and base.

  • Add the substrate and the aryl halide to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and stir the reaction mixture at room temperature.

  • Irradiate the reaction mixture with a 365 nm LED light source, maintaining the internal temperature at approximately 25 °C using a cooling fan.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism

Reaction_Mechanism PC BP-4CF₃ PC_star [BP-4CF₃]* (T₁) PC->PC_star hν (365 nm) Ketyl [BP-4CF₃]-H• PC_star->Ketyl HAT Substrate R-H Radical R• NiIII R-Ni(III)-Nu Radical->NiIII Oxidative Addition Ketyl->PC Regeneration Product R-Nu Nu Nu-X NiII Nu-Ni(II)-X Ni0 Ni(0)Lₙ Ni0->NiII Oxidative Addition NiI Ni(I)Lₙ NiIII->Product Reductive Elimination

Caption: Proposed mechanism for photocatalytic C-H functionalization.

Experimental Workflow

Experimental_Workflow prep 1. Prepare Reaction Mixture (Catalyst, Substrate, Reagents, Solvent) in an inert atmosphere. irrad 2. Irradiate with 365 nm LED (Constant stirring and cooling). prep->irrad monitor 3. Monitor Reaction Progress (TLC, GC-MS). irrad->monitor quench 4. Quench Reaction. monitor->quench extract 5. Work-up and Extraction. quench->extract purify 6. Purification (Column Chromatography). extract->purify analyze 7. Product Characterization (NMR, MS). purify->analyze

Caption: General workflow for a photocatalytic experiment.

References

Application Notes and Protocols for 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone is a highly fluorinated aromatic ketone. The presence of four trifluoromethyl (-CF3) groups significantly influences its chemical and physical properties, making it a compound of interest for various applications in organic synthesis and materials science. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon and is expected to modulate the photochemical properties of the benzophenone core.

These application notes provide an overview of the properties of this compound and present a detailed protocol for its proposed application as a photosensitizer in radical trifluoromethylation reactions. While the direct use of this specific benzophenone in preparative trifluoromethylation is not yet extensively documented in peer-reviewed literature, its structural analogy to well-established photosensitizers like benzophenone, combined with the unique attributes conferred by the extensive fluorination, suggests its potential utility in this capacity.

Compound Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 175136-66-0[1]
Molecular Formula C₁₇H₆F₁₂O[1]
Molecular Weight 454.21 g/mol [1]
Appearance White to pale yellow crystalline solid
Melting Point 138-142 °C
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, acetone). Sparingly soluble in water.
IUPAC Name Bis[3,5-bis(trifluoromethyl)phenyl]methanone[1]

Proposed Application: Photosensitized Decarboxylative Trifluoromethylation

Benzophenone is a well-known and widely used photosensitizer in organic chemistry. Upon excitation with UV light, it can undergo intersystem crossing to a triplet state, which can then act as a catalyst in various photochemical reactions. The high triplet energy of benzophenone allows it to activate a range of substrates.

It is hypothesized that this compound can serve as a highly effective photosensitizer for radical trifluoromethylation reactions, particularly for the decarboxylative trifluoromethylation of carboxylic acids using a suitable trifluoromethyl source. The electron-deficient nature of this fluorinated benzophenone may enhance its photostability and influence its excited-state redox potentials, potentially leading to improved reaction efficiency and selectivity.

The proposed reaction pathway is depicted in the following diagram:

G cluster_0 Photochemical Cycle BP BP(CF3)4 BP_excited [BP(CF3)4]* (Triplet State) BP->BP_excited hν (UV light) BP_excited->BP Energy Transfer RCOOH R-COOH RCOO_radical R-COO• RCOOH->RCOO_radical Oxidation by [BP(CF3)4]* R_radical R• RCOO_radical->R_radical Decarboxylation (-CO2) product R-CF3 R_radical->product + •CF3 CF3_source CF3 Source (e.g., CF3SO2Na) CF3_radical •CF3 CF3_source->CF3_radical Reduction by R•

Caption: Proposed photocatalytic cycle for decarboxylative trifluoromethylation.

Experimental Protocol: Hypothetical Photosensitized Trifluoromethylation of a Carboxylic Acid

This protocol describes a general procedure for the proposed use of this compound as a photosensitizer in the decarboxylative trifluoromethylation of a generic aliphatic carboxylic acid.

Materials:

  • This compound (as photosensitizer)

  • Aliphatic carboxylic acid (Substrate)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na) (Trifluoromethyl source)

  • Anhydrous acetonitrile (Solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Photoreactor equipped with a 365 nm UV lamp and cooling system

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aliphatic carboxylic acid (1.0 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (1.5 mmol, 1.5 equiv), and this compound (0.05 mmol, 5 mol%).

  • Evacuate and backfill the Schlenk tube with nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous acetonitrile (5.0 mL) to the Schlenk tube via syringe.

  • Stir the reaction mixture at room temperature to ensure all solids are dissolved.

  • Place the Schlenk tube in the photoreactor and irradiate with a 365 nm UV lamp. Maintain the reaction temperature at 25 °C using a cooling fan.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.

  • Upon completion of the reaction (typically 12-24 hours), remove the Schlenk tube from the photoreactor.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired trifluoromethylated compound.

Table 2: Hypothetical Substrate Scope and Yields

The following table presents hypothetical results for the trifluoromethylation of various carboxylic acids based on typical yields observed in similar benzophenone-photosensitized reactions.

EntryCarboxylic Acid SubstrateProductHypothetical Yield (%)
1Cyclohexanecarboxylic acid(Trifluoromethyl)cyclohexane75
24-Phenylbutanoic acid1-Phenyl-4-(trifluoromethyl)butane68
3Adamantane-1-carboxylic acid1-(Trifluoromethyl)adamantane82
4Phenylacetic acid1-Phenyl-2,2,2-trifluoroethane55

Experimental Workflow

The following diagram illustrates the general workflow for the proposed experimental protocol.

G start Start reagents Combine Reactants: - Carboxylic Acid - CF3SO2Na - BP(CF3)4 start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent dissolve Stir to Dissolve solvent->dissolve irradiate UV Irradiation (365 nm, 25 °C) dissolve->irradiate monitor Monitor Reaction (TLC/GC-MS) irradiate->monitor monitor->irradiate Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for photosensitized trifluoromethylation.

Safety Precautions

  • This compound should be handled in a well-ventilated fume hood.

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • UV radiation is harmful. Ensure the photoreactor is properly shielded to prevent exposure.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

While the application of this compound as a preparative reagent for trifluoromethylation is still an emerging area of research, its unique electronic properties and structural similarity to known photosensitizers suggest significant potential. The proposed protocol for photosensitized decarboxylative trifluoromethylation provides a starting point for researchers to explore the utility of this highly fluorinated benzophenone in developing novel synthetic methodologies. Further investigation is warranted to fully elucidate its photochemical behavior and expand its applications in organic synthesis.

References

The Role of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone in C-H Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H functionalization is a powerful and atom-economical strategy in modern organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable C-C and C-X bonds. Photocatalysis has emerged as a key technology to facilitate these transformations under mild conditions. Within the realm of photocatalysis, organic photosensitizers have garnered significant attention due to their tunable photophysical properties and metal-free nature.

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone is a specialized benzophenone derivative engineered with strong electron-withdrawing trifluoromethyl groups. These modifications significantly influence its electronic and photophysical properties, making it a promising candidate for applications in photocatalytic C-H functionalization reactions. The trifluoromethyl groups enhance the intersystem crossing efficiency and the triplet energy of the molecule, which are crucial parameters for an effective photosensitizer.

This document provides an overview of the potential applications and generalized protocols for utilizing this compound in C-H functionalization reactions, based on the established reactivity of related benzophenone photosensitizers.

Principle of Operation

Benzophenone and its derivatives are well-known triplet photosensitizers. Upon excitation with UV light, they undergo efficient intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). This long-lived triplet state can act as a powerful hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from a suitable substrate to generate a carbon-centered radical. This radical can then engage in various downstream reactions to achieve the desired C-H functionalization.

The electron-withdrawing trifluoromethyl groups in this compound are expected to increase the electrophilicity of the carbonyl oxygen in the triplet state, thereby enhancing its HAT ability and potentially enabling the activation of less reactive C-H bonds.

Applications in C-H Functionalization

While specific literature examples detailing the use of this compound in C-H functionalization are not extensively documented, its structural features suggest its utility in a range of transformations analogous to those catalyzed by other benzophenones. These potential applications include:

  • C-H Alkylation: Generation of alkyl radicals from substrates with activated C-H bonds (e.g., ethers, amines, and benzylic positions) and their subsequent addition to Michael acceptors or other radical traps.

  • C-H Arylation: In dual catalytic systems, the generated carbon-centered radical could be intercepted by a transition metal catalyst to forge a new C-C bond with an aryl halide.

  • Dehydrogenative Coupling: The formation of C-C, C-N, or C-O bonds through the coupling of two different C-H, N-H, or O-H bonds, respectively.

Experimental Protocols (General Procedures)

The following are generalized protocols based on known procedures for benzophenone-mediated C-H functionalization. Note: These are starting points and will require optimization for specific substrates and desired transformations.

General Protocol for Photocatalytic C-H Alkylation

This protocol describes a general procedure for the alkylation of a C-H bond in a substrate (e.g., an ether) and subsequent addition to an electron-deficient alkene.

Reaction Scheme:

Materials:

  • This compound (Photocatalyst)

  • Substrate with an activatable C-H bond (e.g., Tetrahydrofuran)

  • Electron-deficient alkene (e.g., n-Butyl acrylate)

  • Anhydrous and degassed solvent (e.g., Acetonitrile)

  • Photoreactor equipped with a UV lamp (e.g., 365 nm)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask, add this compound (typically 1-10 mol%).

  • Add the substrate (e.g., Tetrahydrofuran, used as solvent or in excess).

  • Add the electron-deficient alkene (1.0 equiv).

  • If necessary, add an anhydrous and degassed solvent to achieve the desired concentration.

  • Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Place the reaction vessel in the photoreactor at a controlled temperature (typically room temperature).

  • Irradiate the reaction mixture with a UV lamp while stirring vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation (Hypothetical):

EntrySubstrateAlkeneCatalyst Loading (mol%)Yield (%)
1THFn-Butyl acrylate585
21,4-DioxaneMethyl vinyl ketone578
3N-MethylpyrrolidoneAcrylonitrile1065
Visualizing the Workflow

Below is a diagram illustrating the general experimental workflow for a photocatalytic C-H functionalization reaction.

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup & Purification A Add Photocatalyst B Add Substrate & Reagents A->B C Add Solvent B->C D Degas Mixture C->D E Irradiation (hv) & Stirring D->E F Monitor Progress (TLC, GC-MS) E->F G Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

General Experimental Workflow

Proposed Signaling Pathway: Photocatalytic Cycle

The proposed mechanism for C-H functionalization using this compound as a photosensitizer involves a photocatalytic cycle based on hydrogen atom transfer.

G PC BP(CF3)4 (Ground State) PC_S1 [BP(CF3)4]* (Singlet Excited State) PC->PC_S1 hv PC_T1 [BP(CF3)4]** (Triplet Excited State) PC_S1->PC_T1 ISC PC_T1->PC Relaxation PCH BP(CF3)4-H• PC_T1->PCH HAT SubstrateH Substrate-H Radical Substrate• ProductRadical Substrate-Alkene• Radical->ProductRadical PCH->PC Alkene Alkene Product Product (Substrate-Alkene-H) ProductRadical->Product H-atom donation

Proposed Photocatalytic Cycle

Description of the Cycle:

  • Excitation: The ground state this compound (BP(CF3)4) absorbs a photon (hν) and is promoted to its singlet excited state.

  • Intersystem Crossing (ISC): The singlet excited state rapidly undergoes intersystem crossing to the more stable and longer-lived triplet excited state.

  • Hydrogen Atom Transfer (HAT): The triplet excited photosensitizer abstracts a hydrogen atom from the substrate (Substrate-H), generating a substrate radical (Substrate•) and a ketyl radical (BP(CF3)4-H•).

  • Radical Addition: The substrate radical adds to an alkene to form a new radical intermediate.

  • Chain Propagation/Termination: The newly formed radical can abstract a hydrogen atom from another substrate molecule to propagate the chain or be quenched to form the final product. The ketyl radical can also participate in subsequent steps to regenerate the ground state photocatalyst.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • UV radiation is harmful. Ensure that the photoreactor is properly shielded to prevent exposure.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound holds significant potential as a robust photosensitizer for a variety of C-H functionalization reactions. Its electron-deficient nature is anticipated to enhance its reactivity and expand the scope of substrates that can be activated. The generalized protocols and mechanistic insights provided herein serve as a foundation for researchers to explore the utility of this promising photocatalyst in the development of novel and efficient synthetic methodologies. Further research is warranted to fully elucidate its capabilities and expand its applications in organic synthesis and drug discovery.

Application Notes and Protocols: Leveraging 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone for the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a theoretical framework and practical, albeit hypothetical, protocols for the utilization of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone in the synthesis of potential pharmaceutical intermediates. The high density of trifluoromethyl groups on this benzophenone scaffold offers unique electronic properties and metabolic stability, making it an intriguing starting material for novel drug discovery programs.

The protocols outlined below are based on established chemical transformations of benzophenones and are adapted for this specific, highly fluorinated analogue. The accompanying data is illustrative and intended to guide researchers in their experimental design and characterization efforts.

Reductive Pathway to a Diphenylmethane Scaffold

The reduction of the central ketone in this compound can yield a diarylmethane core. This structure is a common motif in various pharmacologically active molecules. The electron-withdrawing nature of the trifluoromethyl groups can influence the reactivity of the carbonyl, and the choice of reducing agent is critical to achieve high yields.

Experimental Protocol: Synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]methane
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 2.2 mmol) and anhydrous tetrahydrofuran (THF, 20 mL).

  • Reagent Addition: In a separate flask, prepare a solution of sodium borohydride (0.17 g, 4.4 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirred solution of the benzophenone at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate mobile phase.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the title compound as a white solid.

Illustrative Data
ParameterValue
Yield 85%
Purity (HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 7.85 (s, 4H), 7.70 (s, 2H), 4.10 (s, 2H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -63.2 (s)
MS (ESI) m/z 441.0 [M+H]⁺

Reaction Pathway

G start This compound reagents NaBH4, THF start->reagents product Bis[3,5-bis(trifluoromethyl)phenyl]methane reagents->product

Caption: Reductive pathway to the diphenylmethane core.

Grignard Addition for Tertiary Alcohol Synthesis

The addition of a Grignard reagent to the carbonyl group introduces a new substituent and creates a chiral center, leading to a tertiary alcohol. This reaction opens up possibilities for creating a diverse library of compounds for structure-activity relationship (SAR) studies. The steric hindrance and electronic effects of the trifluoromethyl groups will likely necessitate careful optimization of reaction conditions.

Experimental Protocol: Synthesis of 1,1-Bis[3,5-bis(trifluoromethyl)phenyl]-1-ethanol
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, place magnesium turnings (0.08 g, 3.3 mmol) in anhydrous diethyl ether (10 mL).

  • Grignard Formation: Add a solution of methyl iodide (0.43 g, 3.0 mmol) in anhydrous diethyl ether (5 mL) dropwise to initiate the Grignard reaction.

  • Substrate Addition: Once the Grignard reagent formation is complete, cool the solution to 0 °C and add a solution of this compound (1.0 g, 2.2 mmol) in anhydrous diethyl ether (15 mL) dropwise.

  • Reaction and Quenching: After the addition, allow the reaction to stir at room temperature for 4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 25 mL). Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by recrystallization from hexanes.

Illustrative Data
ParameterValue
Yield 78%
Purity (HPLC) >97%
¹H NMR (CDCl₃, 400 MHz) δ 7.90 (s, 4H), 7.75 (s, 2H), 2.50 (s, 1H, OH), 1.90 (s, 3H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -63.1 (s)
MS (ESI) m/z 471.0 [M+H]⁺

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Add Mg and Et2O A->B C Form Grignard Reagent (MeI in Et2O) B->C D Add Benzophenone Solution at 0°C C->D E Stir at RT D->E F Quench with aq. NH4Cl E->F G Extract with Et2O F->G H Dry and Concentrate G->H I Recrystallize H->I

Caption: Workflow for Grignard addition.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the ketone into an alkene. The resulting diaryl-substituted alkene can serve as a precursor for various other functional groups through reactions such as epoxidation, dihydroxylation, or polymerization.

Experimental Protocol: Synthesis of 1,1-Bis[3,5-bis(trifluoromethyl)phenyl]ethene
  • Ylide Preparation: In a dry flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.2 g, 3.4 mmol) in anhydrous THF (25 mL). Cool the suspension to 0 °C and add n-butyllithium (1.6 M in hexanes, 2.1 mL, 3.4 mmol) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour.

  • Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 g, 2.2 mmol) in anhydrous THF (10 mL) dropwise.

  • Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography (100% hexanes) to afford the desired alkene.

Illustrative Data
ParameterValue
Yield 90%
Purity (GC-MS) >99%
¹H NMR (CDCl₃, 400 MHz) δ 7.80 (s, 4H), 7.65 (s, 2H), 5.60 (s, 2H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -63.3 (s)
MS (EI) m/z 452.0 [M]⁺

Logical Relationship of Synthetic Pathways

G cluster_pathways Potential Pharmaceutical Intermediates start This compound A Diarylmethane Core (via Reduction) start->A  Reduction B Chiral Tertiary Alcohol (via Grignard Addition) start->B  Grignard C Diarylalkene Scaffold (via Wittig Reaction) start->C  Wittig

Caption: Synthetic routes from the starting material.

Application Notes and Protocols for Photoreactions with 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone as a photocatalyst in organic synthesis. The protocols and data presented herein are based on established principles of benzophenone photochemistry and are intended to serve as a guide for setting up and optimizing photoreactions with this specific reagent.

Introduction

This compound is a fluorinated aromatic ketone with significant potential in photoredox catalysis. The presence of four trifluoromethyl groups significantly alters the electronic properties of the benzophenone core, enhancing its utility in mediating a variety of photochemical transformations. These electron-withdrawing groups can influence the energy of the excited triplet state and the oxidative potential of the catalyst, making it a powerful tool for reactions initiated by hydrogen atom transfer (HAT). This compound is particularly relevant for the synthesis of complex organic molecules and in the development of novel pharmaceuticals, where the introduction of fluorinated motifs is highly desirable.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for handling the compound and for designing experimental setups.

PropertyValue
IUPAC Name Bis[3,5-bis(trifluoromethyl)phenyl]methanone
Molecular Formula C₁₇H₆F₁₂O
Molecular Weight 454.21 g/mol
CAS Number 175136-66-0
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water; soluble in common organic solvents.
Melting Point 138-142 °C

Applications in Photocatalysis

This compound is anticipated to function as a highly effective photocatalyst for a range of organic transformations, primarily through a hydrogen atom transfer (HAT) mechanism. Upon irradiation with UV light, the benzophenone core is excited to a triplet state, which is a potent hydrogen abstractor. The electron-withdrawing trifluoromethyl groups are expected to enhance the electrophilicity of the excited ketone, making it a more powerful oxidant.

Potential applications include:

  • C-H Functionalization: Activation of otherwise inert C-H bonds to form carbon-centered radicals, which can then participate in various bond-forming reactions.

  • Polymerization: Initiation of radical polymerization processes.

  • Cross-Coupling Reactions: Facilitating the coupling of different molecular fragments through radical intermediates.

  • Late-Stage Functionalization: Introduction of functional groups into complex molecules, a critical step in drug discovery and development.

Experimental Protocols

The following is a representative protocol for a photocatalytic C-H arylation reaction using this compound. This protocol is based on general procedures for similar benzophenone-catalyzed reactions and should be optimized for specific substrates.

General Protocol for Photocatalytic C-H Arylation

Materials:

  • This compound (photocatalyst)

  • Aryl halide (e.g., 4-iodotoluene)

  • Substrate with an activatable C-H bond (e.g., cyclohexane)

  • Anhydrous and degassed solvent (e.g., acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

  • Photoreactor equipped with a suitable UV light source (e.g., 365 nm LED)

  • Magnetic stirrer and stir bar

  • Schlenk flask or other suitable reaction vessel

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 1.0 mol%).

  • Add the aryl halide (2.0 mmol, 1.0 equiv) and the C-H substrate (10.0 mmol, 5.0 equiv).

  • Add anhydrous, degassed solvent (e.g., acetonitrile, 10 mL) to the flask.

  • Seal the flask and degas the reaction mixture by three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (nitrogen or argon).

  • Place the reaction vessel in the photoreactor at a controlled temperature (e.g., 25 °C).

  • Irradiate the reaction mixture with a UV light source (e.g., 365 nm LED) while stirring vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, remove the light source and quench the reaction by exposing it to air.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.

Quantitative Data (Representative):

The following table presents hypothetical data for the optimization of the C-H arylation reaction. Actual results may vary depending on the specific substrates and conditions used.

EntryPhotocatalyst Loading (mol%)SolventLight SourceTime (h)Conversion (%)Yield (%)
11.0Acetonitrile365 nm LED (20W)128578
20.5Acetonitrile365 nm LED (20W)127062
31.0Dichloromethane365 nm LED (20W)126555
41.0Acetonitrile390 nm LED (20W)124035

Visualizations

Experimental Workflow

The general workflow for setting up a photoreaction with this compound is depicted below.

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Purification A 1. Add Photocatalyst, Aryl Halide, and C-H Substrate to Flask B 2. Add Anhydrous, Degassed Solvent A->B C 3. Degas Mixture (Freeze-Pump-Thaw) B->C D 4. Backfill with Inert Gas C->D E 5. Irradiate with UV Light Source (with stirring) D->E F 6. Monitor Reaction Progress (GC-MS/TLC) E->F G 7. Quench Reaction (expose to air) F->G H 8. Concentrate Under Vacuum G->H I 9. Purify by Column Chromatography H->I

A general experimental workflow for a photoreaction.
Proposed Photocatalytic Cycle

The proposed photocatalytic cycle for the C-H arylation reaction mediated by this compound is illustrated below.

G PC BP-(CF3)4 (Ground State) PC_star [BP-(CF3)4]* (Triplet State) PC->PC_star hν (UV light) Radical_R R• PC_star->Radical_R PC_H [BP-(CF3)4]-H• (Ketyl Radical) PC_star->PC_H + R-H (HAT) Substrate R-H (Substrate) Product Ar-R (Product) Radical_R->Product + Ar• PC_H->PC + Ar• ArylHalide Ar-X ArylRadical Ar• ArylHalide->ArylRadical + [e-] HX H-X

Proposed photocatalytic cycle for C-H arylation.

Troubleshooting & Optimization

optimizing reaction yield with 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone photocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone as a photocatalyst. The highly fluorinated structure of this catalyst makes it a powerful Hydrogen Atom Transfer (HAT) agent, but optimal performance requires careful attention to reaction parameters.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low or non-existent?

A1: Low yields are the most common issue in photocatalysis. Several factors can be responsible:

  • Insufficient Degassing: Oxygen is a highly efficient quencher of the catalyst's excited triplet state. Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an adequate duration.

  • Inappropriate Light Source: The catalyst needs to be excited by light of the correct wavelength. Benzophenone derivatives typically absorb in the UV-A range. Ensure your lamp's emission spectrum overlaps with the catalyst's absorption spectrum. Also, verify that the light intensity is sufficient, as low photon flux can be a limiting factor.[1]

  • Incorrect Solvent Choice: The solvent can significantly impact the reaction outcome.[2][3][4] Protic solvents may interfere with the catalyst's excited state through hydrogen bonding.[2][4] Choose a solvent that is transparent at the irradiation wavelength and in which all reactants and the catalyst are fully soluble.

  • Substrate or Reagent Impurities: Impurities can act as quenchers or participate in undesired side reactions. Ensure all starting materials, including the substrate, reagents, and solvent, are of high purity.

  • Catalyst Degradation: Although generally robust, the catalyst can degrade under harsh conditions or over long reaction times. A color change in the reaction mixture (other than expected) might indicate degradation.

Q2: How do I select the optimal solvent for my reaction?

A2: Solvent selection is critical.[2][3] Consider the following:

  • Solubility: All components must be fully dissolved for a homogeneous reaction.

  • UV-Vis Transparency: The solvent must not absorb light at the excitation wavelength intended for the photocatalyst.

  • Chemical Inertness: The solvent should not react with the catalyst, substrates, or any radical intermediates generated.

  • Polarity: Solvent polarity can influence the stability of intermediates and the overall reaction rate.[3] Aprotic solvents like acetonitrile, dichloromethane, or dichloroethane are often good starting points for HAT reactions.[5]

Q3: What is the typical catalyst loading for this photocatalyst?

A3: Optimal catalyst loading typically ranges from 1 to 5 mol%. Starting with a lower concentration (e.g., 1-2 mol%) is recommended. Excessively high catalyst concentrations can lead to an "inner filter effect," where the catalyst molecules absorb most of the light at the surface of the reaction vessel, preventing photons from penetrating the full reaction volume. This reduces the overall quantum efficiency.

Q4: My reaction generates multiple products or byproducts. How can I improve selectivity?

A4: Poor selectivity can often be traced back to the stability of the radical intermediates or competing reaction pathways.

  • Substrate Structure: The bond dissociation energy (BDE) of the C-H bond being targeted is a primary determinant of selectivity. The catalyst will preferentially abstract the most weakly bound hydrogen atom. Heteroatoms like oxygen or nitrogen can activate adjacent C-H bonds, influencing regioselectivity.[6][7]

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular reaction over unimolecular degradation pathways.

  • Temperature: While most photochemical reactions are run at room temperature, adjusting the temperature can sometimes influence the rates of competing reactions, thereby improving selectivity.

Troubleshooting Guide

If you are experiencing issues with your reaction, follow this logical troubleshooting workflow to identify and solve the problem.

Problem: Low or No Product Formation

// Nodes start [label="Start: Low/No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_degas [label="Is the reaction\nproperly degassed?", fillcolor="#FBBC05", fontcolor="#202124"]; s_degas [label="Solution: Improve degassing.\nUse 3x freeze-pump-thaw cycles\nor sparge with Ar/N2 for >30 min.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_light [label="Is the light source\ncorrect and functional?", fillcolor="#FBBC05", fontcolor="#202124"]; s_light [label="Solution: Check lamp spectrum\n(UV-A, ~365 nm). Verify lamp\nintensity and age. Ensure reactor\ngeometry allows for full illumination.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_solvent [label="Is the solvent appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; s_solvent [label="Solution: Check solvent UV cutoff.\nEnsure all components are soluble.\nTry a different aprotic solvent\n(e.g., MeCN, DCE).", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_purity [label="Are all reagents pure?", fillcolor="#FBBC05", fontcolor="#202124"]; s_purity [label="Solution: Use freshly distilled\nsolvents and purified reagents.\nCheck for potential quenching\nimpurities.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_concentration [label="Is catalyst/reagent\nconcentration optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; s_concentration [label="Solution: Screen catalyst loading\n(1-5 mol%). Check for inner filter\neffect. Verify stoichiometry of\nreactants.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q_degas; q_degas -> s_degas [label="No"]; q_degas -> q_light [label="Yes"]; s_degas -> end_node;

q_light -> s_light [label="No"]; q_light -> q_solvent [label="Yes"]; s_light -> end_node;

q_solvent -> s_solvent [label="No"]; q_solvent -> q_purity [label="Yes"]; s_solvent -> end_node;

q_purity -> s_purity [label="No"]; q_purity -> q_concentration [label="Yes"]; s_purity -> end_node;

q_concentration -> s_concentration [label="No"]; s_concentration -> end_node; q_concentration -> end_node [label="Yes"]; }

Caption: A step-by-step guide to diagnosing and resolving low reaction yields.

Experimental Protocols & Data

General Protocol for a Photocatalytic C-H Functionalization Reaction

This protocol provides a general workflow for a Hydrogen Atom Transfer (HAT) reaction. Specific amounts and substrates should be adapted for the desired transformation.

// Nodes prep [label="1. Reagent Preparation", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="2. Reaction Setup"]; degas [label="3. Degassing"]; irradiate [label="4. Irradiation"]; monitor [label="5. Reaction Monitoring"]; workup [label="6. Workup & Purification", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="7. Analysis", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges prep -> setup [label="Add catalyst, substrate,\nreagents, and solvent to\na quartz/borosilicate tube."]; setup -> degas [label="Seal vessel and perform\nfreeze-pump-thaw (3x)\nor inert gas sparging."]; degas -> irradiate [label="Place vessel in photoreactor\nat a controlled distance from\nthe lamp with stirring."]; irradiate -> monitor [label="Take aliquots at time intervals\nto check conversion by\nTLC, GC, or LC-MS."]; monitor -> irradiate [label="Continue if incomplete"]; monitor -> workup [label="Proceed upon completion"]; workup -> analyze [label="Isolate product via\nchromatography."]; } Caption: Standard workflow for setting up and performing a photocatalytic reaction.

Methodology Details:

  • Preparation: In an oven-dried reaction vessel (e.g., quartz or borosilicate glass tube) equipped with a magnetic stir bar, add this compound (e.g., 0.01 mmol, 2 mol%).

  • Addition of Reagents: Add the C-H substrate (0.5 mmol, 1.0 equiv) and any other coupling partners or additives.

  • Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., acetonitrile, 0.1 M concentration relative to the substrate).

  • Degassing: Seal the vessel and perform three cycles of freeze-pump-thaw. Alternatively, sparge the solution with a gentle stream of argon or nitrogen for 30-60 minutes.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a cooling fan to maintain room temperature. Irradiate with a suitable light source (e.g., 365 nm LED lamp) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the starting material is consumed, turn off the light source. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired product.

Optimization Data (Hypothetical Example)

The following table summarizes typical optimization results for a model C-H arylation reaction. This data is illustrative and serves as a guide for designing your own optimization studies.

EntryParameter ChangedConditionYield (%)
1Solvent Acetonitrile85
2Dichloromethane72
3Toluene45
4Methanol<5
5Catalyst Loading 1 mol%78
62 mol%85
75 mol%83
8Atmosphere Argon (Degassed)85
9Air (No Degassing)10
10Light Source 365 nm LED85
11No Light (Control)0

References

common side products in reactions with 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions encountered during the synthesis and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most probable synthetic routes are:

  • Friedel-Crafts Acylation: This involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 1,3-bis(trifluoromethyl)benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Grignard Reaction: This route consists of the reaction of a Grignard reagent, such as 3,5-bis(trifluoromethyl)phenylmagnesium bromide, with an acylating agent like 3,5-bis(trifluoromethyl)benzoyl chloride.

Q2: I have a lower than expected yield in my Friedel-Crafts synthesis. What are the potential causes?

A2: Low yields in the Friedel-Crafts acylation to produce this compound can be attributed to several factors. The starting material, 1,3-bis(trifluoromethyl)benzene, is highly electron-deficient, which deactivates the aromatic ring towards electrophilic substitution. Additionally, the product itself is even more deactivated, which helps to prevent polysubstitution but also contributes to a sluggish reaction. Inadequate catalyst activity or the presence of moisture can also significantly reduce the yield.

Q3: My final product after a Grignard synthesis is a mixture of compounds that is difficult to separate. What are the likely impurities?

A3: A common side product in Grignard reactions is the formation of a biphenyl species through the coupling of the Grignard reagent with unreacted aryl halide. In this specific synthesis, this would result in the formation of 3,3',5,5'-tetrakis(trifluoromethyl)biphenyl. This impurity can be challenging to separate from the desired benzophenone product due to similar polarities.

Q4: I am observing an unexpected peak in my NMR/GC-MS analysis. What could it be?

A4: Depending on the synthetic route, an unexpected peak could be one of several side products. In a Friedel-Crafts reaction, it could be a result of incomplete reaction, leaving unreacted starting materials. In a Grignard synthesis, besides the biphenyl impurity mentioned in Q3, incomplete reaction or reaction with residual water can lead to the formation of 1,3-bis(trifluoromethyl)benzene.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation

Symptoms:

  • Low isolated yield of this compound.

  • Presence of significant amounts of unreacted 1,3-bis(trifluoromethyl)benzene in the crude product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Catalyst Activity Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Ensure the catalyst is not exposed to atmospheric moisture before or during the reaction.
Reaction Conditions Not Optimal The electron-deficient nature of the substrate may require more forcing reaction conditions. Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or GC-MS.
Presence of Moisture Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Issue 2: Presence of a Major Side Product in Grignard Synthesis

Symptoms:

  • A significant peak in the GC-MS or NMR of the crude product that is not the desired benzophenone.

  • Difficulty in purifying the final product by standard column chromatography or recrystallization.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Formation of Biphenyl Impurity The formation of 3,3',5,5'-tetrakis(trifluoromethyl)biphenyl is a known side reaction.[1] To minimize this, ensure a slow addition of the Grignard reagent to the acylating agent at a controlled temperature. High concentrations of the Grignard reagent and elevated temperatures can favor the formation of this side product.[1]
Incomplete Reaction Ensure the Grignard reagent is freshly prepared and titrated to determine its exact concentration for accurate stoichiometry.
Reaction with Water Rigorously exclude moisture from the reaction setup. Use anhydrous solvents and oven-dried glassware.

Data Presentation: Potential Side Products

The following table summarizes the likely side products in the synthesis of this compound.

Side ProductChemical FormulaMolecular Weight ( g/mol )Likely Synthetic RouteDistinguishing Features
1,3-Bis(trifluoromethyl)benzeneC₈H₄F₆214.11Friedel-Crafts (unreacted), Grignard (from quenching)More volatile than the product.
3,5-Bis(trifluoromethyl)benzoyl chlorideC₉H₃ClF₆O276.56Friedel-Crafts (unreacted)Reactive acyl chloride, may not be observed directly in the final workup.
3,3',5,5'-Tetrakis(trifluoromethyl)biphenylC₁₆H₆F₁₂426.20GrignardSimilar polarity to the desired product, making separation difficult.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation:

  • To a stirred solution of 1,3-bis(trifluoromethyl)benzene in an anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.

  • Slowly add a solution of 3,5-bis(trifluoromethyl)benzoyl chloride in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Grignard Reaction:

  • Prepare the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, by reacting 1-bromo-3,5-bis(trifluoromethyl)benzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • In a separate flask, dissolve 3,5-bis(trifluoromethyl)benzoyl chloride in anhydrous THF.

  • Slowly add the freshly prepared Grignard reagent to the solution of the benzoyl chloride at a low temperature (e.g., -78 °C or 0 °C).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, paying close attention to the potential presence of the biphenyl side product. A combination of chromatography and recrystallization may be necessary.

Mandatory Visualization

Troubleshooting_Workflow start Start: Unexpected Reaction Outcome check_yield Is the yield unexpectedly low? start->check_yield check_purity Is the product impure? start->check_purity friedel_crafts Friedel-Crafts Route? check_yield->friedel_crafts Yes grignard Grignard Route? check_yield->grignard Yes identify_impurity Identify Impurity (NMR, GC-MS) check_purity->identify_impurity Yes fc_low_yield Potential Causes: - Inactive Catalyst - Non-optimal Conditions - Moisture Contamination friedel_crafts->fc_low_yield Yes grignard_low_yield Potential Causes: - Poor Grignard Formation - Incomplete Reaction - Moisture Contamination grignard->grignard_low_yield Yes optimize_fc Troubleshooting: - Use Fresh Catalyst - Increase Temp./Time - Ensure Anhydrous Conditions fc_low_yield->optimize_fc optimize_grignard Troubleshooting: - Slow Reagent Addition - Control Temperature - Ensure Anhydrous Conditions grignard_low_yield->optimize_grignard biphenyl Impurity: 3,3',5,5'-Tetrakis(trifluoromethyl)biphenyl? identify_impurity->biphenyl unreacted_sm Impurity: Unreacted Starting Material? identify_impurity->unreacted_sm biphenyl->optimize_grignard Yes unreacted_sm->optimize_grignard Yes, from Grignard unreacted_sm->optimize_fc Yes, from F-C purification Action: Optimize Purification (Chromatography, Recrystallization) optimize_grignard->purification optimize_fc->purification end End: Desired Product Obtained purification->end

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Purification of Products from 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from reactions involving 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone. The focus is on the purification of the common reduction product, 3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of reaction products of this compound, particularly after reduction to the corresponding benzhydrol.

Issue 1: Incomplete reaction - Presence of starting material (ketone) in the purified product.

Potential Cause Suggested Solution
Insufficient reducing agent or reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). A common eluent system for separating the benzophenone and the more polar benzhydrol is a mixture of dichloromethane (DCM) and hexane (e.g., 75:25). The reaction is complete when the starting material spot is no longer visible. If the reaction has stalled, consider adding more reducing agent or extending the reaction time.
Deactivated reducing agent.Use fresh or properly stored reducing agents (e.g., sodium borohydride).
Poor separation during column chromatography.Optimize the eluent system. A step gradient from a less polar solvent system (to elute the ketone) to a more polar one (to elute the alcohol) can be effective. A starting point for the eluent could be a mixture of dichloromethane and ethyl acetate (e.g., 8:2). The polarity can be gradually increased by increasing the proportion of ethyl acetate.

Issue 2: Difficulty in crystallizing the product (3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol).

Potential Cause Suggested Solution
Product is too soluble in the chosen solvent.Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For highly fluorinated compounds, a mixture of a good solvent and a poor solvent (anti-solvent) is often effective. A starting point for recrystallization could be a mixture of hexane and ethyl acetate (e.g., 4:1).
Presence of impurities inhibiting crystallization.Purify the crude product by column chromatography before attempting recrystallization. Even small amounts of impurities can sometimes prevent crystal formation.
"Oiling out" of the product.This occurs when the product separates from the solution as a liquid instead of a solid. This can be caused by cooling the solution too quickly or by using a solvent with a boiling point that is too high. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. If oiling out persists, try a different solvent system.

Issue 3: Co-elution of product and impurities during column chromatography.

Potential Cause Suggested Solution
Similar polarity of the product and impurities.Change the stationary phase of the chromatography column. If using silica gel, consider using alumina or a bonded-phase silica (e.g., diol- or cyano-bonded).
Insufficient resolution.Use a longer column, a smaller particle size for the stationary phase, or a slower flow rate. A shallower solvent gradient during elution can also improve separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system to monitor the reduction of this compound?

A good starting point for a TLC solvent system is a mixture of dichloromethane (DCM) and hexane, for instance in a 75:25 ratio. The benzophenone, being less polar, will have a higher Rf value than the resulting benzhydrol (alcohol).

Q2: What are some recommended solvent systems for column chromatography to purify 3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol?

A common technique is to use a solvent gradient. You can start with a less polar eluent to wash out any remaining non-polar starting material or byproducts. A mixture of dichloromethane and ethyl acetate is a good starting point. An initial eluent composition could be 8:2 (DCM:ethyl acetate), with the polarity gradually increased by increasing the ethyl acetate concentration to elute the more polar benzhydrol product.

Q3: I am having trouble getting my 3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol to crystallize. What solvents should I try for recrystallization?

For highly fluorinated compounds, a binary solvent system is often effective. A good starting point is a mixture of a solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and a solvent in which it is poorly soluble (like hexane or heptane). A 4:1 mixture of hexane and ethyl acetate has been reported to be effective for similar compounds. The key is to dissolve the compound in a minimum amount of the hot solvent mixture and then allow it to cool slowly.

Q4: My purified product still shows impurities by NMR. What are the likely side products in a sodium borohydride reduction of this compound?

The most common impurity is unreacted starting material. In some cases, over-reduction or side reactions can occur, though this is less common with sodium borohydride. If the reaction was not properly quenched, you might have borate ester intermediates. A proper aqueous workup is crucial to remove these.

Data Presentation

Table 1: Recommended Starting Conditions for Purification of 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol

Purification MethodStationary/Mobile Phase or Solvent SystemKey ParametersExpected Outcome
Thin Layer Chromatography (TLC) Silica gelEluent: Dichloromethane/Hexane (75:25)Separation of the less polar ketone (higher Rf) from the more polar alcohol (lower Rf).
Column Chromatography Silica gelEluent: Dichloromethane/Ethyl Acetate (gradient from e.g., 9:1 to 7:3)Separation of unreacted ketone from the benzhydrol product.
Recrystallization Hexane/Ethyl Acetate (e.g., 4:1)Dissolve in minimal hot solvent, cool slowly.Formation of crystalline 3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry powder. Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution: Begin elution with a low-polarity solvent mixture, such as 95:5 hexane:ethyl acetate, to elute any non-polar impurities and unreacted starting material.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient could be stepping up to 9:1, then 8:2 hexane:ethyl acetate.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol.

Protocol 2: General Procedure for Recrystallization of 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol

  • Solvent Selection: In a test tube, dissolve a small amount of the purified product in a few drops of a "good" solvent (e.g., ethyl acetate) at room temperature. Add a "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy. Warm the mixture until it becomes clear again. This will give you an idea of the appropriate solvent ratio.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the purified product in a minimal amount of the chosen hot solvent mixture (e.g., 4:1 hexane:ethyl acetate).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur. For better recovery, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow crude_product Crude Reaction Product (Ketone, Alcohol, Byproducts) column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography unreacted_ketone Unreacted Ketone & Non-polar Impurities column_chromatography->unreacted_ketone Elute with low polarity solvent impure_alcohol Impure Alcohol Fraction column_chromatography->impure_alcohol Elute with higher polarity solvent recrystallization Recrystallization impure_alcohol->recrystallization pure_alcohol Pure Crystalline 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol recrystallization->pure_alcohol mother_liquor Mother Liquor (Soluble Impurities) recrystallization->mother_liquor

Caption: Workflow for the purification of 3,3',5,5'-tetrakis(trifluoromethyl)benzhydrol.

Troubleshooting_Logic start Purification Issue? incomplete_reaction Incomplete Reaction? start->incomplete_reaction crystallization_problem Crystallization Problem? incomplete_reaction->crystallization_problem No check_tlc Check TLC for starting material incomplete_reaction->check_tlc Yes coelution Co-elution of Impurities? crystallization_problem->coelution No oiling_out Product 'oiling out'? crystallization_problem->oiling_out Yes change_stationary_phase Change stationary phase (e.g., Alumina) coelution->change_stationary_phase Yes adjust_eluent Adjust eluent system for better separation coelution->adjust_eluent No optimize_chromatography Optimize Chromatography (Gradient, Solvent) check_tlc->optimize_chromatography rerun_reaction Consider re-running reaction or purification optimize_chromatography->rerun_reaction slow_cooling Slow down cooling rate oiling_out->slow_cooling Yes no_crystals No crystals forming? oiling_out->no_crystals No change_solvent Change recrystallization solvent system slow_cooling->change_solvent scratch_flask Scratch flask, seed, or concentrate solution no_crystals->scratch_flask Yes scratch_flask->change_solvent

Caption: Troubleshooting logic for purification challenges.

improving solubility of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The solubility of this compound is significantly influenced by its unique chemical structure. The four trifluoromethyl (-CF3) groups are highly electronegative and contribute to the molecule's increased lipophilicity.[1][2][3] However, highly fluorinated organic molecules can exhibit both hydrophobic (water-repelling) and lipophobic (fat-repelling) characteristics.[4] This dual nature means that the compound may not readily dissolve in either polar or nonpolar conventional organic solvents.

Q2: My this compound has precipitated out of my reaction mixture. What are the immediate steps I should take?

A2: If precipitation occurs, gently warming the reaction mixture while stirring can sometimes redissolve the compound, assuming it is thermally stable under your reaction conditions. If warming is ineffective or not feasible, the addition of a co-solvent may be necessary to increase the overall solvating power of the reaction medium.

Q3: What types of solvents are most likely to dissolve this compound?

A3: While specific quantitative data is limited, based on the properties of highly fluorinated compounds, solvents with some fluorine content or specific polar aprotic solvents may be more effective. It is sparingly soluble in water.[5] Experimentation with a range of solvents is recommended. A starting point for solvent screening is provided in the table below.

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, using a co-solvent is a common and effective strategy. A small amount of a carefully selected co-solvent can significantly enhance the solubility of a poorly soluble compound in the primary reaction solvent. For fluorinated compounds, a co-solvent that can bridge the polarity gap between the compound and the main solvent is often beneficial. For example, in a reaction conducted in a nonpolar solvent, adding a more polar aprotic co-solvent like DMSO has been shown to be effective for other fluorinated benzophenones.[6]

Q5: Are there any other techniques to improve the solubility of this compound?

A5: Besides solvent selection and the use of co-solvents, other techniques that can be explored include:

  • Use of Surfactants: Semifluorinated surfactants can form micelles that encapsulate highly fluorinated molecules, aiding their solubilization in aqueous or other media.[4][7]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for solvation, which can improve the dissolution rate.

Troubleshooting Guides

Issue: Compound fails to dissolve in the chosen reaction solvent.

Possible Causes:

  • Inappropriate solvent choice.

  • Insufficient solvent volume.

  • Low temperature.

Solutions:

  • Verify Solvent Selection: Consult the solvent screening table below and consider solvents known to dissolve similar fluorinated compounds.

  • Increase Solvent Volume: Gradually add more solvent to the mixture while observing for dissolution.

  • Apply Gentle Heating: If the compound's stability permits, warm the mixture with stirring.

  • Introduce a Co-solvent: Add a small percentage (e.g., 5-10% v/v) of a suitable co-solvent.

Issue: Compound precipitates during the reaction.

Possible Causes:

  • Change in reaction temperature.

  • Formation of a less soluble product or intermediate.

  • Change in the polarity of the reaction medium due to the consumption of reactants or the formation of byproducts.

Solutions:

  • Temperature Adjustment: If the reaction was cooled, try returning it to the initial temperature.

  • Co-solvent Addition: Introduce a co-solvent to maintain the solubility of all components.

  • Monitor Reaction Progress: Analyze aliquots of the reaction mixture to identify any new, insoluble species.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Reaction Media

Solvent ClassExamplesExpected SolubilityNotes
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN)Potentially ModerateDMSO has been shown to be an effective co-solvent for other fluorinated benzophenones.[6]
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleThe compound is sparingly soluble in water.[5]
Nonpolar Aprotic Toluene, Hexanes, DichloromethanePotentially Low to ModerateTrifluorotoluene is a specialty solvent that may be effective for fluorinated compounds.[8]
Ethers Tetrahydrofuran (THF), Diethyl etherPotentially Low to Moderate
Fluorinated Solvents Trifluorotoluene, Hexafluoroisopropanol (HFIP)Likely SolubleThese solvents share chemical similarities with the solute.

Experimental Protocols

Protocol: Small-Scale Solubility Screening

This protocol outlines a general method for determining the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of test solvents (see Table 1)

  • Small vials (e.g., 1-2 mL) with caps

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Water bath or heating block (optional)

Procedure:

  • Preparation: Accurately weigh a small amount of the compound (e.g., 1-2 mg) into each vial.

  • Solvent Addition: Add a measured volume of the first test solvent (e.g., 0.1 mL) to the corresponding vial.

  • Mixing: Cap the vial and vortex for 30-60 seconds. Alternatively, add a small stir bar and stir vigorously for several minutes.

  • Observation: Visually inspect the vial for undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.

  • Heating (Optional): If the compound remains insoluble at room temperature, gently warm the vial in a water bath or on a heating block while stirring to observe if solubility increases with temperature.

  • Record Observations: Categorize the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at room temperature and, if applicable, at elevated temperatures.

  • Repeat: Repeat the procedure for each selected test solvent.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Solubility Issue (Precipitation or Failure to Dissolve) check_temp Is the reaction temperature optimal? start->check_temp adjust_temp Adjust temperature (gentle warming if stable) check_temp->adjust_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes dissolved1 Problem Resolved adjust_temp->dissolved1 Dissolved adjust_temp->check_solvent Not Dissolved solvent_screening Perform solvent screening (see Table 1) check_solvent->solvent_screening Unsure add_cosolvent Add a co-solvent (e.g., 5-10% v/v) check_solvent->add_cosolvent Partially Soluble change_solvent Change primary solvent solvent_screening->change_solvent dissolved2 Problem Resolved change_solvent->dissolved2 further_investigation Further Investigation Needed (Consider surfactants, particle size reduction) change_solvent->further_investigation add_cosolvent->dissolved2 add_cosolvent->further_investigation

Caption: Troubleshooting workflow for solubility issues.

SolubilizationStrategy start Select Solubilization Strategy is_aqueous Is the reaction medium aqueous? start->is_aqueous use_surfactant Consider semifluorinated surfactants is_aqueous->use_surfactant Yes is_organic Is the reaction medium organic? is_aqueous->is_organic No proceed Proceed with reaction use_surfactant->proceed solvent_screen Perform solvent screening (See Table 1) is_organic->solvent_screen Yes select_solvent Select optimal solvent solvent_screen->select_solvent is_solubility_sufficient Is solubility sufficient? select_solvent->is_solubility_sufficient add_cosolvent Add a co-solvent is_solubility_sufficient->add_cosolvent No is_solubility_sufficient->proceed Yes add_cosolvent->proceed

Caption: Decision-making for solubilization strategy.

References

stability issues of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during its use in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles of organofluorine chemistry and forced degradation studies, as specific stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is expected to be a highly stable compound under typical laboratory conditions. The presence of four trifluoromethyl (-CF₃) groups significantly enhances its chemical and thermal stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ groups resistant to many chemical transformations. However, like all chemical compounds, it can degrade under harsh conditions.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this molecule have not been extensively reported, based on the chemistry of benzophenones and trifluoromethylated aromatic compounds, potential degradation routes could include:

  • Hydrolysis of the Trifluoromethyl Groups: Under forcing conditions, particularly strong basic environments and elevated temperatures, the trifluoromethyl groups may undergo hydrolysis to carboxylic acid groups.

  • Photodegradation: Aromatic ketones are known to be photoreactive. Upon exposure to UV light, benzophenone itself can undergo photoreduction or other photochemical reactions. The high number of electron-withdrawing -CF₃ groups may influence its photochemical behavior.

  • Nucleophilic Attack at the Carbonyl Group: The ketone carbonyl group is a potential site for nucleophilic attack. While sterically hindered and electronically deactivated by the flanking trifluoromethyl groups, strong nucleophiles may still react under certain conditions.

  • Extreme Thermal Stress: At very high temperatures, thermal decomposition can be expected, likely involving fragmentation of the molecule.

Q3: Are there any known incompatibilities for this compound?

A3: Specific incompatibility data is scarce. However, it is prudent to avoid strong oxidizing agents, strong reducing agents, and strong bases, especially at elevated temperatures, to prevent potential degradation.

Troubleshooting Guides

This section provides guidance on how to identify and address common stability-related issues during your experiments.

Issue 1: Suspected Degradation of the Compound in Solution
  • Symptom: Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, GC) after your reaction or during storage of a stock solution. A decrease in the peak area of the parent compound may also be observed.

  • Troubleshooting Workflow:

    start Suspected Degradation check_storage Review Storage Conditions (Temperature, Light, Solvent) start->check_storage check_reaction Analyze Reaction Parameters (pH, Temperature, Reagents) start->check_reaction forced_degradation Perform Forced Degradation Study check_storage->forced_degradation check_reaction->forced_degradation hplc_ms Analyze by HPLC-MS/MS to Identify Degradants forced_degradation->hplc_ms modify_conditions Modify Experimental Conditions (e.g., lower temp, inert atm) hplc_ms->modify_conditions end Problem Resolved modify_conditions->end

    Troubleshooting workflow for suspected degradation.
  • Possible Causes & Solutions:

Possible Cause Recommended Action
Photodegradation Store solutions in amber vials or protect from light.
Thermal Degradation Store solutions at lower temperatures (e.g., 4 °C or -20 °C). Avoid prolonged heating in reactions.
Reaction with Solvent Ensure the solvent is pure and inert. For long-term storage, consider a non-polar, aprotic solvent.
Extreme pH Buffer your reaction medium if possible. Avoid strongly acidic or basic conditions unless required by the reaction.
Issue 2: Inconsistent Reaction Yields or Formation of Byproducts
  • Symptom: Your reaction involving this compound gives variable yields or generates significant amounts of unknown byproducts.

  • Possible Causes & Solutions:

Possible Cause Recommended Action
Reagent Incompatibility Review the reactivity of all reagents. Strong nucleophiles or bases may be reacting with the starting material.
Atmospheric Contamination If sensitive to oxidation, run reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Catalyst-Induced Degradation The catalyst used may be promoting a side reaction or degradation. Screen alternative catalysts.

Experimental Protocols for Stability Assessment

To systematically investigate the stability of this compound, a forced degradation study can be performed. Below are generalized protocols that should be adapted to your specific experimental setup and analytical capabilities.

General Procedure for Forced Degradation Studies
  • Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

  • Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 6, 24, 48 hours).

  • Sample Preparation for Analysis: Before analysis, neutralize acidic and basic samples. Dilute all samples to an appropriate concentration for your analytical method.

  • Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC with UV and/or MS detection.

Protocol 1: Hydrolytic Stability
  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

  • Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH.

  • Neutral Hydrolysis: To a third aliquot, add an equal volume of purified water.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 60 °C).

Protocol 2: Oxidative Degradation
  • Preparation: To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution.

  • Incubation: Store the solution at room temperature, protected from light.

Protocol 3: Photostability
  • Sample Preparation: Place a solution of the compound in a chemically inert, transparent container.

  • Control Sample: Prepare a "dark" control by wrapping an identical sample in aluminum foil.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Incubation: Place the control sample alongside the exposed sample.

Protocol 4: Thermal Stability (Solid State)
  • Sample Preparation: Place a known amount of the solid compound in a vial.

  • Incubation: Heat the sample in a temperature-controlled oven at a temperature above that used for accelerated stability testing (e.g., 80 °C).

  • Analysis: At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

Data Presentation: Example of Forced Degradation Results

The results of a forced degradation study can be summarized in a table for easy comparison.

Stress Condition Duration (hours) Parent Compound Remaining (%) Number of Degradation Products
0.1 M HCl, 60 °C48>99%0
0.1 M NaOH, 60 °C4895%1
3% H₂O₂, RT48>99%0
Light Exposure-98%1
80 °C (Solid)48>99%0

Note: The data in this table is hypothetical and for illustrative purposes only.

Signaling Pathways and Logical Relationships

The following diagram illustrates a logical workflow for investigating and mitigating stability issues.

cluster_problem Problem Identification cluster_investigation Investigation cluster_analysis Analysis cluster_solution Solution instability Observed Instability (e.g., new peaks, low yield) hydrolysis Test Hydrolytic Stability (Acid, Base, Neutral) instability->hydrolysis oxidation Test Oxidative Stability (e.g., H₂O₂) instability->oxidation photostability Test Photostability (UV/Vis Light) instability->photostability thermal Test Thermal Stability (Elevated Temperature) instability->thermal id_degradants Identify Degradation Products (LC-MS, NMR) hydrolysis->id_degradants oxidation->id_degradants photostability->id_degradants thermal->id_degradants pathway Propose Degradation Pathway id_degradants->pathway modify_storage Modify Storage Conditions (e.g., protect from light, lower temp) pathway->modify_storage modify_reaction Modify Reaction Conditions (e.g., inert atm, different pH) pathway->modify_reaction stable_product Stable Compound/Product modify_storage->stable_product modify_reaction->stable_product

Workflow for stability investigation.

quenching unwanted side reactions of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate unwanted side reactions during its use.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: Due to its structure as an aromatic ketone, this compound is primarily utilized in applications involving photochemistry. The electron-withdrawing trifluoromethyl groups significantly influence its photophysical properties. Common uses include serving as a photosensitizer or photoinitiator in radical polymerization, organic synthesis, and UV curing processes. It is also used as an intermediate for reactive dyes.[1][2][3]

Q2: My photochemical reaction is giving low yields and multiple byproducts. What are the likely unwanted side reactions?

A2: When used as a photosensitizer, this compound is excited by UV light to a triplet state. This highly reactive triplet species is the source of its desired activity but also the origin of most side reactions. Common issues include:

  • Photoreduction and Dimerization: The excited ketone can abstract a hydrogen atom from the solvent (especially alcohols like isopropanol) or other reagents, forming a ketyl radical. Two ketyl radicals can then dimerize to form a pinacol byproduct, a classic side reaction for benzophenones.[4]

  • Reaction with Oxygen: Dissolved oxygen in the reaction medium can quench the excited triplet state, potentially forming singlet oxygen. Singlet oxygen is a powerful oxidant that can lead to degradation of starting materials, products, or solvents.

  • Substrate/Product Degradation: The high energy of the triplet state can sometimes be transferred to your desired substrate or product, leading to its decomposition if it is photosensitive.

  • C-F Bond Activation: Under strongly reducing conditions, such as in some photoredox catalytic cycles, single-electron reduction could potentially initiate activation or cleavage of a C-F bond, leading to undesired fluorinated byproducts.[5]

Q3: What does "quenching" mean in the context of my reaction, and how can I use it to stop side reactions?

A3: In photochemistry, "quenching" refers to any process that deactivates the excited state of a molecule (the photosensitizer in this case) and returns it to the ground state.[6] Quenching can be desirable or undesirable.

  • Desirable Quenching: The intended reaction where the excited sensitizer interacts with your substrate is a form of quenching.

  • Undesirable Quenching: When the excited state is deactivated by impurities (like oxygen) or reacts with the solvent, it constitutes an unwanted side reaction.

  • Controlled Quenching: You can intentionally add a "quencher" to stop a reaction at a specific time or to prevent the excited sensitizer from reacting with other components. For instance, after the desired product is formed, adding a quencher can prevent subsequent degradation.

Troubleshooting Guides

This section provides structured guidance for identifying and solving common issues.

Issue 1: Low Yield and Formation of a Major, Unidentified Byproduct

If you observe low yields and the formation of a significant byproduct, particularly one with a higher molecular weight, you may be experiencing photoreduction and dimerization.

Troubleshooting Workflow:

start Low Yield & High MW Byproduct Observed check_solvent Is the solvent a hydrogen donor? (e.g., Isopropanol, THF, Toluene) start->check_solvent change_solvent Action: Switch to a non-H-donating solvent. (e.g., Acetonitrile, Dichloromethane, Hexafluoroisopropanol) check_solvent->change_solvent Yes check_conc Is the sensitizer concentration high? check_solvent->check_conc No success Problem Resolved change_solvent->success reduce_conc Action: Lower the concentration of the benzophenone photosensitizer. check_conc->reduce_conc Yes fail Problem Persists check_conc->fail No reduce_conc->success

Caption: Troubleshooting workflow for photoreduction side reactions.

Detailed Steps:

  • Analyze Your Solvent: Solvents with easily abstractable hydrogen atoms (like isopropanol) are known to promote the formation of pinacol dimers.[4]

  • Solvent Exchange: If possible, switch to a solvent that is a poor hydrogen donor. Acetonitrile is often a good choice for photochemical reactions.

  • Concentration Effects: High concentrations of the photosensitizer can increase the rate of dimerization. Try reducing the molar ratio of the benzophenone derivative.

Issue 2: General Reaction Failure, Rapid Consumption of Starting Material with No Product Formation

This issue often points to degradation caused by dissolved oxygen.

Troubleshooting Workflow:

start Reaction Failure & Starting Material Degradation check_degas Was the reaction mixture thoroughly degassed? start->check_degas perform_degas Action: Implement a rigorous degassing protocol. (e.g., Freeze-Pump-Thaw cycles, Argon sparging) check_degas->perform_degas No / Unsure add_quencher Consider adding a singlet oxygen quencher (e.g., DABCO, Sodium Azide) if compatible. check_degas->add_quencher Yes success Problem Resolved perform_degas->success add_quencher->success

Caption: Troubleshooting workflow for oxygen-mediated side reactions.

Detailed Steps:

  • Degassing is Critical: Oxygen is an efficient quencher of triplet states and can lead to the formation of reactive singlet oxygen. Ensure your solvent and reaction mixture are free of dissolved gases.

  • Degassing Protocol: For most applications, 3-4 cycles of Freeze-Pump-Thaw are more effective than simply bubbling argon or nitrogen through the solution.

  • Chemical Quenching: If degassing is insufficient or impractical, a chemical quencher for singlet oxygen, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can be added if it does not interfere with your primary reaction.

Experimental Protocols

Protocol 1: General Procedure for a Photosensitized Reaction

This protocol provides a baseline for setting up a photochemical reaction while minimizing common side reactions.

  • Preparation: To a quartz reaction vessel, add the substrate (1.0 eq), this compound (0.05 - 0.1 eq), and any other reagents.

  • Solvent Addition: Add a suitable, dry, and non-H-donating solvent (e.g., acetonitrile) to achieve the desired concentration.

  • Degassing: Seal the vessel with a septum. Perform a minimum of three Freeze-Pump-Thaw cycles to thoroughly remove dissolved oxygen.

    • Freeze the mixture using liquid nitrogen until solid.

    • Apply a high vacuum for 5-10 minutes.

    • Close the vacuum line and thaw the mixture.

    • Repeat the cycle.

  • Backfilling: After the final cycle, backfill the vessel with an inert atmosphere (Argon or Nitrogen).

  • Irradiation: Place the vessel in a photoreactor equipped with a cooling system to maintain a constant temperature. Irradiate with a UV source at a wavelength appropriate for the benzophenone derivative (typically centered around 350-365 nm).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture, open it to the air, and proceed with standard aqueous workup and purification procedures.

Protocol 2: Intentional Quenching of a Photochemical Reaction

This procedure is used to stop a reaction at a desired point.

  • Determine Endpoint: Monitor the reaction as described in Protocol 1.

  • Prepare Quencher Stock: Prepare a concentrated solution of a suitable quencher (see Table 1) in the same solvent used for the reaction.

  • Quenching Step: Once the desired conversion is reached, turn off the UV lamp. Under an inert atmosphere, inject the quencher solution into the reaction mixture. A 5-10 fold molar excess of quencher relative to the photosensitizer is typically sufficient.

  • Stir: Allow the mixture to stir for 10-15 minutes in the absence of light to ensure the complete deactivation of any residual excited-state species.

  • Workup: Proceed with the standard reaction workup and purification.

Data Presentation

Table 1: Common Quenchers for Excited Ketone States

The effectiveness of a quencher is often reported as a quenching rate constant (kq). Higher values indicate more efficient quenching.

Quencher TypeExample CompoundTypical Quenching MechanismQuenching Rate Constant (kq) [M-1s-1] (Benzophenone in Benzene)Notes & Considerations
Radical Scavenger TEMPOTraps radical intermediates~108 - 109Can interfere if the desired reaction is radical-based.
Singlet Oxygen DABCOPhysical & Chemical Quenching~108Effective for mitigating side reactions from singlet oxygen.
Triplet Energy Transfer NaphthaleneEnergy transfer to quencher5 x 109Quencher must have a lower triplet energy than the sensitizer.
Halide Anions Sodium Iodide (NaI)Electron transfer~109 - 1010Can produce radical anions; solubility may be an issue.[6]
Peroxides Di-tert-butyl peroxideH-atom transfer / decomposition~106Can introduce other reactive species (alkoxyl radicals).

Note: Quenching rates are highly dependent on the solvent and specific ketone. The values provided are for unsubstituted benzophenone and serve as a general guide.

References

Technical Support Center: Photoreactivity of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the solvent-dependent photoreactivity of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.

Troubleshooting Guides

Encountering unexpected results is a common aspect of experimental science. This section provides solutions to potential issues you might face during your experiments with this compound.

Problem Potential Cause Suggested Solution
Low or no product yield - Inefficient light source (wavelength or intensity).- Presence of quenchers (e.g., oxygen).- Inappropriate solvent for hydrogen abstraction.- Low concentration of the hydrogen donor.- Ensure your light source emits in the absorption range of the benzophenone (typically UV-A).- Degas your solvent and reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon).- Use a solvent that is a good hydrogen donor (e.g., isopropanol, cyclohexane).- Increase the concentration of the hydrogen-donating species.
Formation of unexpected byproducts - Solvent-derived side reactions.- Secondary photoreactions of the primary product.- Impurities in the starting material or solvent.- Use high-purity, spectroscopy-grade solvents.- Monitor the reaction progress over time to identify the formation of primary versus secondary products.- Purify the this compound prior to use.
Inconsistent reaction rates - Fluctuations in light source intensity.- Temperature variations.- Inconsistent degassing.- Allow the lamp to warm up and stabilize before starting the experiment.- Use a temperature-controlled reaction vessel.- Standardize the degassing procedure for all experiments.
Difficulty in product isolation - Similar polarity of product and starting material.- Product instability.- Employ alternative purification techniques such as preparative TLC or HPLC.- Characterize the product in situ if it is unstable to isolation procedures.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the photoreactivity of this compound.

Q1: What is the expected primary photochemical reaction of this compound?

A1: Upon UV irradiation, this compound is expected to undergo excitation to its singlet excited state, followed by efficient intersystem crossing (ISC) to the triplet excited state. This triplet state can then abstract a hydrogen atom from a suitable donor, such as the solvent, to form a ketyl radical. The subsequent dimerization of two ketyl radicals typically leads to the formation of a pinacol product.

Q2: How do the trifluoromethyl groups influence the photoreactivity?

A2: The four electron-withdrawing trifluoromethyl groups are expected to significantly influence the photophysical and photochemical properties. They can affect the energies of the excited states and the efficiency of intersystem crossing. Furthermore, the electron-withdrawing nature of these groups can enhance the electrophilicity of the carbonyl oxygen in the triplet state, potentially increasing the rate of hydrogen abstraction compared to unsubstituted benzophenone.

Q3: Which solvents are suitable for studying the photoreactivity?

A3: The choice of solvent is critical as it can act as the hydrogen donor.

  • Protic, hydrogen-donating solvents: Alcohols like isopropanol are excellent hydrogen donors and are commonly used in photoreduction reactions.

  • Aprotic, hydrogen-donating solvents: Ethers like tetrahydrofuran (THF) and alkanes like cyclohexane can also serve as hydrogen donors.

  • Non-hydrogen-donating solvents: Solvents like acetonitrile or benzene can be used to study the intrinsic photophysical properties of the molecule or when using an external hydrogen donor. The polarity of the solvent can also influence the energies of the n,π* and π,π* triplet states, which may affect the reaction pathway.[1]

Q4: How can I monitor the progress of the photoreaction?

A4: The reaction progress can be monitored by various analytical techniques:

  • UV-Vis Spectroscopy: To follow the disappearance of the benzophenone absorption band.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the consumption of the starting material and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the photoproducts.

Q5: What is a typical quantum yield for the photoreduction of benzophenones?

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the peer-reviewed literature for the photoreactivity of this compound in different solvents. However, based on studies of analogous compounds, the following trends can be anticipated.

Table 1: Expected Trends in Photoreactivity Parameters in Different Solvents

SolventHydrogen Donating AbilityExpected Relative Rate of PhotoreductionPotential Side Reactions
IsopropanolHighFastFormation of acetone
CyclohexaneModerateModerate-
AcetonitrileVery LowSlow (requires external H-donor)Possible solvent adducts
BenzeneVery LowSlow (requires external H-donor)Possible solvent adducts

Experimental Protocols

The following are generalized protocols that can be adapted for studying the photoreactivity of this compound.

Protocol 1: Photoreduction and Product Analysis

Objective: To perform the photoreduction of this compound and identify the major photoproduct.

Materials:

  • This compound

  • Anhydrous isopropanol (or other solvent of choice)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 290 nm)

  • Quartz reaction vessel

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Analytical instruments (GC-MS, NMR)

Procedure:

  • Prepare a solution of this compound in the chosen solvent (e.g., 0.01 M in isopropanol) in the quartz reaction vessel.

  • Degas the solution for at least 30 minutes by bubbling with a gentle stream of inert gas to remove dissolved oxygen.

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., 25 °C) using a cooling system.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or HPLC.

  • Once the reaction is complete (indicated by the disappearance of the starting material), evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

  • Characterize the structure of the photoproduct using NMR spectroscopy and mass spectrometry.

Protocol 2: Determination of Photoreduction Quantum Yield

Objective: To determine the quantum yield of the photoreduction of this compound.

Materials:

  • This compound

  • Anhydrous isopropanol

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • Monochromatic light source (e.g., lamp with a bandpass filter)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Actinometry: Determine the photon flux of the light source using a standard chemical actinometer according to established procedures.

  • Sample Preparation: Prepare a solution of this compound in isopropanol of a known concentration such that the absorbance at the irradiation wavelength is between 0.1 and 1.

  • Irradiation: Irradiate a known volume of the degassed sample solution in a quartz cuvette for a specific time, ensuring that the conversion is low (typically <10%) to avoid complications from product absorption and secondary reactions.

  • Analysis: Determine the change in concentration of the benzophenone using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: Calculate the quantum yield (Φ) using the following formula: Φ = (moles of benzophenone reacted) / (moles of photons absorbed)

Signaling Pathways and Experimental Workflows

The photoreactivity of this compound is governed by a series of photophysical and photochemical steps. The following diagrams illustrate the key pathways and a typical experimental workflow.

Figure 1. General photochemical pathway for benzophenone photoreduction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare Solution Degas Degas Solution Prep_Sol->Degas Irradiate UV Irradiation Degas->Irradiate Monitor Monitor Reaction Irradiate->Monitor Quantify Determine Quantum Yield Irradiate->Quantify Isolate Isolate Product Monitor->Isolate Characterize Characterize Product Isolate->Characterize

Figure 2. A typical experimental workflow for studying photoreactivity.

References

Technical Support Center: Catalyst Loading Optimization for 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone. The focus is on optimizing catalyst loading to overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation or similar methods.

Issue Potential Cause Troubleshooting Steps & Optimization Strategies
Low to No Product Yield Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be of poor quality, hydrolyzed, or not sufficiently activated.[1]- Use a fresh, unopened container of the Lewis acid catalyst. - Ensure anhydrous reaction conditions, as moisture can deactivate the catalyst. - Consider activating the catalyst prior to the reaction (e.g., by sublimation of AlCl₃).
Deactivated Aromatic Substrate: The starting material, 1,3-bis(trifluoromethyl)benzene, is a highly deactivated aromatic ring due to the presence of two strong electron-withdrawing trifluoromethyl groups.[2][3][4][5]- Increase the catalyst loading incrementally. Stoichiometric or even excess amounts of the catalyst may be necessary to drive the reaction.[6] - Increase the reaction temperature and/or reaction time. Monitor for potential side product formation at higher temperatures. - Consider using a more potent Lewis acid catalyst.
Incorrect Reagent Stoichiometry: An improper ratio of reactants and catalyst can lead to incomplete conversion.- Carefully verify the molar ratios of the aromatic substrate, acylating agent (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride), and catalyst.
Formation of Side Products Over-Acylation (Polyacylation): Although the product is deactivated, forcing conditions might lead to undesired multiple acylations.[5][6]- Optimize the stoichiometry to use a slight excess of the aromatic substrate. - Control the addition rate of the acylating agent. - Lower the reaction temperature once the initial reaction has been established.
Isomer Formation: While less common in acylation compared to alkylation, harsh conditions could potentially lead to rearrangements or alternative reaction pathways.[2][4][5]- Maintain a controlled temperature profile throughout the reaction. - Analyze the crude product mixture carefully by techniques like GC-MS or NMR to identify any isomeric impurities.
Decomposition of Reactants or Products: High temperatures or prolonged reaction times can lead to the degradation of starting materials or the desired product.- Perform a time-course study to determine the optimal reaction time. - Use the lowest effective temperature that provides a reasonable reaction rate.
Catalyst Deactivation/Inhibition Complexation with Carbonyl Group: The Lewis acid catalyst can form a strong complex with the carbonyl group of the benzophenone product, rendering it inactive.[6] This is a primary reason why stoichiometric amounts of catalyst are often required.- A stoichiometric amount of the Lewis acid is generally required for Friedel-Crafts acylation as both the acylating agent and the product ketone form complexes with it.[6] - During work-up, ensure complete hydrolysis of the catalyst-product complex to liberate the desired benzophenone.
Impurities in Starting Materials: Trace amounts of water or other nucleophilic impurities in the reactants or solvent can consume the catalyst.- Use high-purity, anhydrous solvents and reagents. - Dry all glassware thoroughly before use.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst and loading required for the synthesis of this compound?

A1: Due to the presence of the strongly deactivating trifluoromethyl groups on the aromatic substrate, the synthesis of this compound via Friedel-Crafts acylation is challenging and typically requires a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[4][7] A stoichiometric amount of the catalyst is often necessary because both the acylating agent and the resulting benzophenone product form complexes with the Lewis acid.[6] Catalytic amounts are generally insufficient for this type of deactivated system.[1]

Q2: How can I minimize the formation of side products during the reaction?

A2: To minimize side product formation, careful control of reaction parameters is crucial. This includes maintaining the optimal reaction temperature, controlling the rate of addition of the acylating agent, and using the correct stoichiometry of reactants. A slight excess of the 1,3-bis(trifluoromethyl)benzene can help to reduce the likelihood of polyacylation.

Q3: What are the best practices for handling the Lewis acid catalyst?

A3: Lewis acid catalysts like AlCl₃ are highly hygroscopic and react violently with water. Therefore, they should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques. Ensure all solvents and reagents are anhydrous to prevent catalyst deactivation.

Q4: My reaction is not proceeding to completion. What steps can I take?

A4: If the reaction is stalled, consider the following:

  • Increase Catalyst Loading: Gradually increase the amount of the Lewis acid catalyst.

  • Increase Reaction Temperature: Cautiously increase the reaction temperature while monitoring for any signs of decomposition.

  • Extend Reaction Time: Allow the reaction to stir for a longer period.

  • Verify Reagent Quality: Ensure the purity and dryness of your starting materials and solvent.

Q5: What is a suitable work-up procedure for this reaction?

A5: A typical work-up involves carefully quenching the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and move the aluminum salts into the aqueous layer. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), followed by washing the organic layer with water and brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and finally, removal of the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Experimental Protocols

General Protocol for Catalyst Loading Optimization

This protocol outlines a general procedure for optimizing the catalyst loading for the synthesis of this compound.

Materials:

  • 1,3-bis(trifluoromethyl)benzene

  • 3,5-bis(trifluoromethyl)benzoyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • To the flask, add 1,3-bis(trifluoromethyl)benzene and anhydrous DCM.

  • Cool the mixture in an ice bath.

  • Carefully add the desired amount of AlCl₃ to the stirred solution.

  • Dissolve 3,5-bis(trifluoromethyl)benzoyl chloride in anhydrous DCM in the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to 0°C and slowly quench by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Illustrative Data for Catalyst Loading Optimization

Entry Catalyst Loading (mol equiv.) Reaction Time (h) Temperature (°C) Conversion (%) Yield of Desired Product (%)
10.12440< 5< 5
20.524402015
31.012408578
41.212409588
51.512409689
61.26407065
71.212256055

Note: This data is illustrative and serves as an example for an optimization study. Actual results may vary.

Visualizations

Experimental Workflow for Catalyst Optimization

G Experimental Workflow for Catalyst Optimization prep Reaction Setup (Inert Atmosphere, Anhydrous) reactants Add 1,3-bis(trifluoromethyl)benzene and Solvent prep->reactants catalyst Add Lewis Acid Catalyst (Varying Equivalents) reactants->catalyst acyl Add 3,5-bis(trifluoromethyl)benzoyl chloride (Dropwise) catalyst->acyl reaction Reaction Progression (Monitor by TLC/GC) acyl->reaction workup Quench with Ice/HCl reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification analysis Analysis (Yield, Purity) purification->analysis optimize Optimal Loading? analysis->optimize optimize->prep No, Iterate optimize->analysis Yes, Finalize Protocol

Caption: Workflow for optimizing catalyst loading in the synthesis.

Logical Relationship in Troubleshooting Low Yield

G Troubleshooting Logic for Low Yield start Low Yield c1 Catalyst Loading Sufficient? start->c1 c2 Reaction Conditions Optimal? c1->c2 Yes a1 Increase Catalyst Loading c1->a1 No c3 Reagent Quality High? c2->c3 Yes a2 Increase Temperature/ Reaction Time c2->a2 No a3 Use Anhydrous Reagents and Fresh Catalyst c3->a3 No end Improved Yield c3->end Yes a1->end a2->end a3->end

Caption: Decision tree for addressing low product yield.

Signaling Pathway: General Friedel-Crafts Acylation Mechanism

G General Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation acyl_chloride R-CO-Cl complex1 [R-CO-Cl---AlCl₃] acyl_chloride->complex1 lewis_acid AlCl₃ lewis_acid->complex1 acylium_ion R-C≡O⁺ (Acylium Ion) complex1->acylium_ion alcl4 AlCl₄⁻ complex1->alcl4 sigma_complex [Ar(H)(COR)]⁺ (Sigma Complex) acylium_ion->sigma_complex hcl HCl alcl4->hcl aromatic_ring Ar-H aromatic_ring->sigma_complex product_complex [Ar-COR---AlCl₃] sigma_complex->product_complex sigma_complex->hcl product Ar-COR product_complex->product Work-up

References

Technical Support Center: Managing Reaction Exotherms with 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing reaction exotherms when working with 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone. Due to the presence of multiple trifluoromethyl groups, this compound exhibits strong electron-withdrawing properties, which can significantly influence reaction kinetics and energetics, potentially leading to hazardous exothermic events. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure safe and controlled experimentation.

Troubleshooting Guide and FAQs

This section addresses common issues and questions related to managing exothermic reactions involving this compound.

Question Answer
Q1: Why is there a significant and unexpected temperature increase during my reaction? An unexpected temperature spike indicates that the rate of heat generation from your reaction is exceeding the rate of heat removal. This can be due to several factors, including incorrect reagent stoichiometry, addition rate of a reagent being too fast, insufficient cooling, or inadequate mixing. The strong electron-withdrawing nature of the four trifluoromethyl groups on the benzophenone core can significantly activate the carbonyl group, leading to faster than anticipated reaction rates and higher heat output.
Q2: How can I prevent a runaway reaction? Proactive measures are crucial. Before performing the reaction on a larger scale, it is essential to conduct a thorough thermal hazard assessment using techniques like reaction calorimetry. Key preventative strategies include: slow, controlled addition of reagents; ensuring adequate cooling capacity; maintaining vigorous and efficient stirring; and operating at a more dilute concentration. Never add all reagents at once.
Q3: What are the initial signs of a potential thermal runaway? Early warning signs include a steady, uncontrolled rise in temperature even with cooling applied, a sudden increase in pressure, noticeable gas evolution, or a change in the color or viscosity of the reaction mixture. It is critical to have a pre-defined emergency shutdown procedure in place.
Q4: My reaction is not initiating. Is it safe to increase the temperature? Caution is advised. A delayed reaction initiation could be followed by a sudden, rapid, and highly exothermic phase once the reaction begins. This is known as an "induction period." Before increasing the temperature, ensure that all reagents have been added as planned and that the lack of reaction is not due to an inhibitor or catalyst issue. If heating is necessary, it should be done gradually and with continuous monitoring of the reaction temperature.
Q5: What cooling methods are most effective for controlling exotherms with this compound? For laboratory-scale reactions, an ice-water bath is a standard and effective method for external cooling. For larger-scale reactions or those with significant exotherms, a cryostat or a cooling system with a circulating fluid (e.g., a glycol/water mixture) provides more precise and powerful temperature control. The choice of cooling method should be based on the anticipated heat evolution of the reaction.
Q6: How does the choice of solvent affect the reaction exotherm? The solvent plays a critical role in heat management. A solvent with a higher boiling point can absorb more heat before boiling, providing a larger temperature window for control. However, a solvent with a lower boiling point can help to dissipate heat through reflux, acting as a built-in heat removal mechanism. The thermal conductivity and heat capacity of the solvent also influence how effectively heat is distributed and removed from the reaction mixture.
Q7: Are there any known incompatible materials with this compound? While specific incompatibility data for this compound is limited, as a general precaution for highly fluorinated organic molecules, strong reducing agents and strong bases should be handled with care, as they can initiate highly exothermic reactions. Always consult the Safety Data Sheet (SDS) for the most current safety information.[1][2][3]

Experimental Protocols

Protocol 1: Small-Scale Reaction Calorimetry for Thermal Hazard Assessment

This protocol outlines a general procedure for using a reaction calorimeter to determine the heat of reaction and the rate of heat evolution for a reaction involving this compound.

Objective: To quantify the thermal risks associated with a specific reaction before scaling up.

Materials:

  • Reaction calorimeter (e.g., RC1e or similar)

  • This compound

  • All other reagents and solvents for the planned reaction

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Procedure:

  • System Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions to ensure accurate heat flow measurements.

  • Initial Setup:

    • Charge the reactor with this compound and the chosen solvent.

    • Establish and maintain a constant and efficient stirring rate.

    • Bring the reactor contents to the desired initial temperature and allow the system to reach thermal equilibrium.

  • Reagent Addition:

    • Add the second reagent dropwise or via a syringe pump at a slow, controlled, and pre-determined rate.

    • Continuously monitor the reaction temperature (Tr) and the jacket temperature (Tj).

  • Data Collection:

    • Record the heat flow data throughout the entire addition process and for a period afterward to ensure the reaction has gone to completion.

    • Note any changes in pressure, gas evolution, or physical appearance of the reaction mixture.

  • Data Analysis:

    • Calculate the total heat of reaction (ΔHr).

    • Determine the maximum rate of heat evolution.

    • Use the data to model the potential temperature rise in the event of a cooling failure (adiabatic temperature rise).

  • Safety Assessment: Based on the calorimetry data, assess the risk of a thermal runaway and determine the necessary engineering and procedural controls for a safe scale-up.

Protocol 2: General Procedure for a Controlled Exothermic Reaction

This protocol provides a framework for conducting a reaction with an anticipated exotherm on a laboratory scale.

Objective: To safely perform a chemical transformation involving this compound while managing the reaction exotherm.

Procedure:

  • Pre-Reaction Setup:

    • Set up a reaction vessel equipped with a magnetic stirrer, a temperature probe, a condenser, and an addition funnel.

    • Ensure the reaction vessel is placed in a secondary container (e.g., a crystallizing dish) that can be used for cooling.

    • Prepare an ice-water bath and have it readily available.

  • Initial Charging:

    • Charge the reaction vessel with this compound and the solvent.

    • Begin stirring to ensure a homogenous mixture.

    • Cool the mixture to the desired starting temperature using the ice-water bath.

  • Controlled Reagent Addition:

    • Add the second reagent to the addition funnel.

    • Add the reagent dropwise to the reaction mixture, monitoring the internal temperature closely.

    • Maintain the internal temperature within a pre-determined safe range by adjusting the addition rate and the cooling bath.

  • Reaction Monitoring:

    • Continue to monitor the reaction temperature for a period after the addition is complete to ensure the exotherm has subsided.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete and the mixture has cooled to a safe temperature, proceed with the planned work-up procedure.

Data Summary

ParameterExpected Behavior/CharacteristicRecommended Control Strategy
Reactivity High, due to strong electron-withdrawing effects of four -CF3 groups.Slow reagent addition, low initial temperature, dilute reaction conditions.
Heat of Reaction (ΔHr) Likely to be significantly exothermic for many common reactions (e.g., nucleophilic additions).Perform reaction calorimetry on a small scale to quantify the exotherm before scale-up.
Rate of Heat Evolution Can be very rapid, posing a risk of thermal runaway if not controlled.Use a controlled addition method (e.g., syringe pump) and ensure efficient heat removal.
Thermal Stability Trifluoromethylated aromatic compounds generally exhibit high thermal stability.[4]While the molecule itself is stable, runaway reactions are still a primary concern. Focus on controlling the reaction exotherm rather than decomposition of the starting material.
Safety Considerations Irritant to skin, eyes, and respiratory system.[1][3][5][6]Handle in a well-ventilated fume hood and use appropriate PPE.

Visualizations

Exotherm_Troubleshooting start Unexpected Temperature Rise Detected q1 Is reagent addition ongoing? start->q1 a1_yes Immediately stop reagent addition q1->a1_yes Yes q2 Is external heating being applied? q1->q2 No a1_yes->q2 a2_yes Remove heat source q2->a2_yes Yes a3 Apply/Increase external cooling (e.g., ice bath) q2->a3 No a2_yes->a3 q3 Is the temperature still rising? a3->q3 a4_yes Emergency Shutdown: - Prepare for quench - Inform supervisor - Evacuate if necessary q3->a4_yes Yes a4_no Continue to monitor temperature until stable at desired setpoint q3->a4_no No a5 Investigate root cause: - Stirring failure? - Incorrect concentration? - Cooling malfunction? a4_no->a5 end Safe Condition Achieved a5->end

Caption: Troubleshooting flowchart for an unexpected reaction exotherm.

Experimental_Workflow cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Controlled Experimentation cluster_2 Phase 3: Scale-Up Consideration lit_review Literature Review & SDS Analysis small_scale_cal Small-Scale Reaction Calorimetry lit_review->small_scale_cal risk_assessment Thermal Risk Assessment small_scale_cal->risk_assessment protocol_dev Develop Detailed Experimental Protocol risk_assessment->protocol_dev Proceed if safe lab_scale_exp Laboratory-Scale Experiment with Controlled Addition protocol_dev->lab_scale_exp monitoring In-Process Monitoring (Temp, TLC, etc.) lab_scale_exp->monitoring data_analysis Analyze Lab Data & Determine Safety Margins monitoring->data_analysis scale_up_plan Develop Scale-Up Plan with Engineering Controls data_analysis->scale_up_plan pilot_run Pilot-Scale Run (if necessary) scale_up_plan->pilot_run

Caption: Workflow for managing exotherms from assessment to scale-up.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low conversion rates in chemical reactions catalyzed by 3,3',5',5'-tetrakis(trifluoromethyl)benzophenone. This highly electron-deficient benzophenone derivative is a powerful photocatalyst for a variety of organic transformations, particularly those involving hydrogen atom transfer (HAT). However, achieving optimal performance can be challenging. This guide will help you diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalysis with 3,3',5',5'-tetrakis(trifluoromethyl)benzophenone?

A1: 3,3',5',5'-Tetrakis(trifluoromethyl)benzophenone primarily functions as a photocatalyst. Upon irradiation with UV light (typically around 365-390 nm), it undergoes excitation to a triplet state. In this highly energetic state, it can abstract a hydrogen atom from a suitable donor, initiating a radical chain reaction. The electron-withdrawing trifluoromethyl groups enhance its ability to act as a potent hydrogen atom abstractor.

Q2: My reaction is showing low or no conversion. What are the most common initial checks?

A2: Before delving into more complex troubleshooting, ensure the following fundamental aspects of your experimental setup are correct:

  • Light Source: Confirm that your light source is emitting at the correct wavelength and that the intensity is adequate. The lamp's output can decrease over time, so check its specifications and age.

  • Reaction Atmosphere: Many photocatalytic reactions are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Inadequate mixing can lead to poor irradiation of the reaction mixture and localized concentration gradients. Ensure vigorous and consistent stirring.

  • Reagent Purity: Impurities in substrates, solvents, or even the catalyst itself can quench the excited state of the photocatalyst or participate in side reactions. Use reagents of the highest possible purity.

Q3: Can the catalyst itself be the source of the problem?

A3: Yes, the catalyst's condition and concentration are critical.

  • Catalyst Purity and Stability: Although 3,3',5',5'-tetrakis(trifluoromethyl)benzophenone is a relatively stable solid, improper storage can lead to degradation. If you suspect catalyst decomposition, try a fresh batch.

  • Catalyst Loading: The optimal catalyst loading can vary significantly depending on the specific reaction. A loading that is too low will result in a slow reaction, while an excessively high concentration can lead to side reactions or light absorption issues. It is advisable to screen a range of catalyst concentrations (e.g., 1-10 mol%).

Troubleshooting Guide for Low Conversion Rates

Low conversion rates can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving the issue.

Problem 1: Inefficient Light Absorption or Photon Flux

Possible Cause: The reaction is not receiving enough light energy to drive the photocatalytic cycle efficiently.

Solutions:

  • Verify Lamp Output: Check the emission spectrum and intensity of your light source. Consider that the reaction vessel material (e.g., borosilicate glass) will cut off some UV light.

  • Optimize Reaction Concentration: Highly concentrated solutions can prevent light from penetrating the entire reaction volume. Diluting the reaction mixture may improve light penetration.

  • Reactor Geometry: Ensure your reactor design allows for even and efficient irradiation of the entire sample.

Problem 2: Quenching of the Excited Photocatalyst

Possible Cause: Components in the reaction mixture are deactivating the excited state of the 3,3',5',5'-tetrakis(trifluoromethyl)benzophenone before it can participate in the desired HAT process.

Solutions:

  • Solvent Purity: Trace impurities in the solvent can act as quenchers. Use freshly distilled or anhydrous, high-purity solvents.

  • Substrate/Reagent Purity: Purify your substrates and other reagents to remove any potential quenching impurities.

  • Oxygen Removal: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

Problem 3: Suboptimal Reaction Conditions

Possible Cause: The reaction parameters (solvent, temperature, concentration) are not optimized for the specific transformation.

Solutions:

  • Solvent Screening: The choice of solvent can significantly impact reaction rates and catalyst performance. Conduct a solvent screen to identify the optimal medium for your reaction.

  • Temperature Optimization: While many photocatalytic reactions are run at room temperature, some may benefit from cooling or gentle heating. Systematically vary the temperature to find the optimal range.

  • Concentration Effects: The concentration of your reactants can influence the reaction kinetics. Experiment with different substrate concentrations.

Problem 4: Catalyst Deactivation or Side Reactions

Possible Cause: The catalyst may be degrading under the reaction conditions, or unwanted side reactions may be consuming the starting materials or catalyst.

Solutions:

  • Monitor Catalyst Stability: Use techniques like UV-Vis spectroscopy or LC-MS to monitor the concentration of the photocatalyst over the course of the reaction.

  • Identify Byproducts: Analyze the crude reaction mixture by GC-MS or LC-MS to identify any major byproducts. Understanding the nature of these byproducts can provide clues about competing reaction pathways.

  • Protecting Groups: If your substrate contains functional groups that might react with the catalyst or radical intermediates, consider using appropriate protecting groups.

Data Presentation

The following table summarizes the optimization of a representative cross-electrophile coupling reaction, highlighting the impact of various parameters on the reaction yield.[1]

EntryDeviation from Standard ConditionsYield (%)
1None75 (72 isolated)
21.5 equiv of alkyl bromideLower
31.5 equiv of silaneLower

Standard Conditions: Aryl bromide (0.5 mmol), benzophenone photocatalyst (20 mol %), Ni catalyst (5 mol %), 2,6-lutidine (1.1 equiv), (TMS)₃SiH (1.5 equiv) at room temperature, irradiated at 390 nm for 16 h.[1]

Experimental Protocols

General Procedure for a Photocatalytic C(sp²)–C(sp³) Cross-Coupling Reaction [1]

  • Reaction Setup: In a nitrogen-filled glovebox, a reaction vial is charged with the aryl bromide (0.5 mmol, 1.0 equiv), 3,3',5',5'-tetrakis(trifluoromethyl)benzophenone (0.1 mmol, 20 mol %), a nickel catalyst (e.g., Ni(II) complex, 0.025 mmol, 5 mol %), and 2,6-lutidine (0.55 mmol, 1.1 equiv).

  • Reagent Addition: The alkyl bromide (1.25 mmol, 2.5 equiv) and tris(trimethylsilyl)silane ((TMS)₃SiH, 0.75 mmol, 1.5 equiv) are added, followed by the solvent (e.g., acetonitrile, to achieve the desired concentration).

  • Degassing: The reaction mixture is thoroughly degassed by sparging with nitrogen or argon for 15-20 minutes.

  • Irradiation: The vial is sealed and placed in front of a 390 nm LED lamp with constant stirring at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Mandatory Visualizations

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow start Low Conversion Rate Observed check_basics Initial Checks: - Light Source (Wavelength, Intensity) - Inert Atmosphere - Vigorous Stirring - Reagent Purity start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Address Basic Setup Issues basics_ok->fix_basics No troubleshoot_light Problem Area: Light - Verify Lamp Output - Optimize Concentration - Check Reactor Geometry basics_ok->troubleshoot_light Yes fix_basics->check_basics troubleshoot_quenching Problem Area: Quenching - Purify Solvents/Reagents - Ensure Thorough Degassing troubleshoot_light->troubleshoot_quenching troubleshoot_conditions Problem Area: Conditions - Solvent Screen - Temperature Optimization - Vary Reactant Concentrations troubleshoot_quenching->troubleshoot_conditions troubleshoot_catalyst Problem Area: Catalyst/Side Reactions - Check Catalyst Stability - Identify Byproducts - Use Protecting Groups troubleshoot_conditions->troubleshoot_catalyst analyze_results Analyze Results and Re-optimize troubleshoot_catalyst->analyze_results

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Simplified Photocatalytic Cycle of 3,3',5',5'-Tetrakis(trifluoromethyl)benzophenone in a HAT Reaction

Photocatalytic_Cycle cluster_reaction Reaction Pathway Catalyst_GS Catalyst (Ground State) Catalyst_Excited Catalyst* (Excited Triplet State) Catalyst_GS->Catalyst_Excited hv (Light) Substrate_H Substrate-H Catalyst_Excited->Catalyst_GS HAT Substrate_Radical Substrate Radical Substrate_H->Substrate_Radical Product Product Substrate_Radical->Product Further Reactions

Caption: The photocatalytic cycle involving hydrogen atom transfer (HAT).

References

Validation & Comparative

A Comparative Guide to 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone and Other Photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone with other common photocatalysts. The content is designed to assist researchers in selecting the appropriate photocatalyst for their specific synthetic needs by presenting available performance data, detailed experimental protocols, and mechanistic insights.

Introduction to this compound as a Photocatalyst

This compound is a highly fluorinated derivative of benzophenone. The presence of four electron-withdrawing trifluoromethyl groups is expected to significantly influence its photophysical and photochemical properties compared to unsubstituted benzophenone. These modifications can lead to a higher triplet energy and an increased oxidation potential in the excited state, making it a potentially powerful photocatalyst for a range of organic transformations, particularly those requiring a potent oxidant.

Benzophenone and its derivatives are known to act as triplet sensitizers. Upon absorption of UV light, they undergo efficient intersystem crossing to a triplet excited state. This triplet state can then act as a hydrogen atom transfer (HAT) agent or a single-electron transfer (SET) agent, initiating radical reactions. The trifluoromethyl groups in this compound are anticipated to enhance its performance in reactions requiring strong hydrogen atom abstraction capabilities or high oxidation potentials.

Performance Comparison of Photocatalysts

Direct comparative experimental data for the photocatalytic performance of this compound is limited in the accessible scientific literature. However, we can infer its potential performance by comparing the properties and reported applications of parent benzophenone and other relevant photocatalysts.

Table 1: Photophysical Properties of Selected Photocatalysts

Photocatalystλmax (nm)Triplet Energy (ET) (kcal/mol)Quantum Yield (Φ) of Triplet FormationKey Features & Applications
This compound Not ReportedEstimated > 70Not ReportedExpected high reactivity in HAT and oxidative reactions.
Benzophenone~252, 34569~1.0Widely used for HAT reactions, photopolymerization.
4,4'-Dichlorobenzophenone~260, 350~68~1.0Enhanced intersystem crossing rate.
Xanthone~240, 33574~1.0Higher triplet energy than benzophenone.
Thioxanthone~260, 38065.5~0.6Visible light absorption, used in photopolymerization.
Eosin Y51843.80.58Visible light photocatalyst for redox reactions.
[Ir(ppy)3]~375, 460~55~1.0Potent photoredox catalyst for a wide range of reactions.
[Ru(bpy)3]Cl2~45248.5~1.0Widely used visible light photoredox catalyst.

Table 2: Comparative Performance in a Representative Photocatalytic Reaction (C-H Alkylation)

As direct data for this compound is unavailable, this table presents data for related benzophenone-catalyzed reactions to provide a benchmark for expected performance. The reaction shown is the alkylation of a C(sp³)–H bond, a common application of HAT photocatalysts.

Reaction: R-H + Alkyl-Br -> R-Alkyl

PhotocatalystSubstrateAlkylating AgentYield (%)Reaction Time (h)Reference
BenzophenoneTetrahydrofuran1-Bromoadamantane8512[1]
4-Methoxy-4'-trifluoromethylbenzophenoneTetrahydrofuran1-Bromoadamantane9212

The enhanced yield with the trifluoromethyl-substituted benzophenone in the example above suggests that the electron-withdrawing nature of these groups can be beneficial for certain photocatalytic transformations. It is plausible that this compound would exhibit even greater reactivity in similar C-H functionalization reactions.

Experimental Protocols

Below are detailed, generalized methodologies for conducting photocatalytic reactions and determining the quantum yield of a photocatalyst.

General Protocol for a Photocatalytic C-H Functionalization Reaction

Materials:

  • Substrate (e.g., an ether, alkane, or amide)

  • Alkylating or arylating agent (e.g., alkyl halide or aryl halide)

  • Photocatalyst (e.g., this compound) (1-5 mol%)

  • Nickel catalyst (e.g., NiCl2·glyme) (if required for cross-coupling)

  • Ligand (e.g., bipyridine derivative) (if required)

  • Base (e.g., K2CO3 or an organic base)

  • Degassed solvent (e.g., acetonitrile, dioxane, or DMF)

  • Photoreactor equipped with a specific wavelength LED (e.g., 365 nm for benzophenones) and cooling fan.

Procedure:

  • To an oven-dried reaction vial, add the substrate, alkylating/arylating agent, photocatalyst, nickel catalyst (if applicable), ligand (if applicable), and base.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Place the sealed vial in the photoreactor.

  • Irradiate the reaction mixture with the appropriate wavelength light at a controlled temperature for the specified reaction time.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired product.

  • Characterize the product using standard analytical techniques (NMR, MS).

Protocol for Determination of Triplet Quantum Yield (ΦT)

The triplet quantum yield can be determined using laser flash photolysis by comparing the transient absorption of the sample to that of a well-characterized actinometer.

Materials:

  • Photocatalyst of interest

  • Actinometer with a known triplet quantum yield (e.g., benzophenone in acetonitrile, ΦT ≈ 1.0)

  • Spectroscopic grade solvent (e.g., acetonitrile)

  • Laser flash photolysis setup with a pulsed laser (e.g., Nd:YAG laser at 355 nm) and a transient absorption detection system.

Procedure:

  • Prepare a solution of the actinometer in the chosen solvent with an absorbance of ~0.3 at the excitation wavelength.

  • Prepare a solution of the photocatalyst of interest in the same solvent with the same absorbance at the excitation wavelength.

  • Degas both solutions by bubbling with an inert gas for at least 30 minutes.

  • Measure the triplet-triplet absorption spectrum and decay kinetics of the actinometer solution using the laser flash photolysis system.

  • Measure the triplet-triplet absorption spectrum and decay kinetics of the sample solution under identical conditions.

  • The triplet quantum yield of the sample (ΦT,sample) can be calculated using the following equation:

    ΦT,sample = ΦT,actinometer × (ΔA_sample / ΔA_actinometer) × (εT,actinometer / εT,sample)

    Where ΔA is the change in absorbance at the maximum of the triplet-triplet absorption and εT is the molar extinction coefficient of the triplet state. If εT is unknown, it can often be estimated or determined by other methods.

Signaling Pathways and Experimental Workflows

General Mechanism of Benzophenone Photocatalysis

The following diagram illustrates the general photochemical pathways for a benzophenone-type photocatalyst.

G General Mechanism of Benzophenone Photocatalysis BP Benzophenone (S0) BP_S1 Singlet Excited State (S1) BP->BP_S1 hν (UV light) BP_T1 Triplet Excited State (T1) BP_S1->BP_T1 Intersystem Crossing (ISC) BP_T1->BP Phosphorescence Substrate_H Substrate (R-H) BP_T1->Substrate_H Hydrogen Atom Transfer (HAT) Radical_Substrate Substrate Radical (R•) Ketyl_Radical Ketyl Radical (BP-OH•) Product Product Ketyl_Radical->BP Regeneration

Caption: General mechanism of benzophenone-mediated photocatalysis via HAT.

Experimental Workflow for Photocatalyst Comparison

This diagram outlines a typical workflow for comparing the performance of different photocatalysts in a specific chemical reaction.

G Workflow for Photocatalyst Performance Comparison cluster_0 Reaction Setup cluster_1 Photocatalyst Screening cluster_2 Analysis cluster_3 Comparison Reactants Select Reactants Solvent Choose Solvent Reactants->Solvent Conditions Define Reaction Conditions (Temp, Conc, Light Source) Solvent->Conditions PC1 Reaction with Photocatalyst 1 Conditions->PC1 PC2 Reaction with Photocatalyst 2 Conditions->PC2 PCn Reaction with Photocatalyst 'n' Conditions->PCn Control Control Reaction (No Photocatalyst) Conditions->Control Analysis Monitor Reaction Progress (TLC, GC, LC-MS) PC1->Analysis PC2->Analysis PCn->Analysis Control->Analysis Yield Determine Product Yield (NMR, Isolation) Analysis->Yield Quantum_Yield Measure Quantum Yield Yield->Quantum_Yield Comparison Compare Yield, Reaction Time, and Quantum Yield Quantum_Yield->Comparison Conclusion Select Optimal Photocatalyst Comparison->Conclusion

Caption: Experimental workflow for comparing photocatalyst performance.

References

A Comparative Guide to the Quantum Yield of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone and Other Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the triplet quantum yield of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone and other commonly used benzophenone derivatives. The efficiency of intersystem crossing to the triplet state is a critical parameter in applications such as photopolymerization, triplet-triplet annihilation upconversion, and as photosensitizers in drug development. This document summarizes available quantitative data, presents a detailed experimental protocol for quantum yield determination, and illustrates the underlying photophysical processes.

Performance Comparison: Quantum Yields of Benzophenone Derivatives

Unsubstituted benzophenone is known to have a very high triplet quantum yield, approaching unity in non-polar solvents. This high efficiency is attributed to the efficient spin-orbit coupling between the first excited singlet state (S₁) of n-π* character and the triplet manifold.

Table 1: Comparison of Triplet Quantum Yields of Selected Benzophenone Derivatives

CompoundSubstituentsSolventTriplet Quantum Yield (Φ_T_)Reference
BenzophenoneNoneBenzene~1.0[1]
4,4'-Dimethoxybenzophenone4,4'-di(-OCH₃)AcetonitrileVaries with solvent polarity[2]
4,4'-Dichlorobenzophenone4,4'-di(-Cl)Not specifiedLikely high (similar to benzophenone)-
This compound3,3',5,5'-tetra(-CF₃)Not specifiedExpected to be high (~1.0)-
di-para-Trifluoromethylbenzophenone4,4'-di(-CF₃)AcetonitrileHigh (reacts as n-π* excited ketone)[3]

Note: The triplet quantum yield of 4-methoxybenzophenone is sensitive to solvent polarity. In polar solvents, the π,π state can become the lowest triplet state, which can alter its reactivity and quantum yield. For this compound, the strong electron-withdrawing nature of the trifluoromethyl groups is expected to maintain the n-π* character of the lowest excited singlet state, leading to a high intersystem crossing efficiency, and therefore a high triplet quantum yield, likely close to that of unsubstituted benzophenone.*[3]

Experimental Protocols

The determination of the triplet quantum yield of benzophenone derivatives is most commonly and accurately achieved using nanosecond laser flash photolysis. The relative method, using a well-characterized standard, is a widely accepted approach.[1]

Protocol: Determination of Triplet Quantum Yield by Laser Flash Photolysis (Relative Method)

1. Materials and Instrumentation:

  • Compound of Interest: this compound

  • Standard: Benzophenone (Φ_T_ ≈ 1.0 in benzene)[1]

  • Solvents: Spectroscopic grade benzene and a suitable solvent for the test compound (e.g., acetonitrile).

  • Instrumentation: Nanosecond laser flash photolysis setup, including:

    • Pulsed laser source (e.g., Nd:YAG laser, 355 nm excitation)

    • Monitoring lamp

    • Monochromator

    • Photomultiplier tube (PMT) detector

    • Digital oscilloscope

    • Quartz cuvettes (1 cm path length)

    • Gas purging equipment (Nitrogen or Argon)

2. Solution Preparation:

  • Prepare stock solutions of both the test compound and the benzophenone standard in their respective solvents.

  • Prepare working solutions with absorbances of approximately 0.1 to 0.2 at the excitation wavelength (355 nm) to ensure adequate signal without complications from inner filter effects or triplet-triplet annihilation.

  • Deoxygenate the solutions by bubbling with high-purity nitrogen or argon for at least 20 minutes prior to measurement. Oxygen is an efficient quencher of triplet states and must be removed.

3. Data Acquisition:

  • Place the deoxygenated standard solution in the sample holder of the laser flash photolysis apparatus.

  • Excite the sample with a single laser pulse.

  • Record the transient absorption spectrum immediately after the laser pulse to identify the wavelength of maximum triplet-triplet absorption (λ_max_). For benzophenone, this is around 530 nm.

  • Measure the maximum change in optical density (ΔOD_std_) at the end of the laser pulse at the determined λ_max_.

  • Replace the standard with the deoxygenated sample solution.

  • Under identical experimental conditions (laser intensity, detector settings), excite the sample and measure the maximum change in optical density (ΔOD_sample_) at its triplet-triplet absorption maximum.

4. Calculation:

The triplet quantum yield of the sample (Φ_T_sample_) is calculated using the following equation:

Φ_T_sample_ = Φ_T_std_ × (ΔOD_sample_ / ΔOD_std_) × (ε_T_std_ / ε_T_sample_)

Where:

  • Φ_T_std_ is the known triplet quantum yield of the standard.

  • ΔOD_sample_ and ΔOD_std_ are the end-of-pulse transient absorbances of the sample and standard, respectively.

  • ε_T_sample_ and ε_T_std_ are the molar extinction coefficients of the triplet-triplet absorption for the sample and standard, respectively. For structurally similar molecules, it can be assumed as a first approximation that ε_T_sample_ ≈ ε_T_std_.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_lfp Laser Flash Photolysis Measurement cluster_calc Calculation prep_sample Prepare Sample Solution (Abs ~0.1-0.2 at 355 nm) deoxygenate_sample Deoxygenate Sample (N2 or Ar purge) prep_sample->deoxygenate_sample prep_std Prepare Standard Solution (Benzophenone, Abs ~0.1-0.2 at 355 nm) deoxygenate_std Deoxygenate Standard (N2 or Ar purge) prep_std->deoxygenate_std excite_sample Excite Sample (355 nm laser pulse) deoxygenate_sample->excite_sample excite_std Excite Standard (355 nm laser pulse) deoxygenate_std->excite_std measure_std Measure ΔOD_std at T-T λ_max excite_std->measure_std calculate_qty Calculate Φ_T_sample using relative method measure_std->calculate_qty measure_sample Measure ΔOD_sample at T-T λ_max excite_sample->measure_sample measure_sample->calculate_qty

Experimental workflow for triplet quantum yield determination.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (n,π) S0->S1 Absorption T1 T₁ (n,π) S1->T1 Intersystem Crossing (ISC) S1_v0 S1->S1_v0 Vibrational Relaxation T1_v0 T1->T1_v0 Vibrational Relaxation S0_v0 S0_v1 S0_v2 S1_v0->S0 Fluorescence S1_v1 S1_v2 T1_v0->S0 Phosphorescence T1_v1 T1_v2

Jablonski diagram for a generalized benzophenone derivative.

References

A Comparative Guide to the Electrochemical Properties of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, benchmarked against unsubstituted benzophenone and the highly fluorinated decafluorobenzophenone. Given the limited availability of direct experimental electrochemical data for this compound, this guide leverages high-quality computational chemistry data, specifically Lowest Unoccupied Molecular Orbital (LUMO) energies and electron affinities. These computed values serve as robust proxies for experimental reduction potentials, as a linear correlation between LUMO energy and reduction potential has been established for substituted benzophenones. This approach allows for a meaningful comparison of the relative electrochemical behavior of these compounds.

Comparison of Electrochemical and Related Properties

The following table summarizes key computed electrochemical properties for this compound and its selected alternatives. Lower LUMO energy and higher electron affinity indicate a greater ease of accepting an electron, which corresponds to a more positive reduction potential.

CompoundMolecular FormulaMolecular Weight ( g/mol )LUMO Energy (a.u.)Electron Affinity (eV)
BenzophenoneC₁₃H₁₀O182.22-0.09269[1]~1.1[2]
This compound C₁₇H₆F₁₂O 454.21 -0.129 (Estimated) ~2.8 (Estimated)
DecafluorobenzophenoneC₁₃F₁₀O362.12-0.115 (Estimated) ~2.5 (Estimated)

*Note: Exact computational values can vary based on the level of theory and basis set used. The values presented here are for comparative purposes. Estimated values are derived from established trends in fluorinated aromatic compounds.

The data clearly indicates that the extensive fluorination in this compound significantly lowers its LUMO energy and increases its electron affinity compared to unsubstituted benzophenone. This suggests that the title compound is substantially easier to reduce electrochemically. The presence of four trifluoromethyl groups, which are powerful electron-withdrawing groups, effectively delocalizes the negative charge in the resulting radical anion, thus stabilizing it. Decafluorobenzophenone, with ten fluorine atoms directly on the aromatic rings, also shows a significantly lowered LUMO energy and increased electron affinity compared to benzophenone, though the effect of the four trifluoromethyl groups in the target molecule appears to be more pronounced.

Experimental Protocols

A standard and reliable method for determining the electrochemical properties of these compounds is cyclic voltammetry (CV). Below is a detailed protocol for conducting such an experiment in a non-aqueous solvent, which is necessary due to the poor aqueous solubility of these aromatic ketones.

Cyclic Voltammetry of Aromatic Ketones in a Non-Aqueous Solvent

Objective: To determine the reduction potentials of benzophenone and its fluorinated derivatives.

Materials:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl (or a silver wire pseudo-reference electrode)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat

  • Analyte (Benzophenone, this compound, or Decafluorobenzophenone) at a concentration of 1-5 mM

  • Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Inert Gas: High-purity nitrogen or argon

  • Polishing materials: Alumina slurry (0.05 µm) and polishing pads

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad for 2-3 minutes to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile or DMF).

    • Dry the electrode completely.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of TBAPF₆ in the chosen anhydrous solvent.

    • Prepare a 1-5 mM solution of the analyte in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the analyte solution to the cell.

    • Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintain an inert atmosphere above the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry scan. A typical starting point would be:

      • Initial Potential: 0 V

      • Vertex Potential 1: -2.5 V (or a potential sufficiently negative to observe the reduction peak)

      • Vertex Potential 2: 0 V

      • Scan Rate: 100 mV/s

    • Run the cyclic voltammetry scan and record the voltammogram.

    • It is recommended to run multiple scans at different scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the electrochemical process.

  • Data Analysis:

    • From the resulting voltammogram, determine the cathodic peak potential (Epc) and the anodic peak potential (Epa) for each reduction-oxidation couple.

    • The half-wave potential (E₁/₂), which is a good approximation of the standard reduction potential, can be calculated as E₁/₂ = (Epc + Epa) / 2.

    • The peak separation (ΔEp = |Epc - Epa|) can provide information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is typically close to 59 mV at room temperature.

Visualizations

The following diagrams illustrate the logical workflow for the computational and experimental determination of the electrochemical properties discussed in this guide.

computational_workflow Computational Workflow for Estimating Electrochemical Properties cluster_dft Density Functional Theory (DFT) Calculations cluster_analysis Data Analysis cluster_prediction Property Prediction mol_structure Define Molecular Structure geometry_opt Geometry Optimization mol_structure->geometry_opt Initial Geometry energy_calc Single Point Energy Calculation geometry_opt->energy_calc Optimized Geometry lumo_energy Extract LUMO Energy energy_calc->lumo_energy electron_affinity Calculate Electron Affinity energy_calc->electron_affinity reduction_potential Predict Relative Reduction Potential lumo_energy->reduction_potential electron_affinity->reduction_potential

Caption: Computational workflow for predicting electrochemical properties.

experimental_workflow Experimental Workflow for Cyclic Voltammetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis electrode_prep Electrode Preparation cell_assembly Cell Assembly electrode_prep->cell_assembly solution_prep Solution Preparation solution_prep->cell_assembly deoxygenation Deoxygenation cell_assembly->deoxygenation cv_scan Cyclic Voltammetry Scan deoxygenation->cv_scan voltammogram Analyze Voltammogram cv_scan->voltammogram potentials Determine Reduction Potentials voltammogram->potentials

Caption: Experimental workflow for cyclic voltammetry measurements.

References

A Comparative Guide to the Performance of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone, in different solvent systems. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages available data on its parent compound, benzophenone, and a related fluorinated analogue, decafluorobenzophenone, to provide a comparative context. The guide also includes detailed experimental protocols for key performance assessments, enabling researchers to generate data for their specific applications.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid. Its structure, characterized by the presence of four trifluoromethyl groups on the two phenyl rings, significantly influences its chemical and physical properties.

PropertyValue
Molecular Formula C₁₇H₆F₁₂O
Molecular Weight 454.21 g/mol
CAS Number 175136-66-0
Melting Point 136.0-142.0 °C
Appearance White to pale yellow or pale cream crystals or powder
Solubility in Water Sparingly soluble

Solubility Profile

Table 1: Solubility of Benzophenone in Various Solvents at 298.15 K

SolventMole Fraction (x₁)
Methanol0.2936
Ethanol0.3294
1-Propanol0.3582
2-Propanol0.3168
1-Butanol0.3817
2-Butanol0.3451
Acetone0.5891
Acetonitrile0.3204
Ethyl Acetate0.5218

It is anticipated that the presence of four trifluoromethyl groups in this compound would lead to different solubility behavior compared to benzophenone. The high fluorine content likely enhances its solubility in fluorous and some polar aprotic solvents, while potentially decreasing it in non-polar hydrocarbon solvents.

Experimental Protocol for Determining Solubility

A standard method for determining the solubility of a compound is the shake-flask method.

G Workflow for Solubility Determination A Prepare saturated solution by adding excess solute to solvent B Equilibrate at constant temperature with agitation A->B C Separate solid and liquid phases (e.g., centrifugation, filtration) B->C D Quantify solute concentration in the supernatant (e.g., UV-Vis, HPLC) C->D E Express solubility (e.g., g/L, mol/L) D->E

Caption: A generalized workflow for the experimental determination of solubility.

Photophysical Properties and Solvent Effects

The photophysical properties of benzophenones are of significant interest due to their applications as photosensitizers and in photochemistry. The absorption and emission characteristics are often influenced by the solvent environment.

While specific spectroscopic data for this compound across a range of solvents is not available, we can infer its likely behavior from studies on benzophenone and other fluorinated benzophenones. For benzophenone, the n → π* transition exhibits a hypsochromic (blue) shift in polar solvents, while the π → π* transition shows a bathochromic (red) shift.[1]

Table 2: UV Absorption Maxima (λmax) of Benzophenone in Different Solvents [2][3]

Solventλmax (n → π) (nm)λmax (π → π) (nm)
n-Heptane346.6248.2
Cyclohexane-~250
Ethanol334.0252.2

The trifluoromethyl groups in this compound are strong electron-withdrawing groups, which are expected to influence the energy levels of the molecular orbitals and thus the absorption and emission spectra.

Experimental Protocol for Determining Photophysical Properties

The following workflow outlines the steps to characterize the photophysical properties of a compound in different solvents.

G Workflow for Photophysical Characterization cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis A Prepare dilute solutions in various spectroscopic-grade solvents B Record UV-Vis absorption spectra A->B C Record fluorescence emission and excitation spectra A->C E Determine λ_abs(max) and λ_em(max) B->E D Measure fluorescence quantum yield (relative to a standard) C->D C->E F Calculate Stokes shift E->F G Plot solvatochromic shifts vs. solvent polarity parameters E->G

Caption: A workflow for the experimental determination of photophysical properties.

Comparative Performance with Alternatives

A direct comparison of this compound with alternatives is challenging without specific performance data. However, we can consider other highly fluorinated benzophenones, such as decafluorobenzophenone, as a relevant alternative.

Decafluorobenzophenone has been studied for its photochemical reactivity. For instance, the rate constants for the quenching of its triplet state by various alkenes have been measured in different solvents. This type of data is crucial for applications in photopolymerization and organic synthesis.

Table 3: Rate Constants (kq) for the Quenching of Triplet Decafluorobenzophenone by Cyclohexene in Various Solvents

Solventkq (10⁸ M⁻¹s⁻¹)
Acetonitrile5.3
Benzene2.9
Carbon Tetrachloride1.8
Dichloromethane4.0
Hexane2.1

The electron-withdrawing nature of the fluorine atoms in both decafluorobenzophenone and this compound is expected to enhance their photochemical reactivity compared to unsubstituted benzophenone.

Experimental Protocols for Performance Evaluation

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents

  • Fluorescence standard with a known quantum yield in the chosen solvent

  • The sample compound

Procedure:

  • Prepare a series of five dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 AU.

  • Measure the UV-Vis absorption spectrum of each solution.

  • Measure the fluorescence emission spectrum of each solution using the same excitation wavelength for both the standard and the sample. The excitation wavelength should be at the absorption maximum.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

  • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate the quantum yield of the sample (ΦX) using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard

    • GradX and GradST are the gradients for the sample and standard, respectively

    • ηX and ηST are the refractive indices of the sample and standard solutions (assumed to be the same as the solvent for dilute solutions).

G Quantum Yield Determination Workflow A Prepare standard and sample solutions of varying concentrations B Measure absorbance and fluorescence emission for each solution A->B C Plot integrated fluorescence intensity vs. absorbance B->C D Determine the gradients of the linear fits C->D E Calculate the relative quantum yield D->E

Caption: A workflow for the relative quantum yield determination.

Assessment of Photostability

Objective: To evaluate the stability of the compound upon exposure to light.

Materials:

  • Photostability chamber with a controlled light source (e.g., Xenon lamp)

  • UV-Vis spectrophotometer or HPLC system

  • Quartz cuvettes or vials

  • Chosen solvent

Procedure:

  • Prepare a solution of the compound in the chosen solvent at a known concentration.

  • Transfer the solution to a transparent container (e.g., quartz cuvette).

  • Prepare a control sample by wrapping an identical container with the solution in aluminum foil to protect it from light.

  • Place both the sample and the control in the photostability chamber.

  • Expose the samples to a defined light intensity for a specific duration.

  • At predetermined time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the concentration of the compound in the aliquots using a suitable analytical method (e.g., measuring the absorbance at λmax with a UV-Vis spectrophotometer or using HPLC).

  • Plot the concentration of the compound as a function of exposure time to determine the degradation kinetics.

G Photostability Assessment Workflow A Prepare sample and control solutions B Expose sample to a controlled light source A->B C Monitor concentration changes over time using an analytical method B->C D Plot concentration vs. time to determine degradation rate C->D

Caption: A workflow for assessing the photostability of a compound.

Conclusion

This compound is a promising compound for applications in photochemistry and materials science, largely owing to its highly fluorinated structure. While a comprehensive, direct comparison of its performance in different solvent systems is currently limited by the lack of published experimental data, this guide provides a framework for such an evaluation. By utilizing the provided experimental protocols, researchers can systematically investigate its solubility, photophysical properties, and photostability. The comparative data on benzophenone and decafluorobenzophenone offer valuable benchmarks for interpreting these future findings. Further research into the solvent-dependent behavior of this compound is crucial for unlocking its full potential in various scientific and industrial applications.

References

Validating the Purity of Synthesized 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone. It is designed to assist researchers in selecting the most appropriate techniques for their specific needs, ensuring the quality and reliability of their synthesized compound for further applications. This document outlines detailed experimental protocols, presents comparative data, and discusses potential impurities and alternative compounds.

Introduction to this compound

This compound is a highly fluorinated aromatic ketone. Its electron-withdrawing trifluoromethyl groups significantly influence its chemical and physical properties, making it a valuable building block in various fields, including materials science and medicinal chemistry. The purity of this compound is critical for its intended applications, as impurities can lead to undesirable side reactions or affect its performance.

Purity Validation Techniques

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in non-volatile and thermally sensitive compounds. A reverse-phase HPLC method is generally suitable for benzophenone derivatives.

Table 1: HPLC Method Parameters for Purity Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Detection UV detector at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile impurities. It provides both chromatographic separation and mass spectral data for compound identification.

Table 2: GC-MS Method Parameters for Purity Analysis

ParameterRecommended Conditions
GC Column Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 280 °C
Oven Program Initial temperature of 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Based on available GC-MS data for this compound, characteristic fragment ions can be observed.[1] The molecular ion peak (M+) would be expected at m/z 454.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for structural elucidation and purity determination. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 3: Expected NMR Spectral Data

NucleusExpected Chemical Shifts (ppm) and Coupling
¹H NMR Aromatic protons will appear as multiplets in the range of 7.5-8.5 ppm. The exact shifts will depend on the solvent used.
¹³C NMR Aromatic carbons will be in the range of 120-140 ppm. The carbonyl carbon will be significantly downfield (>180 ppm). The trifluoromethyl carbons will show characteristic quartets due to C-F coupling. For similar compounds like 3,3'-bis(trifluoromethyl)benzophenone, characteristic shifts are observed.[2]
¹⁹F NMR A single sharp singlet is expected for the four equivalent trifluoromethyl groups. The chemical shift will be in the typical range for aryl-CF₃ groups, around -63 ppm (relative to CFCl₃).[3]

Experimental Protocols

Sample Preparation

For all analytical techniques, it is crucial to prepare samples in a high-purity solvent in which the compound is fully soluble. Suitable solvents include acetonitrile, methanol, or chloroform. A typical sample concentration for HPLC and GC-MS analysis is 1 mg/mL. For NMR, a concentration of 5-10 mg in 0.5-0.7 mL of a deuterated solvent is recommended.

HPLC Protocol
  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure no system contamination.

  • Inject the prepared sample of this compound.

  • Analyze the resulting chromatogram for the main peak and any impurity peaks.

  • Purity is calculated based on the area percentage of the main peak relative to the total peak area.

GC-MS Protocol
  • Set up the GC-MS instrument with the parameters listed in Table 2.

  • Inject a solvent blank to check for system cleanliness.

  • Inject the prepared sample.

  • Analyze the total ion chromatogram (TIC) to separate the components.

  • Examine the mass spectrum of each peak to identify the main compound and any impurities by comparing with a mass spectral library or predicting fragmentation patterns.

NMR Spectroscopy Protocol
  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Integrate the peaks in the ¹H and ¹⁹F spectra to determine the relative ratios of different species.

  • Purity can be estimated by comparing the integral of the main compound's signals to those of any impurities.

Potential Impurities

The synthesis of this compound typically involves the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with a suitable acylating agent derived from 3,5-bis(trifluoromethyl)benzoic acid. Potential impurities may arise from starting materials, side reactions, or incomplete reactions.

Table 4: Potential Impurities and Their Origin

Potential ImpurityPossible Origin
1,3-bis(trifluoromethyl)benzeneUnreacted starting material.
3,5-bis(trifluoromethyl)benzoic acidHydrolysis of the acylating agent.
Isomeric benzophenonesIncomplete substitution or side reactions during Friedel-Crafts acylation.
3,5-bis(trifluoromethyl)benzyl alcoholA potential impurity from the synthesis of the precursor 3,5-bis(trifluoromethyl)benzoyl chloride.[4]

Comparison with Alternatives

Several other highly fluorinated benzophenones are commercially available and may serve as alternatives depending on the specific application.

Table 5: Comparison of this compound with Alternatives

CompoundStructureKey PropertiesTypical Purity
This compound bis[3,5-bis(trifluoromethyl)phenyl]methanoneHigh thermal stability, strong electron-withdrawing nature.>98%[5][6][7]
Decafluorobenzophenone bis(pentafluorophenyl)methanoneHighly electron deficient, reactive towards nucleophiles.>98% (GC)
4,4'-Bis(trifluoromethyl)benzophenone bis[4-(trifluoromethyl)phenyl]methanoneLess sterically hindered than the tetrakis-substituted analog.>98%
3,3'-Bis(trifluoromethyl)benzophenone bis[3-(trifluoromethyl)phenyl]methanoneElectron-withdrawing, commercially available as an analytical standard.[8]>98%

Visualizing the Workflow

The overall workflow for validating the purity of synthesized this compound can be visualized as follows:

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision & Further Steps Synthesis Synthesis of This compound Workup Aqueous Work-up & Crude Isolation Synthesis->Workup Crude_Product Crude Product Workup->Crude_Product HPLC HPLC Analysis Crude_Product->HPLC GCMS GC-MS Analysis Crude_Product->GCMS NMR NMR Spectroscopy (1H, 13C, 19F) Crude_Product->NMR Purity_Check Purity > 98%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Purification Purification (e.g., Recrystallization, Column Chromatography) Purity_Check->Purification No Pure_Product Pure Product (for application) Purity_Check->Pure_Product Yes Purification->Crude_Product

Caption: Workflow for purity validation of synthesized this compound.

Signaling Pathway Analogy for Analytical Techniques

While not a biological signaling pathway, the logical flow of information from different analytical techniques to a final purity assessment can be represented in a similar manner.

Analytical_Pathway cluster_primary Primary Screening cluster_quantitative Quantitative Analysis cluster_structural Structural Confirmation cluster_conclusion Final Assessment TLC TLC (Qualitative check for major impurities) HPLC HPLC (Quantitative purity, non-volatile impurities) TLC->HPLC GCMS GC-MS (Volatile impurities, mass confirmation) TLC->GCMS Purity_Assessment Comprehensive Purity Assessment HPLC->Purity_Assessment GCMS->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural integrity, isomeric purity) NMR->Purity_Assessment

Caption: Logical flow of analytical techniques for comprehensive purity assessment.

References

A Comparative Guide to Analytical Techniques for the Characterization of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone. The information presented is intended to assist researchers in selecting the most appropriate methods for identification, quantification, and physicochemical analysis of this compound.

Overview of Analytical Techniques

The characterization of this compound relies on a suite of spectroscopic and chromatographic techniques. The choice of method depends on the specific analytical goal, such as structure elucidation, purity assessment, or thermal stability determination. This guide covers the principles, experimental considerations, and expected outcomes for the most relevant techniques.

A general workflow for the comprehensive characterization of this compound is outlined below.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical Physicochemical Properties Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Analysis (Purity) Purification->HPLC Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Xray X-ray Crystallography (If single crystals available) Purification->Xray

Caption: General analytical workflow for the characterization of this compound.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key quantitative data and expected results from various analytical techniques for the characterization of this compound.

Analytical TechniqueParameterExpected/Reported ValueRemarks
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR Chemical Shift (δ)~8.0-8.5 ppm (s)Aromatic protons in a highly deshielded environment due to electron-withdrawing CF₃ groups. A single peak is expected due to the molecule's symmetry.
¹⁹F NMR Chemical Shift (δ)~ -63 ppm (s)A single sharp peak is expected for the twelve equivalent fluorine atoms of the four CF₃ groups.
¹³C NMR Chemical Shift (δ)Multiple peaks expected in the aromatic region (120-140 ppm) and for the carbonyl carbon (~190 ppm) and CF₃ carbons (~123 ppm, quartet).Provides detailed information about the carbon skeleton.
Mass Spectrometry (MS) Molecular Ion (M⁺)m/z 454Corresponds to the molecular weight of the compound[1].
Major Fragment Ionsm/z 241, 213, 193, 145Fragmentation pattern is characteristic and can be used for identification. The m/z 241 fragment likely corresponds to [M - C₇H₂F₆]⁺.
Gas Chromatography (GC) Purity≥98%As specified by commercial suppliers, indicating high purity is achievable and verifiable by GC[2].
Retention TimeDependent on column and conditions.Due to its high volatility, a relatively short retention time is expected on a suitable capillary column.
High-Performance Liquid Chromatography (HPLC) Purity>98%Can be used as an orthogonal technique to GC for purity determination.
Retention TimeDependent on column and mobile phase.On a C18 or C8 column with a methanol/water or acetonitrile/water mobile phase, good retention and peak shape are expected.
Fourier-Transform Infrared (FTIR) Spectroscopy Carbonyl (C=O) Stretch~1670-1690 cm⁻¹Typical for an aromatic ketone.
C-F Stretch~1100-1300 cm⁻¹Strong and characteristic absorption bands for the trifluoromethyl groups.
Aromatic C-H Stretch~3000-3100 cm⁻¹Weaker absorptions.
Thermal Analysis Melting Point (DSC)136-142 °CAs reported by commercial suppliers[3]. The sharp melting endotherm indicates a crystalline solid with high purity.
Decomposition Temperature (TGA)>200 °C (estimated)The compound is expected to be thermally stable to well above its melting point due to the strong C-F and aromatic C-C bonds.
X-ray Crystallography Crystal System & Space GroupNot reportedWould provide definitive information on the solid-state conformation and packing of the molecule.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for the analysis of fluorinated aromatic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹⁹F NMR Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse.

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-2 seconds.

    • ¹⁹F NMR Parameters:

      • Pulse Program: Standard single pulse with proton decoupling.

      • Spectral Width: -50 to -70 ppm (referenced to CFCl₃ at 0 ppm).

      • Number of Scans: 64-128.

      • Relaxation Delay: 1-2 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Protocol

    • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • GC Conditions:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: m/z 50-500.

High-Performance Liquid Chromatography (HPLC)
  • Protocol

    • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

    • Instrumentation: An HPLC system with a UV detector.

    • HPLC Conditions:

      • Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v) or acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV at 254 nm.

Thermal Analysis (DSC/TGA)
  • Protocol

    • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan for DSC or a ceramic pan for TGA.

    • Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

    • DSC Conditions:

      • Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.

      • Atmosphere: Nitrogen purge at 50 mL/min.

    • TGA Conditions:

      • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

      • Atmosphere: Nitrogen purge at 50 mL/min.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow for identifying an unknown sample suspected to be this compound using a combination of analytical techniques.

Identification_Strategy start Unknown Sample ms GC-MS Analysis start->ms nmr NMR Spectroscopy (¹H and ¹⁹F) ms->nmr Molecular Ion m/z 454 and correct fragmentation? inconclusive Inconclusive/Impure ms->inconclusive No ftir FTIR Spectroscopy nmr->ftir Expected chemical shifts and splitting patterns? nmr->inconclusive No hplc HPLC Purity Check ftir->hplc Characteristic C=O and C-F stretches present? ftir->inconclusive No thermal Thermal Analysis (Melting Point) hplc->thermal Single major peak >98%? hplc->inconclusive No confirm Structure Confirmed thermal->confirm Melting point in 136-142°C range? thermal->inconclusive No

Caption: A logical decision tree for the identification and confirmation of this compound.

References

The Untapped Potential of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone in Photocatalysis: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective synthetic methodologies is perpetual. In the realm of photocatalysis, 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone emerges as a molecule of significant interest. Its highly electron-deficient nature, owing to the presence of four trifluoromethyl groups, suggests exceptional potential as a hydrogen atom transfer (HAT) photocatalyst. However, a comprehensive comparative analysis of its performance against other catalysts in specific reactions remains a notable gap in the scientific literature.

This guide aims to provide a framework for evaluating the advantages of this compound. While direct, quantitative comparative data is scarce, we will extrapolate from the known principles of benzophenone-mediated photocatalysis to outline the expected benefits and provide a template for future experimental comparisons. We will focus on a representative reaction—the photocatalytic C-H functionalization of alkanes—to illustrate the potential advantages of this highly fluorinated benzophenone derivative.

Theoretical Advantages in Photocatalytic Reactions

The primary advantage of this compound lies in the strong electron-withdrawing effect of its four trifluoromethyl (-CF3) groups. This structural feature is predicted to significantly enhance its performance as a photocatalyst in several ways:

  • Increased Triplet State Energy: The electron-deficient aromatic rings are expected to raise the energy of the triplet state, making it a more powerful oxidant capable of abstracting hydrogen atoms from a wider range of substrates, including those with stronger C-H bonds.

  • Enhanced Intersystem Crossing Rate: The fluorine atoms may promote a faster rate of intersystem crossing from the excited singlet state to the catalytically active triplet state, potentially leading to higher quantum yields.

  • Improved Photostability: The robust C-F bonds can contribute to greater photostability, allowing the catalyst to undergo more turnovers before degradation and improving overall reaction efficiency.

  • Modified Redox Potentials: The electron-withdrawing groups will make the benzophenone easier to reduce and harder to oxidize, which can be advantageous in specific photoredox cycles.

A Comparative Framework: C-H Functionalization of Cyclohexane

To objectively assess the performance of this compound, a direct comparison with other commonly used photocatalysts in a well-defined reaction is essential. A model reaction for this purpose is the Giese-type addition of an activated alkene to cyclohexane, initiated by hydrogen atom abstraction.

Hypothetical Performance Comparison

The following table outlines a hypothetical comparison of this compound with standard benzophenone and another common organic photocatalyst, acetophenone, in the photocatalytic addition of ethyl acrylate to cyclohexane. The data presented here is illustrative and intended to serve as a template for experimental investigation.

PhotocatalystExcitation Wavelength (nm)Reaction Time (h)Product Yield (%)Selectivity (Mono-adduct:Di-adduct)
This compound 3656>95 (Expected)>99:1 (Expected)
Benzophenone3651275 (Typical)95:5 (Typical)
Acetophenone3502460 (Typical)90:10 (Typical)

Experimental Protocol: Photocatalytic Giese Reaction

This section provides a detailed methodology for the comparative study of the photocatalysts in the addition of ethyl acrylate to cyclohexane.

Materials:

  • This compound

  • Benzophenone

  • Acetophenone

  • Cyclohexane (reagent grade, distilled)

  • Ethyl acrylate (inhibitor removed by passing through a column of basic alumina)

  • Acetonitrile (anhydrous)

  • Photoreactor equipped with a 365 nm LED lamp and cooling fan

  • Schlenk tubes

  • Magnetic stirrer and stir bars

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • In a clean, dry Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (0.02 mmol, 1 mol%).

  • Add ethyl acrylate (2.0 mmol, 1.0 equiv).

  • Add cyclohexane (10.0 mmol, 5.0 equiv).

  • Add anhydrous acetonitrile (2.0 mL).

  • The reaction mixture is degassed by three freeze-pump-thaw cycles.

  • The Schlenk tube is placed in the photoreactor at a fixed distance from the 365 nm LED lamp.

  • The reaction is stirred at room temperature (maintained by a cooling fan) for the specified reaction time.

  • After the reaction is complete, an aliquot is taken, diluted with dichloromethane, and analyzed by GC-MS to determine the product yield and selectivity using an internal standard.

Visualizing the Catalytic Cycle

The following diagram illustrates the general mechanism of a benzophenone-catalyzed hydrogen atom transfer and subsequent radical addition.

Giese_Reaction_Pathway cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation BP Benzophenone (Ground State) BP_star Benzophenone* (Excited Triplet State) BP->BP_star hν (Light) BP_H Ketyl Radical BP_star->BP_H R-H (Cyclohexane) R_dot Cyclohexyl Radical (R•) BP_star->R_dot HAT BP_H->BP Radical Addition Product Product_Radical Adduct Radical RH Cyclohexane (R-H) R_dot->Product_Radical + Alkene Alkene Ethyl Acrylate Product Giese Product Product_Radical->Product + H• (from Ketyl Radical)

Caption: General mechanism for benzophenone-catalyzed Giese reaction.

Logical Workflow for Catalyst Evaluation

The process of evaluating a new photocatalyst like this compound can be systematically approached as outlined below.

Catalyst_Evaluation_Workflow Start Identify Potential High-Performance Catalyst Hypothesize Formulate Hypothesis (e.g., Higher Yield, Faster Reaction) Start->Hypothesize Design Design Comparative Experiments Hypothesize->Design Select_Alts Select Alternative Catalysts for Comparison Design->Select_Alts Define_Metrics Define Performance Metrics (Yield, Selectivity, Time) Design->Define_Metrics Execute Execute Experiments Under Controlled Conditions Select_Alts->Execute Define_Metrics->Execute Analyze Analyze Data (e.g., GC-MS, NMR) Execute->Analyze Compare Compare Performance Against Alternatives Analyze->Compare Conclude Draw Conclusions on Catalyst Advantages Compare->Conclude

A Comparative Review of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone: Applications in Photopolymerization and High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone is a highly fluorinated aromatic ketone with emerging applications in materials science, particularly as a photoinitiator for photopolymerization and as a monomer for the synthesis of high-performance polymers such as polyimides. The presence of four trifluoromethyl (CF₃) groups imparts unique properties, including enhanced thermal stability, chemical resistance, and specific photochemical reactivity. This guide provides a comparative analysis of this compound and its derivatives in these key applications, supported by available experimental data and detailed methodologies.

Application as a Photoinitiator in UV Curing

Benzophenone and its derivatives are well-established as Type II photoinitiators, which upon UV irradiation, abstract a hydrogen atom from a co-initiator (typically a tertiary amine) to generate free radicals that initiate polymerization. The substitution of electron-withdrawing trifluoromethyl groups on the benzophenone core can significantly influence its photochemical properties.

While direct comparative studies detailing the photoinitiation efficiency of this compound are limited in publicly available literature, we can infer its potential performance based on the known effects of trifluoromethyl substituents on other aromatic ketones. The strong electron-withdrawing nature of the CF₃ groups is expected to influence the energy of the excited triplet state and the efficiency of intersystem crossing, which are critical parameters for a photoinitiator's performance.

A comprehensive evaluation of a novel photoinitiator involves comparing its performance against established commercial photoinitiators under identical experimental conditions. Key performance indicators include the rate of polymerization (Rp) and the final monomer conversion (%).

Table 1: Hypothetical Comparative Performance of Benzophenone Derivatives as Photoinitiators

PhotoinitiatorConcentration (wt%)Co-initiator (wt%)Light Intensity (mW/cm²)Rate of Polymerization (Rp) (%/s)Final Conversion (%)
Benzophenone (BP)1.0Triethylamine (2.0)100Data not availableData not available
4-Methylbenzophenone1.0Triethylamine (2.0)100Data not availableData not available
This compound 1.0 Triethylamine (2.0) 100 To be determined To be determined
Commercial Photoinitiator (e.g., TPO)1.0-100Data not availableData not available

Note: This table is a template for the type of data required for a comprehensive comparison. Specific experimental data for this compound is needed to complete this analysis.

Experimental Protocol for Evaluating Photoinitiator Performance

A standard method for evaluating the performance of a photoinitiator is Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. This technique monitors the disappearance of the characteristic infrared absorption band of the reactive monomer (e.g., the C=C double bond in acrylates at ~1635 cm⁻¹) as a function of UV irradiation time.

Materials:

  • Photoinitiator (e.g., this compound)

  • Co-initiator (e.g., triethylamine)

  • Monomer (e.g., trimethylolpropane triacrylate, TMPTA)

  • UV light source with controlled intensity (e.g., 365 nm LED)

  • FTIR spectrometer with a horizontal transmission accessory

Procedure:

  • Prepare a formulation by dissolving the photoinitiator and co-initiator in the monomer at the desired concentrations.

  • Place a small drop of the formulation between two polypropylene films to create a thin layer of uniform thickness.

  • Position the sample in the FTIR spectrometer.

  • Record a baseline IR spectrum before UV exposure.

  • Initiate UV irradiation and simultaneously collect IR spectra at regular time intervals.

  • Calculate the monomer conversion at each time point by monitoring the decrease in the area of the C=C absorption peak.

  • The rate of polymerization (Rp) can be determined from the initial slope of the conversion versus time curve.

G cluster_prep Formulation Preparation cluster_analysis RT-FTIR Analysis cluster_data Data Processing Monomer Monomer Sample_Prep Sample Preparation (Thin Film) Monomer->Sample_Prep Photoinitiator Photoinitiator Photoinitiator->Sample_Prep Co_initiator Co_initiator Co_initiator->Sample_Prep FTIR_Measurement FTIR Measurement (Real-Time) Sample_Prep->FTIR_Measurement Peak_Analysis Peak Area Analysis (C=C bond) FTIR_Measurement->Peak_Analysis UV_Irradiation UV Irradiation (Controlled) UV_Irradiation->FTIR_Measurement Conversion_Calculation Conversion vs. Time Peak_Analysis->Conversion_Calculation Rp_Determination Rate of Polymerization (Rp) Conversion_Calculation->Rp_Determination

Experimental workflow for evaluating photoinitiator performance using RT-FTIR.

Application in High-Performance Fluorinated Polyimides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine atoms into the polymer backbone, often through the use of fluorinated monomers, can further enhance these properties and impart desirable characteristics such as low dielectric constant, low moisture absorption, and improved solubility.

This compound can be chemically modified, for instance, into a dianhydride or a diamine, to serve as a monomer in polyimide synthesis. The resulting polyimides are expected to exhibit superior performance due to the high fluorine content and the rigid, bulky structure imparted by the tetrakis(trifluoromethyl)benzophenone moiety.

A comparative study of fluorinated polyimides would involve synthesizing a series of polymers using different fluorinated and non-fluorinated monomers and then characterizing their key properties.

Table 2: Comparative Properties of Polyimides Derived from Different Dianhydrides

Dianhydride MonomerDiamine MonomerGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)Dielectric Constant (at 1 MHz)Water Absorption (%)Tensile Strength (MPa)
Pyromellitic dianhydride (PMDA)4,4'-Oxydianiline (ODA)Data not availableData not availableData not availableData not availableData not available
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)4,4'-Oxydianiline (ODA)Data not availableData not availableData not availableData not availableData not available
Dianhydride from this compound 4,4'-Oxydianiline (ODA) To be determined To be determined To be determined To be determined To be determined

Note: This table illustrates the type of comparative data needed. Specific experimental results for polyimides derived from this compound are required for a complete comparison.

Experimental Protocol for Polyimide Synthesis and Characterization

The synthesis of polyimides is typically a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).

Materials:

  • Dianhydride monomer (e.g., derived from this compound)

  • Diamine monomer (e.g., 4,4'-oxydianiline)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) as a solvent

  • Acetic anhydride and pyridine for chemical imidization (optional)

Procedure (Two-Step Synthesis):

  • In a dry, nitrogen-purged flask, dissolve the diamine monomer in NMP.

  • Slowly add an equimolar amount of the dianhydride monomer to the stirred solution at room temperature.

  • Continue stirring for several hours to form the poly(amic acid) solution.

  • The poly(amic acid) solution can be cast into a film on a glass substrate.

  • The film is then thermally imidized by heating in a stepwise manner to high temperatures (e.g., up to 300-350 °C) under a nitrogen atmosphere to convert the poly(amic acid) to the final polyimide.

  • Alternatively, chemical imidization can be performed by adding acetic anhydride and a catalyst (e.g., pyridine) to the poly(amic acid) solution.

Characterization:

  • Thermal Properties: Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td) and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).

  • Dielectric Properties: A dielectric analyzer can be used to measure the dielectric constant and dissipation factor over a range of frequencies.

  • Mechanical Properties: Tensile testing of the polyimide films to determine tensile strength, modulus, and elongation at break.

  • Water Absorption: Measured by immersing a pre-weighed dry film in deionized water and measuring the weight gain over time.

G cluster_synthesis Polyimide Synthesis cluster_characterization Property Characterization Monomers Dianhydride + Diamine Polyamic_Acid Poly(amic acid) Formation Monomers->Polyamic_Acid Solvent NMP Solvent->Polyamic_Acid Imidization Imidization (Thermal or Chemical) Polyamic_Acid->Imidization Polyimide_Film Polyimide Film Imidization->Polyimide_Film Thermal Thermal Analysis (TGA, DSC) Polyimide_Film->Thermal Dielectric Dielectric Analysis Polyimide_Film->Dielectric Mechanical Mechanical Testing Polyimide_Film->Mechanical Water_Absorption Water Absorption Polyimide_Film->Water_Absorption

Workflow for the synthesis and characterization of polyimides.

A Comparative Guide to 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone and Iridium Photocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of photoredox catalysis, the choice of a photocatalyst is paramount to the success of a chemical transformation. While iridium-based photocatalysts have become the gold standard due to their robust performance and tunable photophysical properties, there is a growing interest in developing cost-effective and metal-free organic alternatives. 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone (TFMBP) represents a class of electron-deficient organic molecules with potential as photocatalysts. This guide offers a comparative overview of the known properties of TFMBP and commonly used iridium photocatalysts to aid researchers in catalyst selection.

Physical and Chemical Properties

A summary of the available physical and chemical properties for TFMBP is presented below.

PropertyThis compound (TFMBP)
CAS Number 175136-66-0
Molecular Formula C₁₇H₆F₁₂O
Molecular Weight 454.21 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 136-142 °C
Solubility Sparingly soluble in water

Photophysical Properties: A Comparative Overview

The efficacy of a photocatalyst is largely determined by its photophysical properties, such as its absorption spectrum, excited-state lifetime, and redox potentials. While detailed experimental data for the photophysical properties of TFMBP are not widely published, we can infer some general characteristics based on the parent benzophenone molecule. In contrast, iridium photocatalysts have been extensively studied.

PropertyThis compound (TFMBP) (Inferred)fac-Ir(ppy)₃ (a common iridium photocatalyst)[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (a highly oxidizing iridium photocatalyst)
Absorption Maximum (λₘₐₓ) Expected in the UV-A region (~340-360 nm)~375 nm, with a tail into the visible region~380 nm, with a tail into the visible region
Emission Maximum (λₑₘ) Not reported~510 nm~520 nm
Excited-State Lifetime (τ) Not reported~1.9 µs~1.1 µs
Triplet Energy (Eₜ) Estimated to be high, similar to or higher than benzophenone (~69 kcal/mol)~55 kcal/molNot readily available
Ground State Potential (E₁/₂red) Not reported-2.19 V vs. SCE-1.29 V vs. SCE
Excited State Potential (E₁/₂red) Not reported+0.31 V vs. SCE+1.21 V vs. SCE
Ground State Potential (E₁/₂ox) Not reported+0.77 V vs. SCE+2.07 V vs. SCE
Excited State Potential (E₁/₂ox) Not reported-1.73 V vs. SCE-0.49 V vs. SCE

Note: SCE refers to the Saturated Calomel Electrode.

Mechanistic Principles

This compound (TFMBP)

Benzophenones typically act as photosensitizers. Upon absorption of UV light, they undergo efficient intersystem crossing to a long-lived triplet state.[1] This triplet state can then interact with other molecules in two primary ways:

  • Energy Transfer: The excited benzophenone can transfer its triplet energy to a substrate, which then undergoes a chemical reaction.

  • Hydrogen Abstraction/Electron Transfer: The electrophilic oxygen of the triplet benzophenone can abstract a hydrogen atom from a suitable donor or engage in electron transfer processes.[2]

The trifluoromethyl groups in TFMBP are strongly electron-withdrawing, which is expected to increase the electrophilicity of the carbonyl group and potentially enhance its ability to participate in electron transfer reactions.

Iridium Photocatalysts

Iridium photocatalysts operate through a different mechanism, typically involving single-electron transfer (SET) in either an oxidative or reductive quenching cycle.[3]

  • Photoexcitation: The iridium complex absorbs visible light, promoting an electron to a higher energy level and forming a potent photoexcited state.

  • Reductive Quenching Cycle: The excited photocatalyst accepts an electron from a donor molecule, becoming a strong reducing agent that can then reduce a substrate to initiate the desired chemistry.

  • Oxidative Quenching Cycle: The excited photocatalyst donates an electron to an acceptor molecule, forming a powerful oxidizing agent that can oxidize a substrate.

The versatility of iridium photocatalysts stems from the ability to tune their redox potentials by modifying the ligands, allowing for a wide range of chemical transformations.[4]

Experimental Protocols

As no specific photocatalytic applications of TFMBP have been detailed in the literature, a general protocol for a reaction where it might be benchmarked is provided below, alongside a typical protocol for a reaction using an iridium photocatalyst.

Protocol 1: Hypothetical C-H Alkylation using TFMBP (To be optimized)
  • To an oven-dried vial, add the aryl substrate (0.5 mmol, 1.0 equiv), the alkylating agent (1.0 mmol, 2.0 equiv), and this compound (0.025 mmol, 5 mol%).

  • Add a suitable solvent (e.g., acetonitrile, 2.0 mL).

  • Degas the solution by sparging with nitrogen or argon for 15 minutes.

  • Irradiate the reaction mixture with a 365 nm UV lamp with stirring at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Protocol 2: Iridium-Catalyzed Reductive Dehalogenation (Representative)
  • In a glovebox, add [Ir(ppy)₂(dtbbpy)]PF₆ (0.01 mmol, 1 mol%), the aryl halide substrate (1.0 mmol, 1.0 equiv), and a suitable amine as a sacrificial electron donor (e.g., triethylamine, 3.0 mmol, 3.0 equiv) to an oven-dried vial.

  • Add a suitable solvent (e.g., DMF, 5.0 mL).

  • Seal the vial and remove it from the glovebox.

  • Irradiate the reaction mixture with a blue LED lamp (450 nm) with stirring at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Visualizing Photocatalytic Pathways

Iridium_Photocatalytic_Cycle General Iridium Photocatalytic Cycle PC Ir(III) Ground State PC_star *Ir(III) Excited State PC->PC_star hν (Visible Light) Donor Electron Donor (D) Acceptor Electron Acceptor (A) PC_red Ir(II) Reduced State PC_star->PC_red Reductive Quenching PC_ox Ir(IV) Oxidized State PC_star->PC_ox Oxidative Quenching Donor_ox Oxidized Donor (D+) PC_star->Donor_ox + D, - D+ Acceptor_red Reduced Acceptor (A-) PC_star->Acceptor_red + A, - A- PC_red->PC + S, - S- S_red Reduced Substrate (S-) PC_ox->PC + S, - S+ S_ox Oxidized Substrate (S+) Substrate Substrate (S) Product Product (P) S_red->Product Reaction S_ox->Product Reaction

Caption: A generalized diagram of iridium photocatalytic cycles.

Conceptual_Comparison Conceptual Comparison of Photocatalyst Classes TFMBP TFMBP (Organic Photosensitizer) TFMBP_Cost Lower Cost TFMBP->TFMBP_Cost TFMBP_Toxicity Potentially Lower Toxicity TFMBP->TFMBP_Toxicity TFMBP_Absorption UV-A Absorption TFMBP->TFMBP_Absorption TFMBP_Mechanism Energy Transfer / H-Abstraction TFMBP->TFMBP_Mechanism TFMBP_Tunability Less Tunable TFMBP->TFMBP_Tunability Iridium Iridium Photocatalysts Iridium_Cost Higher Cost Iridium->Iridium_Cost Iridium_Toxicity Heavy Metal Concerns Iridium->Iridium_Toxicity Iridium_Absorption Visible Light Absorption Iridium->Iridium_Absorption Iridium_Mechanism Single-Electron Transfer Iridium->Iridium_Mechanism Iridium_Tunability Highly Tunable Properties Iridium->Iridium_Tunability

Caption: A conceptual comparison of TFMBP and iridium photocatalysts.

Conclusion

While iridium photocatalysts remain the dominant choice for a vast array of photoredox reactions due to their high efficiency, visible light absorption, and tunable properties, the development of metal-free organic alternatives is a crucial area of research. This compound, with its electron-deficient nature, presents an interesting candidate for such a role. However, a lack of published experimental data on its photocatalytic performance prevents a direct, quantitative comparison with established iridium catalysts. Future research is needed to explore the photocatalytic potential of TFMBP and to benchmark its performance in various chemical transformations. This will be essential in determining its viability as a practical alternative to precious metal-based photocatalysts in both academic and industrial settings.

References

Safety Operating Guide

Essential Safety and Operational Guide for 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone (CAS No. 175136-66-0). The information herein is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this chemical in a laboratory setting.

Chemical and Physical Properties [1][2]

PropertyValue
Molecular Formula C17H6F12O[1][2][3]
Molecular Weight 454.21 g/mol [2]
Appearance White to pale yellow or pale cream solid crystalline powder[1][3]
Melting Point 136.0-142.0°C[1]
Solubility Sparingly soluble in water[4]

Hazard Identification and Classification [2][3]

HazardGHS ClassificationSignal WordHazard Statements
Skin Irritation Skin Corrosion/Irritation, Category 2WarningH315: Causes skin irritation[2][3]
Eye Irritation Serious Eye Damage/Eye Irritation, Category 2WarningH319: Causes serious eye irritation[2][3]
Respiratory Irritation Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3WarningH335: May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory:

PPE CategoryMinimum RequirementRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]Protects against eye irritation from dust particles or splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Butyl rubber). Double-gloving is recommended for enhanced protection.[5][6]Prevents skin contact and subsequent irritation.[3]
Body Protection A flame-resistant lab coat, fully buttoned, is required. For tasks with a higher risk of splashes or dust generation, a chemical-resistant apron should be worn.[5]Protects skin from accidental contact.
Respiratory Protection All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]Minimizes inhalation of the compound, which can cause respiratory irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Pre-Handling Check:

    • Ensure a certified chemical fume hood is operational.

    • Verify the location and functionality of the nearest eyewash station and safety shower.

    • Assemble all necessary PPE as detailed in the table above.

    • Prepare all necessary equipment and reagents before handling the chemical to minimize time and movement.

  • Donning PPE:

    • Put on a lab coat and ensure it is fully buttoned.

    • Wear safety goggles.

    • Don inner and outer pairs of chemical-resistant gloves.

  • Handling and Use:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust.[5]

    • Use a spatula for transferring the powder. Avoid actions that could create airborne dust.[7]

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling:

    • Decontaminate the work area thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, inner gloves, and finally, safety goggles.

    • Wash hands thoroughly with soap and water after handling.[3]

Emergency Procedures

IncidentFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur.[3]
Ingestion Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[3]
Spill For small spills, ensure adequate ventilation and wear appropriate PPE. Sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of the chemical waste through an approved waste disposal plant.[3] Follow all institutional, local, and national regulations for hazardous waste disposal.

Visual Workflow and Logic Diagrams

HandlingWorkflow Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Risk Assessment & SOP Review Check_Equipment 2. Verify Fume Hood & Safety Showers Prep->Check_Equipment Gather_PPE 3. Assemble All Required PPE Check_Equipment->Gather_PPE Don_PPE 4. Don PPE Correctly Gather_PPE->Don_PPE Weigh_Transfer 5. Weigh & Transfer in Fume Hood Don_PPE->Weigh_Transfer Close_Container 6. Keep Container Sealed Weigh_Transfer->Close_Container Decontaminate 7. Decontaminate Work Area Close_Container->Decontaminate Doff_PPE 8. Doff PPE Safely Decontaminate->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands Collect_Waste 10. Collect Waste in Labeled Container Wash_Hands->Collect_Waste Dispose 11. Dispose via Approved Vendor Collect_Waste->Dispose

Caption: Step-by-step workflow for handling this compound.

SafetyLogic Safety Control Logic cluster_hazards Hazard Identification cluster_assessment Risk Assessment cluster_controls Control Measures Skin_Irritation Skin Irritation Assess_Exposure Assess Potential for Skin/Eye Contact & Inhalation Skin_Irritation->Assess_Exposure Eye_Irritation Eye Irritation Eye_Irritation->Assess_Exposure Respiratory_Irritation Respiratory Irritation Respiratory_Irritation->Assess_Exposure Engineering Engineering Controls (Fume Hood) Assess_Exposure->Engineering Administrative Administrative Controls (SOPs, Training) Assess_Exposure->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess_Exposure->PPE

Caption: Logical relationship between hazard identification, risk assessment, and control measures.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.